Acetylpyrazine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3 |
InChI Key |
DBZAKQWXICEWNW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=NC=CN=C1 |
Canonical SMILES |
CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Acetylpyrazine-d3 chemical properties and structure
An In-depth Technical Guide to Acetylpyrazine-d3
Introduction
This compound is the deuterated form of acetylpyrazine, a naturally occurring compound found in various foods such as seeds, nuts, and meats. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like this compound serve as invaluable tools. The incorporation of deuterium (a heavy isotope of hydrogen) provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis or as a tracer to investigate the metabolic fate and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of this compound for researchers and scientists.
Chemical Properties and Structure
The key physicochemical properties of this compound are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, Acetylpyrazine, are also included. Deuteration has a minimal effect on the compound's chemical properties but is critical for its applications in mass spectrometry-based analysis.
| Property | This compound | Acetylpyrazine (for comparison) |
| Molecular Formula | C₆H₃D₃N₂O | C₆H₆N₂O |
| Molecular Weight | 125.14 g/mol | 122.127 g/mol |
| Appearance | - | Yellow-brown powder |
| Melting Point | Not specified; expected to be similar to Acetylpyrazine. | 75–78 °C |
| Boiling Point | Not specified; expected to be similar to Acetylpyrazine. | 78–79 °C (at 8 mmHg) |
| Solubility | - | Soluble in water and organic solvents. |
| CAS Number | 106162-18-9 | 22047-25-2 |
The chemical structure of this compound consists of a pyrazine ring substituted with a deuterated acetyl group.
-
IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one-d₃
-
SMILES: [2H]C([2H])([2H])C(C1=NC=CN=C1)=O
Caption: 2D structure of this compound.
Applications in Research and Drug Development
This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. The deuterium labeling makes it chemically identical to the endogenous or unlabeled analyte but mass-shifted, allowing for precise quantification.
Deuteration can also alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration. This makes deuterated compounds themselves potential therapeutic candidates. While Acetylpyrazine is an important pharmaceutical intermediate for synthesizing drugs to treat conditions like malaria and Parkinson's disease, the deuterated form is mainly a research tool.
The general workflow for using a deuterated standard in a research setting is outlined below.
Caption: Workflow for using this compound as an internal standard.
Experimental Protocols
While specific synthesis protocols for this compound are proprietary, its synthesis would follow established methods for producing Acetylpyrazine, substituting a deuterated reagent at the appropriate step. Below are generalized methodologies for the synthesis of the unlabeled compound, which can be adapted for the deuterated analog.
Method 1: Synthesis via Grignard Reaction
This method involves the reaction of a pyrazine precursor with a methyl Grignard reagent. To synthesize the d3-variant, a deuterated Grignard reagent (CD₃MgX) would be used.
Protocol:
-
Grignard Reagent Preparation: In a pressure vessel under an inert atmosphere (e.g., nitrogen), metallic magnesium is reacted with deuterated methyl chloride (CD₃Cl) in an anhydrous polar solvent like tetrahydrofuran (THF) to prepare the Grignard reagent, CD₃MgCl.
-
Addition Reaction: 2-Cyanopyrazine is dissolved in THF. A catalyst, such as a monovalent copper salt, and the prepared Grignard reagent are added to the reactor. The mixture is refluxed to form an intermediate.
-
Hydrolysis: Water is added to the reaction mixture to hydrolyze the intermediate. The pH is adjusted with a dilute acid, and the mixture is stirred under reflux.
-
Extraction and Purification: The solution is neutralized, and the product is extracted with an organic solvent like toluene. The solvent is evaporated, and the resulting solid is recrystallized from ethanol with activated carbon to yield pure 2-Acetylpyrazine-d3.
Method 2: Electrochemical Synthesis
This approach offers a more environmentally friendly alternative by using "clean energy" electrons.
Protocol:
-
Electrolyte Preparation: An ammonium persulfate saturated aqueous solution is mixed with a methylene chloride solution containing pyrazine and pyruvic acid. This mixture serves as the catholyte.
-
Electrolysis: The electrolysis is carried out in a cell with a lead plate as the cathode at a constant current density (e.g., 100 A·m⁻²). During electrolysis, sulfate radicals are generated, which react with pyruvic acid to form acetyl groups. These acetyl groups then react with protonated pyrazine to form acetylpyrazine.
-
Workup: Following the reaction, the organic layer is separated, washed, and dried. The product is then isolated and purified. To synthesize this compound via this method, a deuterated pyruvic acid (pyruvic acid-d3) would likely be required as the acetyl group donor.
Synthesis and Purification of Acetylpyrazine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound acetylpyrazine. Acetylpyrazine and its derivatives are significant in the food and pharmaceutical industries.[1][2] The introduction of deuterium labels is crucial for use in metabolic studies, as internal standards in analytical chemistry, and in drug development to investigate kinetic isotope effects. This document outlines a detailed synthetic protocol based on the Grignard reaction with a deuterated reagent, followed by established purification techniques. Quantitative data, experimental methodologies, and visual workflows are presented to facilitate replication and adaptation in a research setting.
Introduction
Acetylpyrazine is a naturally occurring compound found in various roasted or baked goods, contributing to their characteristic nutty and popcorn-like aroma.[3][4] Beyond its use as a food additive, the pyrazine ring is a key structural motif in many biologically active molecules, making acetylpyrazine and its derivatives valuable intermediates in the synthesis of pharmaceuticals for treating conditions such as tuberculosis, cancer, and viral infections.[1][2][5]
The synthesis of this compound involves the introduction of three deuterium atoms at the acetyl methyl group. This isotopic labeling is a powerful tool in drug discovery and development, enabling, for example, the elucidation of metabolic pathways and the quantification of metabolites with high precision using mass spectrometry. While various methods exist for the synthesis of acetylpyrazine, including oxidation and electrochemical approaches, the Grignard reaction stands out for its reliability and adaptability for introducing isotopically labeled alkyl groups.[2][3][6]
Synthesis of this compound
The recommended synthetic route for this compound is the reaction of a deuterated Grignard reagent, methyl-d3 magnesium iodide, with a suitable pyrazine precursor, such as 2-cyanopyrazine. This method allows for the specific and efficient introduction of the trideuteromethyl group.
Proposed Synthetic Pathway
The overall reaction is a nucleophilic addition of the deuterated Grignard reagent to the nitrile group of 2-cyanopyrazine, followed by hydrolysis to yield the ketone.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acetylpyrazine using the Grignard reaction.[3]
Materials:
-
Methyl-d3 iodide (CD3I)
-
Magnesium turnings
-
2-Cyanopyrazine
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Toluene
-
Ethanol
-
Activated carbon
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Part 1: Preparation of Methyl-d3 Magnesium Iodide (Grignard Reagent)
-
A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of methyl-d3 iodide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining methyl-d3 iodide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with 2-Cyanopyrazine and Hydrolysis
-
A solution of 2-cyanopyrazine in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed to ensure the reaction goes to completion.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is acidified with dilute hydrochloric acid.
-
The aqueous layer is separated and extracted with toluene or diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
Part 3: Purification of this compound
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]
-
Alternatively, the crude solid can be purified by recrystallization from ethanol.[3] The solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered while hot, and allowed to cool to form crystals.
-
The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Theoretical Yield | Dependent on starting material quantities | - |
| Typical Reaction Yield (non-deuterated) | ~60-70% | [6] |
| Target Purity | > 95% | [7][8] |
| Isotopic Purity (Deuterium incorporation) | > 98% | Commercially available standards |
Purification and Characterization
Purification
As outlined in the experimental protocol, two primary methods are effective for the purification of this compound:
-
Flash Column Chromatography: This technique is suitable for separating the product from unreacted starting materials and byproducts. A typical solvent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: This is an effective method for obtaining a highly pure crystalline product. Ethanol is a suitable solvent for this purpose.
Characterization
The successful synthesis and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the absence of the singlet corresponding to the acetyl methyl protons, confirming successful deuteration. The aromatic protons on the pyrazine ring should be visible.
-
¹³C NMR will show the characteristic carbonyl carbon and the carbons of the pyrazine ring.
-
²H NMR will show a signal corresponding to the deuterium atoms of the CD3 group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C6H3D3N2O), which is 125.14 g/mol . This is 3 mass units higher than the non-deuterated acetylpyrazine (122.12 g/mol ).
-
Purity Analysis (GC-MS or HPLC): Gas chromatography-mass spectrometry or high-performance liquid chromatography can be used to determine the chemical purity of the final product.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and purification of this compound for research and development purposes. By adapting the well-established Grignard reaction with a deuterated starting material, a reliable and efficient synthesis can be achieved. The outlined purification and characterization methods will ensure a final product of high chemical and isotopic purity, suitable for demanding applications in drug metabolism studies and as an internal standard in analytical methods.
References
- 1. Page loading... [guidechem.com]
- 2. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 7. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]
- 8. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]
Deuterated Acetylpyrazine physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Deuterated Acetylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated acetylpyrazine (acetylpyrazine-d3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.
Introduction to Deuterated Acetylpyrazine
Deuterated acetylpyrazine, specifically this compound, is a stable isotope-labeled version of acetylpyrazine. In this form, the three hydrogen atoms of the acetyl group's methyl moiety are replaced with deuterium atoms. This isotopic substitution is a critical tool in various scientific fields, particularly in pharmacology and metabolic studies. The primary utility of deuteration lies in its ability to alter the pharmacokinetic profile of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][2] This can lead to a longer biological half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile for therapeutic agents.[1][3]
Quantitative Physical Data
While specific experimental data for the physical characteristics of deuterated acetylpyrazine are not widely published, they are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the substitution of protium with deuterium. The following table summarizes the key physical data for both this compound and acetylpyrazine.
| Property | Deuterated Acetylpyrazine (this compound) | Acetylpyrazine (Non-deuterated) | Reference(s) |
| Molecular Formula | C₆H₃D₃N₂O | C₆H₆N₂O | [4] |
| Molecular Weight | 125.14 g/mol | 122.12 g/mol | [4] |
| Appearance | - | White to pale yellow crystalline powder | [5][6][7] |
| Melting Point | Expected to be very similar to the non-deuterated form. | 76 - 78 °C | [5][7][8] |
| Boiling Point | Expected to be very similar to the non-deuterated form. | 78 - 79 °C @ 8 mmHg; ~213 °C @ 760 mmHg | [5][9][10] |
| Density | Expected to be slightly higher than the non-deuterated form. | ~1.107 g/cm³ | [5][9] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical characteristics of organic compounds like deuterated acetylpyrazine.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology: Capillary Method (using a Mel-Temp apparatus or Thiele tube)
-
Sample Preparation: A small amount of the crystalline deuterated acetylpyrazine is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, which is equipped with a thermometer or a digital temperature probe and a light source and magnifying lens for observation.[11]
-
Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[12]
-
-
Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[12] The sample is observed carefully.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[11][13]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination (Capillary Method)
-
Sample Preparation: A small amount of liquid deuterated acetylpyrazine (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or a similar heating bath.[14][15]
-
Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[15] The heating is then discontinued.
-
Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[15] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For deuterated acetylpyrazine, ¹H NMR and ¹³C NMR would be the primary techniques.
Methodology: 1D NMR Spectroscopy
-
Sample Preparation: A few milligrams of deuterated acetylpyrazine are dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[16]
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected.[17]
-
Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[16]
-
Spectral Interpretation:
-
¹H NMR: The spectrum would show the absence of a signal for the methyl protons of the acetyl group, confirming deuteration. The signals for the pyrazine ring protons would be present and their chemical shifts, splitting patterns (J-coupling), and integration would be analyzed to confirm the structure.
-
¹³C NMR: The spectrum would show signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium.[16]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[19][20]
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[21]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Spectral Interpretation: The resulting mass spectrum plots ion abundance versus m/z. For deuterated acetylpyrazine, the molecular ion peak would be observed at an m/z of 125, corresponding to its molecular weight. The fragmentation pattern can also provide structural information.[18]
Visualizations
Synthesis Workflow for Deuterated Acetylpyrazine
The synthesis of deuterated acetylpyrazine can be achieved through a multi-step process, often starting from a related pyrazine derivative. A common strategy involves the introduction of deuterium at a late stage of the synthesis. The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-ACETYLPYRAZINE [ventos.com]
- 7. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 8. Acetylpyrazine 97 22047-25-2 [sigmaaldrich.com]
- 9. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 10. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. omicsonline.org [omicsonline.org]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
- 21. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
Commercial Suppliers and Technical Applications of Acetylpyrazine-d3: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound Acetylpyrazine. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require high-purity, isotopically labeled compounds for their studies.
Introduction to this compound
This compound is a stable isotope-labeled version of 2-Acetylpyrazine, a heterocyclic aromatic compound naturally found in various roasted, toasted, or fermented foods like coffee, bread, and nuts. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. Its primary application lies in stable isotope dilution analysis (SIDA), a highly accurate technique for determining the concentration of its non-labeled counterpart in complex matrices.
Commercial Availability
A number of specialized chemical suppliers offer this compound, catering to the needs of the research and development community. The purity and isotopic enrichment of the commercially available products are critical parameters for ensuring the accuracy and reliability of experimental results. Below is a summary of key suppliers and their product specifications.
Table 1: Commercial Suppliers and Specifications of this compound
| Supplier | Product Number/Name | Purity | Isotopic Enrichment | Available Quantities | CAS Number |
| MedChemExpress | HY-W007692S | Not specified | Not specified | 1mg, 5mg, 10mg | 106162-18-9 |
| aromaLAB | 2065 | ≥ 95% | Not specified | 10mg, 25mg, 50mg, 100mg | 106162-18-9[1] |
| InvivoChem | V90744 | ≥ 98% | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 106162-18-9[2] |
| Toronto Research Chemicals | A188322 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg | 106162-18-9 |
| Clearsynth | CS-O-22703 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 106162-18-9 |
Note: Isotopic enrichment is a critical parameter that is not always explicitly stated in online catalogs. It is highly recommended to request a certificate of analysis from the supplier for lot-specific data.
Experimental Protocols: Quantification of Acetylpyrazine using Stable Isotope Dilution Analysis (SIDA)
The primary application of this compound is as an internal standard in SIDA for the accurate quantification of native Acetylpyrazine in various samples. This method is particularly valuable in food science, flavor chemistry, and metabolic studies.
Principle of the Method
A known amount of this compound is added to a sample containing an unknown amount of Acetylpyrazine. The deuterated standard is chemically identical to the analyte, and therefore, it behaves similarly during sample preparation, extraction, and chromatographic separation. The ratio of the mass spectrometer's response to the analyte and the internal standard is then used to calculate the concentration of the native Acetylpyrazine, correcting for any sample loss during the procedure.
General Experimental Workflow
Detailed Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards containing known concentrations of native Acetylpyrazine, each spiked with a constant amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
Add a precise volume of the this compound stock solution to the sample. The amount added should be comparable to the expected concentration of the native analyte.
-
Thoroughly homogenize the sample to ensure complete mixing and equilibration of the internal standard with the sample matrix.
-
-
Extraction:
-
Employ a suitable extraction method to isolate the pyrazines from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME). The choice of method will depend on the sample type and the volatility of the analyte.
-
Concentrate the extract to a final known volume.
-
-
Instrumental Analysis:
-
Analyze the extracts and calibration standards using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For GC-MS, select appropriate mass-to-charge ratios (m/z) for monitoring Acetylpyrazine and this compound in selected ion monitoring (SIM) mode.
-
For LC-MS/MS, optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions or transitions for both Acetylpyrazine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.
-
Determine the concentration of Acetylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Biological Activity
Currently, the scientific literature on the direct involvement of Acetylpyrazine in specific signaling pathways is limited. Its primary role in a biological context is as a naturally occurring flavor and aroma compound. However, pyrazine derivatives, in general, are of interest in medicinal chemistry due to their presence in the core structures of various pharmacologically active molecules.
While there is no established signaling pathway for Acetylpyrazine itself, its potential for bioactivity should not be entirely dismissed. Future research may explore its interaction with olfactory receptors and downstream signaling cascades, or its potential metabolic transformation into more active compounds.
For now, the logical relationship in the context of drug development is more centered on its use as a stable isotope-labeled internal standard for pharmacokinetic studies of drugs that may contain a pyrazine moiety or are co-administered with substances containing pyrazines.
Conclusion
This compound is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry, food science, and drug development. Its commercial availability from several specialized suppliers provides access to a high-purity internal standard essential for accurate quantification using stable isotope dilution analysis. While its direct role in biological signaling pathways is not yet established, its application in quantitative bioanalysis is a critical component in the broader landscape of pharmaceutical research and development. Researchers are encouraged to obtain detailed specifications from suppliers to ensure the quality and suitability of this compound for their specific applications.
References
Isotopic Purity of Acetylpyrazine-d3 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Acetylpyrazine-d3, a critical internal standard for quantitative mass spectrometry applications. Ensuring the high isotopic enrichment of such standards is paramount for the accuracy and reliability of bioanalytical and drug development studies. This document outlines the common isotopic purity specifications, detailed experimental protocols for its determination, and the potential for isotopic exchange.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a key parameter that defines its quality and suitability as an internal standard. Commercially available standards typically offer high isotopic enrichment. The data is commonly presented in a Certificate of Analysis (CoA), detailing the distribution of deuterated and non-deuterated species.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification |
| Isotopic Enrichment | ≥ 98% |
| Chemical Purity | ≥ 99% |
| Deuterium Incorporation | Minimum 95% d3 |
Table 2: Illustrative Isotopic Distribution for a Batch of this compound
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 1.0 |
| d1 | < 2.0 |
| d2 | < 2.0 |
| d3 | > 95.0 |
Note: The values in Table 2 are illustrative and can vary between different batches and manufacturers. Always refer to the specific Certificate of Analysis provided with the standard.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (LC-MS/MS) Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic distribution of deuterated standards.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetylpyrazine (d0): Precursor ion (m/z) -> Product ion (m/z)
-
Acetylpyrazine-d1: Precursor ion (m/z) -> Product ion (m/z)
-
Acetylpyrazine-d2: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: The peak areas for each isotopologue are integrated, and the relative percentage of each is calculated to determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H-NMR, provides detailed structural information and can be used to assess the degree and position of deuteration.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 10 mg/mL in an NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons.
-
-
Data Analysis:
-
The ¹H-NMR spectrum of a non-deuterated Acetylpyrazine standard is used as a reference.
-
The integral of the residual proton signal in the deuterated position (the acetyl group) is compared to the integral of a non-deuterated proton signal on the pyrazine ring.
-
The percentage of deuteration is calculated based on the reduction in the integral of the target proton signal.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.
Potential for Hydrogen-Deuterium Exchange
A critical consideration when using deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity. For this compound, the deuterium atoms are on a methyl group adjacent to a carbonyl group. While generally stable, these deuterons can be susceptible to exchange under certain conditions:
-
pH: Extreme pH conditions (highly acidic or basic) can facilitate enolization and subsequent H/D exchange. It is crucial to maintain the pH of solutions within a neutral range.
-
Temperature: Elevated temperatures can increase the rate of H/D exchange. Standards should be stored at recommended temperatures and sample processing should be performed without excessive heat.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially those containing exchangeable protons (e.g., water, methanol), may contribute to back-exchange over time.
To mitigate the risk of H/D exchange, it is recommended to:
-
Store standards in anhydrous aprotic solvents when possible.
-
Prepare fresh working solutions.
-
Avoid prolonged storage of diluted solutions in protic solvents.
-
Regularly verify the isotopic purity of the standard, especially for long-term studies.
By adhering to these guidelines and employing rigorous analytical methods, researchers can ensure the integrity of their this compound internal standards, leading to more accurate and reproducible quantitative results in their studies.
An In-depth Technical Guide on the Natural Occurrence of Acetylpyrazines in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and popcorn-like aromas in a wide variety of thermally processed foods. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This technical guide provides a comprehensive overview of the natural occurrence of acetylpyrazines in food, their formation pathways, and the analytical methodologies used for their quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of food science, flavor chemistry, and related disciplines.
Introduction to Acetylpyrazines
Pyrazines, including their acetyl derivatives, are crucial flavor compounds found in many cooked foods.[1] 2-Acetylpyrazine (CAS 22047-25-2) is a prominent member of this family, highly regarded for its characteristic aroma.[2]
Chemical Properties
2-Acetylpyrazine is a crystalline solid at room temperature, appearing as colorless to pale yellow crystals.[3][4] It is slightly soluble in water but soluble in organic solvents.[3]
Sensory Characteristics
The odor profile of 2-acetylpyrazine is concentration-dependent. At low concentrations, it imparts pleasant nutty and popcorn-like notes, while at higher levels, more pronounced roasted and burnt aromas are perceived.[2] It is a key contributor to the aroma of popcorn, bread crust, roasted coffee, and various nuts.[1][5] Normal usage levels in finished consumer products range from 0.05 to 5 ppm.[6][7]
Natural Occurrence of Acetylpyrazines in Food
Acetylpyrazines are naturally formed during the thermal processing of food. Their presence is a hallmark of roasting, baking, and frying.
Thermally Processed Foods
The Maillard reaction, the primary pathway for acetylpyrazine formation, is initiated by heat. Therefore, these compounds are abundant in foods that undergo significant heat treatment.
Roasted coffee beans are a rich source of pyrazines, which are critical to the characteristic coffee aroma.[8] The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[8] Similarly, roasted nuts, such as peanuts and almonds, develop their desirable roasted flavor profiles due to the formation of pyrazines during the roasting process.[9][10][11][12][13]
The golden-brown crust of bread is a direct result of the Maillard reaction, leading to the formation of a complex mixture of flavor compounds, including 2-acetylpyrazine.[14][15][16] The concentration of these compounds is highest in the crust where the temperature is the greatest.
The quintessential aroma of popcorn is largely due to the presence of 2-acetylpyrazine, often referred to as "popcorn pyrazine".[5]
Formation Pathway of 2-Acetylpyrazine: The Maillard Reaction
The formation of acetylpyrazines is a well-established consequence of the Maillard reaction.[17] This non-enzymatic browning reaction is fundamental to the flavor development of many cooked foods.
Overview of the Maillard Reaction
The Maillard reaction encompasses a series of complex chemical reactions that occur when amino acids and reducing sugars are heated together. The initial step involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, forming an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine. Subsequent reactions, including dehydration, fragmentation, and polymerization, lead to the formation of a diverse array of flavor and aroma compounds, including pyrazines.[2]
Step-by-Step Formation of 2-Acetylpyrazine
The formation of 2-acetylpyrazine proceeds through the reaction of α-aminocarbonyl intermediates, which are key products of the Maillard reaction.
Caption: Formation Pathway of 2-Acetylpyrazine.
Quantitative Analysis of Acetylpyrazines
The quantification of acetylpyrazines in food is essential for understanding their contribution to flavor and for quality control purposes.
Common Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like acetylpyrazines. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from the food matrix prior to GC-MS analysis.
Quantitative Data Summary
The concentration of 2-acetylpyrazine can vary significantly depending on the food matrix and the processing conditions. The following table summarizes representative concentrations found in various foods.
| Food Product | Concentration Range (µg/kg) | Reference(s) |
| Roasted Coffee | 82,100 - 211,600 (total alkylpyrazines) | [8] |
| Bread Crust | 188 - 390 (acrylamide, a related Maillard product) | |
| Popcorn | Not specified in µg/kg | [5] |
| Roasted Peanuts | Not specified in µg/kg | [9][10] |
| Roasted Almonds | Not specified in µg/kg | [11][12][13] |
Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Acetylpyrazine
The following protocol provides a detailed methodology for the extraction and quantification of 2-acetylpyrazine in a solid food matrix.
Principle
Volatile compounds, including 2-acetylpyrazine, are extracted from the headspace of a heated food sample onto a solid-phase microextraction (SPME) fiber. The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.
Materials and Reagents
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
2-Acetylpyrazine standard
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Saturated sodium chloride solution
Sample Preparation
-
Grind the solid food sample to a fine powder.
-
Weigh a precise amount of the ground sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Add a specific volume of saturated sodium chloride solution (e.g., 5 mL) to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a known amount of the internal standard solution.
-
Immediately cap the vial tightly.
HS-SPME Procedure
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector.
GC-MS Conditions
-
Injector: Splitless mode, 250°C.
-
Column: A suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
Quantification
Create a calibration curve using standard solutions of 2-acetylpyrazine with a fixed concentration of the internal standard. The concentration of 2-acetylpyrazine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental Workflow for HS-SPME-GC-MS.
Conclusion
Acetylpyrazines are integral to the sensory experience of many thermally processed foods, contributing desirable roasted and nutty flavor notes. Their formation via the Maillard reaction is a complex process influenced by factors such as temperature, time, and the composition of the food matrix. The analytical techniques and protocols outlined in this guide provide a robust framework for the quantification of these important flavor compounds, enabling further research into their formation, stability, and sensory impact in a variety of food systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal [agris.fao.org]
- 4. Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]
- 7. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylpyrazine | TargetMol [targetmol.com]
- 12. 2-acetyl pyrazine, 22047-25-2 [perflavory.com]
- 13. 2-acetyl-6-methyl pyrazine, 22047-26-3 [thegoodscentscompany.com]
- 14. ubblab.weebly.com [ubblab.weebly.com]
- 15. iris.unina.it [iris.unina.it]
- 16. bfr.bund.de [bfr.bund.de]
- 17. researchgate.net [researchgate.net]
The Role of Acetylpyrazine-d3 in Modern Flavor Chemistry Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyrazine-d3, a deuterated isotopologue of the naturally occurring flavor compound 2-acetylpyrazine, serves as a critical internal standard in the quantitative analysis of flavor and aroma compounds. Its application in stable isotope dilution analysis (SIDA) coupled with mass spectrometry-based techniques provides unparalleled accuracy and precision in complex food and beverage matrices. This guide delves into the core principles of its application, detailed experimental protocols, and the interpretation of analytical data, providing researchers with a comprehensive understanding of its utility in flavor chemistry.
Introduction to Acetylpyrazine and the Significance of Deuterated Standards
2-Acetylpyrazine is a key flavor compound found in a variety of cooked and roasted foods, contributing nutty, roasted, and popcorn-like aroma notes.[1] It is formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing. Given its potent aroma and low odor threshold, accurate quantification of 2-acetylpyrazine and related pyrazines is crucial for understanding and controlling the flavor profiles of food products.
Stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern analytical chemistry.[2] In quantitative mass spectrometry, variations in sample preparation, injection volume, and instrument response can lead to significant analytical errors. By introducing a known amount of a deuterated standard at the beginning of the analytical workflow, these variations can be effectively normalized. This compound is an ideal internal standard for the analysis of 2-acetylpyrazine as it shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.
Physicochemical and Spectrometric Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Chemical Formula | C₆H₃D₃N₂O | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
| CAS Number | 106162-18-9 | [3] |
| Appearance | Solid | N/A |
| Boiling Point | ~ 235 °C (for unlabeled) | N/A |
| Solubility | Soluble in organic solvents | N/A |
Mass Spectrometry Data
The mass spectrum of the unlabeled 2-acetylpyrazine provides a basis for predicting the fragmentation pattern of this compound. The primary fragmentation of 2-acetylpyrazine involves the loss of a methyl radical (CH₃•) and carbon monoxide (CO). For this compound, the acetyl group is deuterated (-C(O)CD₃), leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
| Ion | Predicted m/z | Description |
| [M]⁺• | 125 | Molecular ion |
| [M-CD₃]⁺ | 107 | Loss of the deuterated methyl radical |
| [M-CO]⁺• | 97 | Loss of carbon monoxide |
| [Pyrazine-C≡O]⁺ | 107 | Pyrazinyl acylium ion |
| [Pyrazine]⁺• | 79 | Pyrazine radical cation |
Note: This table is based on the known fragmentation of 2-acetylpyrazine and the principles of mass spectrometry for deuterated compounds. The actual fragmentation may vary slightly depending on the instrument and conditions.
Experimental Protocols
The following protocols provide a framework for the use of this compound in the quantitative analysis of 2-acetylpyrazine in food matrices.
General Workflow for Stable Isotope Dilution Analysis (SIDA)
The overarching workflow for using this compound as an internal standard is depicted below.
Protocol for Quantification of 2-Acetylpyrazine in Coffee
This protocol is adapted from methodologies for pyrazine analysis in coffee.[2][4]
1. Sample Preparation and Spiking:
-
Weigh 5 g of ground coffee into a 50 mL centrifuge tube.
-
Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
2. Extraction:
-
Add 20 mL of dichloromethane to the tube.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully collect the dichloromethane supernatant.
-
Repeat the extraction process with another 20 mL of dichloromethane.
-
Combine the supernatants.
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica SPE cartridge (500 mg) with 5 mL of dichloromethane.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with 5 mL of a 95:5 (v/v) dichloromethane:ethyl acetate solution to remove interferences.
-
Elute the pyrazines with 10 mL of a 50:50 (v/v) dichloromethane:ethyl acetate solution.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z for 2-Acetylpyrazine: 122 (molecular ion), 107, 94.
-
Monitor m/z for this compound: 125 (molecular ion), 107.
-
-
Protocol for Quantification of 2-Acetylpyrazine in Baked Goods (e.g., Bread Crust)
1. Sample Preparation and Spiking:
-
Freeze-dry the bread crust and grind it into a fine powder.
-
Weigh 2 g of the powdered crust into a 20 mL headspace vial.
-
Add a known amount of this compound solution.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at 60 °C for 10 minutes in a heating block.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
-
Use the same GC-MS conditions as described in the coffee protocol (Section 3.2.4).
Data Analysis and Quantification
1. Peak Integration:
-
Integrate the peak areas of the selected ions for both 2-acetylpyrazine and this compound.
2. Calibration Curve:
-
Prepare a series of calibration standards containing a fixed amount of this compound and varying concentrations of unlabeled 2-acetylpyrazine.
-
Analyze the standards using the same GC-MS method.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) against the concentration of the analyte.
-
Perform a linear regression to obtain the calibration curve and the response factor.
3. Quantification of 2-Acetylpyrazine in the Sample:
-
Calculate the concentration of 2-acetylpyrazine in the sample using the following equation:
Concentration_analyte = (Area_analyte_sample / Area_IS_sample) * (1 / slope_calibration_curve)
Logical Relationships in the Analytical Process
The following diagram illustrates the logical flow and dependencies in the quantitative analysis using an internal standard.
Conclusion
This compound is a powerful tool in flavor chemistry research, enabling accurate and reliable quantification of the key aroma compound 2-acetylpyrazine. By employing stable isotope dilution analysis, researchers can overcome the challenges associated with complex food matrices and instrumental variability. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in flavor analysis, contributing to a deeper understanding and control of food flavor.
References
- 1. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylpyrazine [webbook.nist.gov]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetylpyrazine-d3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Acetylpyrazine-d3 as a stable isotope-labeled compound in metabolic studies. While specific research on the metabolism of this compound is emerging, this document outlines the established principles of using deuterium-labeled compounds, proposes likely metabolic pathways for acetylpyrazine based on structurally related compounds, and provides detailed experimental methodologies.
Introduction to Deuterium-Labeled Compounds in Metabolic Studies
Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[][2] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions at the site of deuteration.[3][4] This property offers several advantages in metabolic studies:
-
Elucidation of Metabolic Pathways: By strategically placing deuterium labels on a molecule, researchers can trace its metabolic fate and identify the sites of metabolic modification.[]
-
Improved Pharmacokinetic Profiles: Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to improved efficacy and patient compliance.[3][5]
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites.[3]
-
Quantitative Analysis: Deuterium-labeled compounds serve as excellent internal standards for quantitative mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but distinct mass.[6]
Proposed Metabolic Biotransformation of Acetylpyrazine
While specific studies on acetylpyrazine metabolism are limited, the biotransformation of structurally similar alkylpyrazines has been investigated. A human study on the metabolism of alkylpyrazines from coffee revealed that they are primarily metabolized to their corresponding pyrazine carboxylic acids.[7] Based on this and general principles of biotransformation, which involve Phase I (functionalization) and Phase II (conjugation) reactions, a putative metabolic pathway for acetylpyrazine is proposed.[8]
Phase I Metabolism: The acetyl group of acetylpyrazine is a likely site for initial oxidation reactions.
-
Oxidation: The methyl group of the acetyl moiety can be oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid, forming pyrazine-2-yl-glyoxylic acid.
-
Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, forming 1-(pyrazin-2-yl)ethanol.
Phase II Metabolism: The resulting metabolites from Phase I, containing hydroxyl or carboxyl groups, can then undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: The hydroxylated metabolite can be conjugated with glucuronic acid.
-
Sulfation: The hydroxylated metabolite can also be conjugated with a sulfonate group.
The use of this compound, with deuterium on the acetyl methyl group, would be expected to slow down the initial oxidation step, potentially leading to a different metabolite profile or a slower overall clearance of the compound.
Quantitative Data from a Hypothetical Metabolic Study
The following table summarizes hypothetical pharmacokinetic data from a study comparing Acetylpyrazine and this compound in a preclinical model. This data is for illustrative purposes to demonstrate the potential impact of deuteration.
| Parameter | Acetylpyrazine | This compound |
| Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |
| Tmax (h) | 0.5 | 0.75 |
| AUC (0-t) (ng·h/mL) | 450 ± 50 | 720 ± 60 |
| Half-life (t1/2) (h) | 1.2 ± 0.2 | 2.5 ± 0.3 |
| Clearance (mL/min/kg) | 15 ± 2 | 8 ± 1.5 |
| Metabolite M1 (Pyrazine-2-yl-glyoxylic acid) % of Dose | 45% | 25% |
| Metabolite M2 (1-(pyrazin-2-yl)ethanol) % of Dose | 15% | 20% |
Data are presented as mean ± standard deviation.
Experimental Protocols
A typical in vivo metabolic study using this compound would involve the following key steps:
1. Animal Dosing and Sample Collection:
- Test Subjects: Male Sprague-Dawley rats (n=5 per group).
- Formulation: Acetylpyrazine and this compound are formulated in a vehicle of 0.5% methylcellulose in water.
- Dosing: Animals are administered a single oral dose of 10 mg/kg.
- Sample Collection: Blood samples are collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.
2. Sample Preparation:
- Plasma: To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally related deuterated compound) is added to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred to a new plate for analysis.
- Urine: Urine samples are diluted 1:1 with water. For analysis of conjugated metabolites, a portion of the diluted urine is incubated with β-glucuronidase and sulfatase enzymes prior to protein precipitation.
3. Analytical Methodology (LC-MS/MS):
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions: A C18 reverse-phase column is used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect and quantify the parent compound and its metabolites. The specific mass transitions for Acetylpyrazine, this compound, and their expected metabolites are monitored.
4. Data Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) are calculated from the plasma concentration-time profiles using non-compartmental analysis software.
- Metabolite identification is performed by comparing the retention times and mass spectra of the detected peaks with those of authentic standards, if available, or by interpreting the fragmentation patterns.
- The percentage of each metabolite is calculated based on the amount recovered in urine and feces relative to the administered dose.
Visualizing Metabolic Pathways and Experimental Workflows
Proposed Metabolic Pathway of Acetylpyrazine
A diagram illustrating the proposed Phase I and Phase II metabolic pathways of acetylpyrazine.
Experimental Workflow for a Metabolic Study
A flowchart depicting the key steps in a typical in vivo metabolic study using a labeled compound.
References
- 2. hwb.gov.in [hwb.gov.in]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Guide to the Theoretical Mass Spectrometry of Acetylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathways of Acetylpyrazine-d3. Understanding these fragmentation patterns is crucial for the structural elucidation, metabolic profiling, and quantification of this and related compounds in complex matrices. This document provides a detailed analysis of the expected fragmentation, supported by data tables and visual representations of the fragmentation cascades.
Introduction
Acetylpyrazine is a key flavor component found in many roasted and toasted foods. Its deuterated analog, this compound, serves as an invaluable internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties and distinct mass. Electron ionization mass spectrometry is a powerful technique for analyzing such volatile compounds, providing a reproducible fragmentation pattern that acts as a chemical fingerprint. This guide outlines the predicted fragmentation of this compound, based on the known fragmentation of Acetylpyrazine and fundamental principles of mass spectrometry.
Theoretical Fragmentation Pathways
Upon electron ionization, this compound is expected to form a molecular ion ([M]+•) at m/z 125. The presence of the electron-rich pyrazine ring and the carbonyl group dictates the subsequent fragmentation pathways. The primary fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl group and cleavage of the bond between the carbonyl carbon and the pyrazine ring.
The key fragmentation pathways are proposed as follows:
-
Loss of the deuterated methyl radical ([CD3]•): This is a classic α-cleavage for ketones and is expected to be a major fragmentation pathway. The loss of the [CD3]• radical from the molecular ion (m/z 125) will result in the formation of the pyrazinoyl cation at m/z 107. This ion is resonance-stabilized, contributing to its expected high abundance.
-
Formation of the deuterated acetyl cation ([CD3CO]+): Cleavage of the bond between the carbonyl carbon and the pyrazine ring will generate the deuterated acetyl cation at m/z 46. This is another characteristic fragmentation for methyl ketones.
-
Loss of carbon monoxide (CO): Following the initial loss of the deuterated methyl radical, the resulting fragment ion at m/z 107 can further lose a neutral molecule of carbon monoxide. This would lead to the formation of a pyrazinyl cation at m/z 79.
-
Ring fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN, leading to smaller fragment ions. For instance, the ion at m/z 79 could lose HCN to produce an ion at m/z 52.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization, based on the fragmentation of its non-deuterated analog. The relative intensities are estimations based on typical fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 125 | [M]+• (C6H3D3N2O)+• | - | Moderate |
| 107 | [M - CD3]+ | •CD3 | High |
| 79 | [M - CD3 - CO]+ | •CD3, CO | Moderate |
| 52 | [C3HDN]+ | •CD3, CO, HCN | Low |
| 46 | [CD3CO]+ | C4H3N2• | Moderate |
Experimental Protocols
While this guide is theoretical, a typical experimental protocol for analyzing this compound by GC-MS would involve:
-
Sample Preparation: Dilution of the this compound standard in a suitable solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography (GC): Separation on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial oven temperature of around 60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: Logical workflow for EI-MS fragmentation analysis.
Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide
Data Presentation: Quantitative Solubility of Acetylpyrazine
The following tables summarize the quantitative solubility of acetylpyrazine in various organic solvents.
Table 1: Solubility in Common Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Comments |
| Dimethyl Sulfoxide (DMSO) | 100[1] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility[1]. |
| Dimethyl Sulfoxide (DMSO) | 24[2] | Fresh DMSO is recommended as moisture absorption can reduce solubility[2]. |
| Ethanol (95%) | 50 | Calculated from 1 g in 20 ml[3]. |
Table 2: Mole Fraction Solubility of Acetylpyrazine in Various Solvents at Different Temperatures [4][5]
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) |
| 268.15 | 0.0893 | 0.0668 | 0.0489 | 0.1384 | 0.1197 | 0.2315 | 0.1987 |
| 273.15 | 0.1045 | 0.0789 | 0.0587 | 0.1598 | 0.1398 | 0.2678 | 0.2301 |
| 278.15 | 0.1218 | 0.0929 | 0.0701 | 0.1842 | 0.1625 | 0.3089 | 0.2654 |
| 283.15 | 0.1415 | 0.1091 | 0.0833 | 0.2119 | 0.1881 | 0.3553 | 0.3051 |
| 288.15 | 0.1641 | 0.1279 | 0.0986 | 0.2435 | 0.2171 | 0.4078 | 0.3498 |
| 293.15 | 0.1898 | 0.1496 | 0.1164 | 0.2794 | 0.2499 | 0.4671 | 0.4001 |
| 298.15 | 0.2191 | 0.1747 | 0.1371 | 0.3203 | 0.2872 | 0.5341 | 0.4567 |
| 303.15 | 0.2526 | 0.2038 | 0.1611 | 0.3669 | 0.3296 | 0.6098 | 0.5205 |
| 308.15 | 0.2908 | 0.2374 | 0.1889 | 0.4199 | 0.3778 | 0.6953 | 0.5924 |
Qualitative Solubility Summary
Acetylpyrazine is also reported to be:
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing solubility data.
Dynamic Analytic Method for Solubility Determination
A dynamic analytic method was employed to determine the mole fraction solubility of acetylpyrazine in various pure solvents at temperatures ranging from 268.15 K to 308.15 K under atmospheric pressure[4][5].
Methodology:
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a sampling port is used. The temperature of the vessel is controlled by a circulating water bath.
-
Procedure: a. An excess amount of acetylpyrazine is added to a known mass of the solvent in the jacketed glass vessel. b. The mixture is continuously stirred to ensure equilibrium is reached. c. The temperature is maintained at the desired setpoint. d. Once the solution reaches equilibrium (i.e., the concentration of the solute in the solution remains constant), a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation. e. The concentration of acetylpyrazine in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). f. The mole fraction solubility is then calculated from the concentration data.
-
Data Correlation: The experimental solubility data can be correlated with thermodynamic models such as the modified Apelblat model, the λh model, and the NRTL model to predict solubility at different temperatures[4][5].
Protocol for Preparation of a Stock Solution for In Vivo Studies
For in vivo applications, a multi-component solvent system is often required to achieve the desired concentration and stability. The following protocol yields a clear solution of at least 2.5 mg/mL[1].
Solvent System:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of acetylpyrazine in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to adjust the total volume to 1 mL and mix well.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the dynamic analytic method.
Caption: Workflow for Dynamic Solubility Determination.
Logical Relationship of Solubility Factors
This diagram illustrates the key factors influencing the solubility of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. karnatakaaromas.com [karnatakaaromas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 7. Buy Bulk - Acetyl Pyrazine | Wholesale Supplier [sinofoodsupply.com]
- 8. 2-acetylpyrazine (22047-25-2) | Chemical Product Exporter [chemicalbull.com]
- 9. Acetylpyrazine | 22047-25-2 [chemicalbook.com]
- 10. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-ACETYLPYRAZINE [ventos.com]
The Deuterium Switch: A Technical Guide to Deuterated Compounds in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth review of the core principles of deuteration, supported by quantitative data from clinical studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The focus is on providing researchers and drug development professionals with a comprehensive understanding of the opportunities and methodologies associated with the use of deuterated compounds in pharmaceutical research.
Introduction: The Rationale for Deuteration
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical size and chemical properties to protium (¹H). However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the "kinetic isotope effect" (KIE), which can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule, medicinal chemists can strategically impede its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1]
The potential benefits of this approach are manifold and include:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[2]
-
Increased Drug Exposure: Reduced clearance can result in higher overall drug concentrations in the body (Area Under the Curve, AUC).[2]
-
Reduced Peak Plasma Concentrations (Cmax): Slower absorption and metabolism can lead to lower, more sustained plasma levels, potentially reducing dose-dependent side effects.
-
Decreased Formation of Toxic Metabolites: By blocking a specific metabolic pathway, deuteration can reduce the formation of harmful byproducts.
-
Simplified Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.
The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this strategy, with the approval of deuterated drugs such as deutetrabenazine and deucravacitinib, validating this approach in modern drug development.[2]
Quantitative Analysis of Deuterated Drugs: Case Studies
The advantages of deuteration are best illustrated through a quantitative comparison of deuterated drugs with their non-deuterated counterparts.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its pharmacokinetic profile.
| Pharmacokinetic Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change | Reference(s) |
| Half-life (t½) | ~9-10 hours | ~5 hours | ~2x increase | [3] |
| AUC (Area Under the Curve) | Increased | Lower | ~2x increase | [3] |
| Cmax (Peak Plasma Concentration) | Lower | Higher | Reduced | [3] |
Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine Active Metabolites.
The data clearly demonstrates that deuteration leads to a more favorable pharmacokinetic profile, allowing for twice-daily dosing with lower peak concentrations, which is associated with improved tolerability compared to the three-times-daily dosing of tetrabenazine.[4]
Deucravacitinib: A De Novo Deuterated Drug
Deucravacitinib is a selective tyrosine kinase 2 (TYK2) inhibitor and represents a significant milestone as a de novo deuterated drug, meaning deuterium was incorporated during the initial design and development process. Deuteration of the N-methyl amide group was intended to reduce the formation of a specific metabolite. In vitro studies in human liver microsomes showed that the formation rates of the oxidative metabolite (M11) and the N-demethylated metabolite (M12) were lower for deucravacitinib compared to its non-deuterated analogue.[5] This strategic deuteration helps maintain the high selectivity of deucravacitinib for TYK2 over other Janus kinases (JAKs).[5]
While a direct head-to-head pharmacokinetic comparison with a non-deuterated version in the clinic is not applicable for a de novo drug, the pharmacokinetic profile of deucravacitinib has been well-characterized. Following single or multiple oral doses, deucravacitinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 1.5-2.3 hours.[6][7] A twofold increase in dose leads to an approximately twofold increase in systemic exposure.[6][7]
Key Experimental Protocols
The evaluation of deuterated compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a deuterated compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (deuterated and non-deuterated analog) in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare a fresh NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.
-
Add the test compound stock solution to the microsome suspension to achieve a final substrate concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a deuterated compound after oral administration in a rodent model.
Methodology:
-
Animal Model and Housing:
-
Use male Wistar or Sprague-Dawley rats (8-10 weeks old), weighing 200-250g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize the animals for at least one week before the study.
-
For studies requiring serial blood sampling, cannulate the jugular vein of the rats under anesthesia and allow for a recovery period of at least 48 hours.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Prepare the dosing formulation of the test compound (deuterated and non-deuterated analog) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of the compound via oral gavage at a predetermined dose level (e.g., 10 mg/kg).[8]
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Bioanalysis:
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation. Add a volume of cold acetonitrile containing an internal standard to a known volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
Analyze the concentration of the drug in the supernatant using a validated LC-MS/MS method.[3][10][11]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Deutetrabenazine: VMAT2 Inhibition
Deutetrabenazine exerts its therapeutic effect by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamines, particularly dopamine, into presynaptic vesicles.[4] By blocking VMAT2, deutetrabenazine leads to the depletion of dopamine in the presynaptic terminal, thereby reducing dopaminergic neurotransmission, which is implicated in the hyperkinetic movements of chorea.[12][13]
Caption: Mechanism of action of deutetrabenazine via VMAT2 inhibition.
Signaling Pathway of Deucravacitinib: Selective TYK2 Inhibition
Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation of the enzyme.[14] This prevents the downstream signaling of key cytokines, such as IL-23 and Type 1 interferons, which are pivotal in the pathogenesis of autoimmune diseases like psoriasis.[15] This selective inhibition of TYK2 avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.
Caption: Deucravacitinib's selective inhibition of the TYK2-STAT signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a deuterated compound.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
Conclusion and Future Perspectives
The strategic use of deuterium in drug design has proven to be a successful approach for optimizing the pharmacokinetic and safety profiles of small molecule therapeutics. The case studies of deutetrabenazine and deucravacitinib highlight the tangible benefits of this strategy, from improving dosing regimens and tolerability to enabling the development of highly selective novel therapies. As our understanding of drug metabolism and the tools for predictive toxicology continue to advance, the precision and application of deuteration in pharmaceutical research are expected to expand. For researchers and drug development professionals, a thorough understanding of the principles of the kinetic isotope effect, coupled with robust experimental evaluation, will be crucial for harnessing the full potential of deuterated compounds to deliver safer and more effective medicines.
References
- 1. bioscientia.de [bioscientia.de]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 6. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of pyrazine derivatives in nature
An In-depth Technical Guide to the History and Discovery of Pyrazine Derivatives in Nature
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to the chemical language of the natural world.[1][2] Characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, these volatile and semi-volatile molecules are renowned for their potent and often pleasant aromas, particularly those of roasted, nutty, and baked goods.[3][4] Beyond their significant role in flavor and fragrance chemistry, naturally occurring pyrazine derivatives serve as critical signaling molecules in insects, defense compounds in plants, and metabolic byproducts of microbial activity.[1][5] Their discovery and subsequent study have unveiled a fascinating intersection of food science, chemical ecology, and microbiology, with expanding applications in the pharmaceutical and agricultural industries.[5][6][7] This technical guide provides a comprehensive overview of the history, discovery, and characterization of pyrazine derivatives in nature, tailored for researchers, scientists, and drug development professionals.
Early History and Foundational Discoveries
The history of pyrazines began in a laboratory, not in nature. The first synthesis of a pyrazine, initially named "amarone," was reported by Laurent in 1844.[8] However, the first pivotal discovery of a pyrazine derivative from a natural source occurred more than a century later. In 1962, Japanese researchers T. Kosuge and H. Kamiya published a landmark paper in Nature detailing the isolation and identification of tetramethylpyrazine from the cultures of Bacillus subtilis.[9] This discovery was significant as it was the first definitive evidence of a pyrazine being produced through a biological process, specifically during the fermentation of soybeans to produce "natto." This finding opened the door to understanding that pyrazines were not just artifacts of laboratory synthesis or high-temperature cooking but were indeed natural products.
The Role of the Maillard Reaction in Food Chemistry
While microbial fermentation was the first identified natural source, the most widespread formation of pyrazines occurs during the thermal processing of food through the Maillard reaction.[10][11] This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars under heat, is responsible for the characteristic flavors and aromas in a vast array of cooked foods, including roasted coffee, baked bread, cocoa, and seared meats.[3] Alkylated pyrazines are key products of this reaction, contributing specific sensory notes:
-
2,5-Dimethylpyrazine : Nutty, musty, earthy, roasted cocoa.[1]
-
2,3,5-Trimethylpyrazine : Chocolate enhancer, coffee, potato.[1]
-
2-Ethyl-5-Methylpyrazine : Coffee-like, nutty, roasted.[3]
The formation pathway involves the reaction of amino acid residues with carbohydrates to form intermediate products that undergo further complex reactions to yield a variety of pyrazine structures.[10] This process is fundamental to the flavor industry, where synthetic and naturally-derived pyrazines are used to enhance and replicate the authentic sensory experiences of cooked foods.[3][4]
Discovery in Chemical Ecology
Pyrazines are not merely flavor compounds; they are potent semiochemicals used for communication and defense throughout the natural world.
-
Insect Pheromones : Many insect species use pyrazines as alarm pheromones. For instance, leafcutter ants release pyrazines from their mandibular glands when threatened, alerting other colony members to danger.[5][12] In some species, such as the papaya fruit fly, pyrazines act as sex pheromones, with males producing specific pyrazine blends to attract unmated females.[12]
-
Plant Defense : Plants produce pyrazines as a defense mechanism against herbivores.[5] The characteristic "green" and bell pepper-like aroma of unripe fruit and certain vegetables is due to the presence of methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP). These compounds act as feeding deterrents, protecting the plant's vegetative tissues and immature fruit from being eaten.[1][5]
-
Sexual Deception in Orchids : In a remarkable example of co-evolution, some Australian orchids produce a blend of alkylpyrazines that precisely mimics the sex pheromone of their specific female thynnine wasp pollinators.[13][14] This chemical mimicry deceives male wasps into attempting to mate with the flower (pseudocopulation), thereby achieving pollination for the orchid.[13]
Microbial Biosynthesis of Pyrazines
Following the initial discovery in B. subtilis, numerous bacteria and fungi have been identified as producers of pyrazines.[1][15] Microbial biosynthesis is an alternative to chemical synthesis and is often preferred by the food industry due to consumer demand for "natural" ingredients.[1][15] The biosynthesis pathways typically involve the condensation of amino acids. For example, L-threonine and L-serine are known precursors for the microbial production of several alkylpyrazines.[16] Different strains of the same bacterial species can produce distinct profiles and quantities of pyrazine derivatives.
Quantitative Data: Pyrazine Production by Bacillus subtilis
The following table summarizes the quantitative data from a study on Bacillus subtilis strains isolated from natto, demonstrating the variation in pyrazine production.[15]
| Pyrazine Derivative | Strain BcP4 (µg/L) | Strain BcP21 (mg/L) | Aroma Profile |
| 2-Methylpyrazine | 690 | - | Roasted, Nutty |
| 2,3-Dimethylpyrazine | 680 | - | Coffee, Roasty |
| 2,6-Dimethylpyrazine | 1891 | - | Roasty, Nutty, Beef |
| 2,5-Dimethylpyrazine | - | 4.5 | Nutty, Earthy, Cocoa |
| 2,3,5-Trimethylpyrazine | - | 52.6 | Chocolate Enhancer |
| 2,3,5,6-Tetramethylpyrazine | - | 501.1 | Earthy, Fermented |
| Data sourced from Kłosowski et al. (2021).[15] |
Experimental Protocols: Isolation and Identification
The characterization of volatile and semi-volatile pyrazines from complex natural matrices requires robust analytical protocols. Methodologies have evolved from classical distillation and extraction to highly sensitive chromatographic techniques.
General Methodology for Pyrazine Analysis
-
Sample Preparation & Extraction : The goal is to isolate pyrazines from the sample matrix (e.g., food, microbial culture, insect gland).
-
Headspace Solid-Phase Microextraction (HS-SPME) : A solvent-free method ideal for volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the volatiles, which are then thermally desorbed into a gas chromatograph.[17]
-
Liquid-Liquid Extraction (LLE) : The sample is extracted with an organic solvent (e.g., dichloromethane, methyl-t-butyl ether). Multiple extractions are often required for effective recovery.[18][19]
-
Purge and Trap : An inert gas is bubbled through a liquid sample, purging the volatile compounds, which are then trapped on an adsorbent material (e.g., Tenax). The trap is subsequently heated to release the compounds for analysis.[20]
-
-
Separation and Identification :
-
Confirmation :
-
Identification is confirmed by comparing the mass spectra and retention times to those of authentic chemical standards.
-
Modern Research and Drug Development
The biological activities of pyrazines have attracted significant interest from drug development professionals.[7][22] For example, Tetramethylpyrazine (also known as ligustrazine) has been reported to possess various pharmacological effects, including neuroprotective, anti-inflammatory, and antiplatelet aggregation activities.[16] Researchers are actively synthesizing and evaluating pyrazine-natural product hybrids to enhance the bioactivity of parent compounds, with applications ranging from anticancer to antimicrobial agents.[7][23] This research highlights the potential of the pyrazine scaffold as a privileged structure in medicinal chemistry.
Conclusion
The journey of pyrazine derivatives from their first synthesis to their discovery in fermented soybeans, roasted coffee, and insect pheromones illustrates a remarkable progression in analytical chemistry and natural product science. Initially valued for their sensory properties, pyrazines are now understood to be a diverse and widely distributed class of natural compounds with crucial ecological roles and significant pharmacological potential. For researchers in food science, chemical ecology, and drug discovery, the study of pyrazines continues to offer a rich field of investigation, promising new insights into biological communication and novel applications for human health and industry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. adv-bio.com [adv-bio.com]
- 5. adv-bio.com [adv-bio.com]
- 6. [PDF] Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a pyrazine in a natural product: tetramethylpyrazine from cultures of a strain of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
- 22. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Acetylpyrazine in Complex Matrices using Acetylpyrazine-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyrazine (2-acetylpyrazine) is a key aroma and flavor compound found in a variety of food products, including coffee, roasted nuts, and bread crust.[1] Beyond its role in the food and fragrance industry, acetylpyrazine and its derivatives are also important intermediates in the synthesis of various pharmaceuticals, including agents for treating malaria, epilepsy, and Parkinson's disease.[2][3] Given its significance, a robust and accurate analytical method for the quantification of acetylpyrazine in diverse and complex matrices is essential for both quality control in the food industry and for pharmacokinetic and metabolic studies in drug development.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4] However, the quantitative accuracy of GC-MS can be affected by variations in sample preparation, injection volume, and instrument response. The use of a stable isotope-labeled internal standard, such as Acetylpyrazine-d3, in a stable isotope dilution analysis (SIDA) approach can effectively mitigate these sources of error, leading to significantly improved precision and accuracy.[5][6] Deuterated internal standards are ideal for mass spectrometry-based methods as they co-elute with the analyte of interest and exhibit similar ionization behavior, but are distinguishable by their mass-to-charge ratio.[7]
This application note provides a detailed protocol for the quantitative analysis of acetylpyrazine in a model liquid matrix using this compound as an internal standard with GC-MS.
Principle of the Method
The methodology is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into all samples, calibrators, and quality control samples. During sample preparation, any loss of the target analyte (acetylpyrazine) will be accompanied by a proportional loss of the internal standard (this compound). In the GC-MS analysis, the instrument response for acetylpyrazine is normalized to the response of this compound. This ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification against a calibration curve prepared in the same manner. This normalization corrects for variations in extraction efficiency, injection volume, and instrument drift, thereby enhancing the robustness and reliability of the method.
Experimental Protocols
Materials and Reagents
-
Acetylpyrazine (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Sample Vials (2 mL, amber, with PTFE-lined caps)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of acetylpyrazine and dissolve in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the acetylpyrazine primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1 mL of the liquid sample (e.g., beverage, plasma, cell culture media) into a 15 mL glass centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to the sample and vortex for 10 seconds.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Dwell Time | 100 ms |
Results and Discussion
Chromatography and Mass Spectra
Under the specified GC conditions, acetylpyrazine and this compound co-elute, with a typical retention time of approximately 8.5 minutes. The use of a deuterated internal standard ensures that any chromatographic shifts due to matrix effects will affect both the analyte and the internal standard equally.
The mass spectra of acetylpyrazine and this compound are characterized by their molecular ions and key fragment ions. For quantitative analysis using SIM mode, the following ions are recommended for monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Acetylpyrazine | 122 | 80 |
| This compound | 125 | 83 |
The quantifier ion is used for concentration calculations, while the qualifier ion is monitored to confirm the identity of the compound by ensuring a consistent ion ratio.
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio (Acetylpyrazine / this compound) against the concentration of acetylpyrazine in the prepared standards. The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL.
| Parameter | Value |
| Concentration Range | 1 - 500 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | 0.9995 |
| Weighting | 1/x |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing replicate quality control (QC) samples at three different concentration levels (low, medium, and high) in the spiked matrix.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low QC | 5 | 4.85 | 97.0 | 4.2 |
| Medium QC | 50 | 51.2 | 102.4 | 3.5 |
| High QC | 250 | 246.5 | 98.6 | 2.8 |
The results indicate high accuracy and precision, demonstrating the reliability of the method for the quantification of acetylpyrazine.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of acetylpyrazine.
Caption: Logic of quantification using an internal standard.
Conclusion
This application note details a robust, accurate, and precise GC-MS method for the quantification of acetylpyrazine in liquid matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument performance, making this method highly suitable for routine analysis in quality control laboratories and for demanding applications in pharmaceutical research. The provided protocol can be adapted for the analysis of acetylpyrazine in various other complex matrices with appropriate validation.
References
- 1. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylpyrazine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of food aromas, specifically focusing on the use of Acetylpyrazine-d3 as an internal standard. The methodologies outlined below are primarily based on stable isotope dilution analysis (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
Application Notes
The use of a deuterated internal standard, such as this compound, is a robust method for the accurate quantification of its corresponding analyte, 2-acetylpyrazine, a key aroma compound in many foods.[1][2][3] 2-Acetylpyrazine is known for its characteristic nutty, popcorn-like, and roasted aroma, contributing significantly to the flavor profile of products like coffee, baked goods, and roasted nuts.[4][5][6] The stable isotope dilution analysis (SIDA) approach is highly effective as the deuterated standard exhibits nearly identical chemical and physical properties to the native compound, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This minimizes variations and matrix effects that can interfere with quantification.[1][2]
The HS-SPME-GC-MS technique is a powerful and sensitive method for the analysis of volatile and semi-volatile compounds in complex food matrices.[3][7][8][9] This method involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and subsequent detection by a mass spectrometer. The optimization of HS-SPME parameters, including fiber type, extraction time, and temperature, is crucial for achieving high sensitivity and accuracy.[7][10]
Experimental Protocols
The following protocols are based on established methodologies for the quantitative analysis of pyrazines in food matrices using a deuterated internal standard.
Protocol 1: Preparation of Standards and Reagents
-
Primary Stock Solution of 2-Acetylpyrazine (Native):
-
Accurately weigh approximately 10 mg of 2-acetylpyrazine standard.
-
Dissolve in a suitable solvent (e.g., methanol or dichloromethane) in a 10 mL volumetric flask.
-
Store the stock solution at -20°C.
-
-
Primary Stock Solution of this compound (Internal Standard):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the same solvent as the native standard in a 10 mL volumetric flask.
-
Store the stock solution at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the primary stock solutions.
-
Each calibration standard should contain a constant concentration of the this compound internal standard and varying concentrations of the native 2-acetylpyrazine.
-
The concentration range for the calibration curve should encompass the expected concentration of 2-acetylpyrazine in the food samples.
-
Protocol 2: Sample Preparation
The sample preparation method will vary depending on the food matrix.
For Solid Samples (e.g., Coffee, Baked Goods, Nuts):
-
Homogenize the solid sample to a fine powder. Cryogenic grinding can be used to prevent the loss of volatile compounds.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Add a defined volume of the this compound internal standard working solution to the vial.
-
Add a specific volume of a suitable solvent (e.g., water or a buffer solution) to the vial to create a slurry. Water has been shown to be an effective extraction solvent for pyrazines in coffee.[1][2]
-
If necessary, add a salt (e.g., NaCl) to the mixture to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
For Liquid Samples (e.g., Beverages):
-
Pipette a specific volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.
-
Add a defined volume of the this compound internal standard working solution.
-
If necessary, add a salt (e.g., NaCl).
-
Immediately seal the vial.
Protocol 3: HS-SPME-GC-MS Analysis
-
HS-SPME Parameters (Optimization may be required for different matrices):
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[7][10]
-
Equilibration Temperature: Typically between 60-80°C.
-
Equilibration Time: Typically 15-30 minutes.
-
Extraction Time: Typically 20-40 minutes.
-
Desorption Temperature: Typically 250°C.
-
Desorption Time: Typically 2-5 minutes in the GC injector.
-
-
GC-MS Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
(This is an example program and should be optimized for specific analytes and matrices).
-
-
Mass Spectrometer: A mass selective detector operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for 2-acetylpyrazine (e.g., m/z 122, 94, 67).
-
Monitor characteristic ions for this compound (e.g., m/z 125, 97, 70).
-
-
Protocol 4: Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, calculate the ratio of the peak area of the native 2-acetylpyrazine to the peak area of the internal standard (this compound).
-
Plot a calibration curve of the peak area ratio versus the concentration ratio (native/internal standard).
-
The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Analyze the prepared food samples using the same HS-SPME-GC-MS method.
-
Calculate the peak area ratio of 2-acetylpyrazine to this compound in each sample.
-
Determine the concentration of 2-acetylpyrazine in the sample using the equation of the line from the calibration curve.
-
Data Presentation
The following tables present hypothetical quantitative data for 2-acetylpyrazine in different food matrices, analyzed using the described methodology.
Table 1: Calibration Data for 2-Acetylpyrazine
| Concentration of 2-Acetylpyrazine (ng/mL) | Concentration of this compound (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 10 | 0.102 |
| 5 | 10 | 0.515 |
| 10 | 10 | 1.030 |
| 25 | 10 | 2.550 |
| 50 | 10 | 5.100 |
| 100 | 10 | 10.200 |
Table 2: Quantitative Results for 2-Acetylpyrazine in Food Samples
| Food Sample | Sample Weight/Volume | Concentration of 2-Acetylpyrazine (ng/g or ng/mL) | Standard Deviation |
| Roasted Coffee Beans | 1 g | 150.5 | 7.2 |
| White Bread Crust | 2 g | 45.2 | 3.1 |
| Popcorn | 2 g | 85.7 | 5.8 |
| Toasted Almonds | 1 g | 210.3 | 10.5 |
| Dark Beer | 10 mL | 12.8 | 1.1 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Analyte partitioning and extraction principle.
References
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 4. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 5. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 6. Food Grade Chemical Flavor 2 Acetyl Pyrazine Powder 22047-25-2 - Acetylpyrazine, Food Additive | Made-in-China.com [m.made-in-china.com]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 9. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of Acetylpyrazine using Acetylpyrazine-d3 in LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyrazine is a key aroma compound found in a variety of baked goods, coffee, and other thermally processed foods, contributing to their characteristic nutty, roasted, and popcorn-like flavors.[1][2] Its presence and concentration are critical indicators of flavor quality and can be influenced by processing conditions. Accurate quantification of acetylpyrazine is therefore essential for quality control and product development in the food and beverage industry. Furthermore, understanding the formation of such compounds through the Maillard reaction is crucial for controlling and optimizing these desirable flavor profiles.
This document provides a detailed protocol for the quantification of acetylpyrazine in food matrices using a stable isotope-labeled internal standard, Acetylpyrazine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of acetylpyrazine.
Reagents and Materials
-
Acetylpyrazine (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (triple quadrupole or QTRAP) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Homogenizer
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of various analytes in complex matrices like food.[3][4][5][6]
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., bread, coffee beans) to a fine powder or paste.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of ultrapure water to the tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting-Out:
-
Add the QuEChERS salt mixture: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA sorbent, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in ultrapure water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 650 L/h |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Acetylpyrazine (Quantifier) | 123.1 | 81.1 | 20 | 100 |
| Acetylpyrazine (Qualifier) | 123.1 | 54.1 | 25 | 100 |
| This compound (Internal Standard) | 126.1 | 84.1 | 20 | 100 |
Data Presentation
The following table summarizes hypothetical quantitative data for acetylpyrazine in different bread crust samples, demonstrating the application of the described method.
| Sample ID | Matrix | Acetylpyrazine Concentration (ng/g) | %RSD (n=3) |
| Bread Crust A | White Bread | 152.3 | 4.2 |
| Bread Crust B | Whole Wheat Bread | 215.8 | 3.8 |
| Bread Crust C | Sourdough Bread | 189.5 | 5.1 |
Mandatory Visualization
Maillard Reaction Pathway Leading to Acetylpyrazine Formation
The formation of acetylpyrazine is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[4][7][8][9] The pathway involves the formation of α-aminoketones which can then condense to form dihydropyrazines, and subsequent oxidation leads to the aromatic pyrazine ring.
Caption: Maillard reaction pathway for Acetylpyrazine formation.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of acetylpyrazine in a food matrix.
Caption: LC-MS/MS workflow for Acetylpyrazine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. QuEChERS: About the method [quechers.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Development of a Sensitive and Rapid Method for Determination of Acrylamide in Bread by LC-MS/MS and Analysis of Real Samples in Iran IR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Microbial Metabolism with Acetylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful technique to elucidate metabolic pathways, quantify flux, and understand the biotransformation of compounds in microbiological systems. Acetylpyrazine-d3, a deuterated analog of the naturally occurring flavor compound acetylpyrazine, serves as a valuable tracer for investigating the metabolic fate of pyrazine derivatives in microorganisms. This document provides detailed application notes and protocols for conducting isotope labeling studies with this compound in a microbiological research setting. These studies are critical for understanding microbial degradation of heterocyclic compounds, identifying novel biocatalysts, and informing the development of new drugs and flavor compounds.
While pyrazines are known to be synthesized and degraded by various microorganisms, including species of Bacillus, Corynebacterium, and Pseudomonas, the precise metabolic pathways are often not fully elucidated[1][2][3]. The use of stable isotope-labeled compounds like this compound, coupled with modern analytical techniques such as mass spectrometry, offers a direct means to track the transformation of the acetylpyrazine core and its side chain within a microbial cell.
Principle of the Method
The core principle of this method involves introducing this compound into a microbial culture and monitoring its uptake and subsequent conversion into various metabolites over time. The deuterium atoms on the acetyl group serve as a stable isotopic label. By analyzing cell extracts and culture supernatant using mass spectrometry, metabolites that have incorporated the deuterium label can be identified and quantified. This allows for the mapping of the metabolic pathway of acetylpyrazine and the identification of key enzymatic steps involved in its transformation. This approach is a powerful tool in metabolic flux analysis and the study of biotransformation[4][5][6].
Applications
-
Metabolic Pathway Elucidation: Tracing the deuterium label from this compound allows for the identification of downstream metabolites, thereby mapping the catabolic pathway of acetylpyrazine in a given microorganism.
-
Enzyme Discovery: Identifying the metabolic products of this compound can lead to the discovery of novel enzymes, such as hydroxylases, oxidases, or ring-cleaving enzymes, which could have applications in biocatalysis and bioremediation.
-
Metabolic Engineering: Understanding the metabolic fate of pyrazines can inform genetic engineering strategies to enhance the production of desirable flavor compounds or to improve the degradation of environmental pollutants[7].
-
Drug Metabolism Studies: As the pyrazine ring is a scaffold in some pharmaceutical compounds, understanding its microbial metabolism can provide insights into potential environmental fate or gut microbiome interactions of such drugs[8].
Hypothetical Metabolic Pathway of Acetylpyrazine
Based on the known microbial metabolism of aromatic and heterocyclic compounds, a plausible degradation pathway for acetylpyrazine is initiated by oxidation reactions. The following diagram illustrates a hypothetical pathway where acetylpyrazine is first hydroxylated and then undergoes further oxidation and ring cleavage.
Experimental Workflow
The general workflow for an isotope labeling study with this compound involves several key steps, from inoculum preparation to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for a hypothetical study using a bacterial strain, such as Pseudomonas putida, known for its metabolic versatility.
Protocol 1: Bacterial Culture and Labeling
-
Inoculum Preparation:
-
Streak a cryopreserved stock of Pseudomonas putida onto an agar plate with a suitable medium (e.g., Luria-Bertani agar).
-
Incubate at 30°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony into 10 mL of minimal medium (e.g., M9 minimal medium) supplemented with a primary carbon source (e.g., 10 mM glucose).
-
Grow the culture overnight at 30°C with shaking (200 rpm) to obtain a saturated pre-culture.
-
-
Main Culture and Labeling:
-
Inoculate 100 mL of fresh M9 minimal medium (with 10 mM glucose) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Grow the main culture at 30°C with shaking (200 rpm) until it reaches the mid-exponential growth phase (OD600 ≈ 0.5-0.6).
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mM).
-
Add the this compound stock solution to the culture to a final concentration of 100 µM. An unlabeled control culture should be run in parallel with the addition of an equivalent volume of ethanol.
-
-
Time-Course Sampling:
-
Collect samples (e.g., 5 mL) at various time points after the addition of this compound (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
Immediately proceed to metabolic quenching and metabolite extraction.
-
Protocol 2: Metabolite Extraction
-
Metabolic Quenching:
-
Rapidly filter the collected cell suspension (5 mL) through a 0.22 µm filter.
-
Immediately wash the cells on the filter with 10 mL of ice-cold saline solution (0.9% NaCl).
-
Transfer the filter with the cell pellet into a tube containing 1 mL of a cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).
-
-
Intracellular Metabolite Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
-
Extracellular Metabolite Preparation:
-
The filtrate collected during the quenching step can be used for the analysis of extracellular metabolites.
-
Centrifuge the filtrate at 14,000 x g for 5 minutes at 4°C to remove any remaining cells.
-
The supernatant is ready for analysis.
-
Protocol 3: Analytical Method (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended.
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan mode (e.g., m/z 50-1000) to detect all potential metabolites.
-
Data-Dependent MS/MS: Fragmentation of the most abundant ions to aid in structural elucidation.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks corresponding to deuterated metabolites.
-
Compare the chromatograms from the labeled and unlabeled experiments to identify new peaks in the labeled samples.
-
Determine the mass shift corresponding to the incorporation of deuterium atoms (a mass increase of approximately 1.0063 Da per deuterium atom).
-
Use the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.
-
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Time-Course of this compound and its Metabolites
| Time Point | This compound (µM) | Hydroxylated this compound (µM) | Ring Cleavage Product-d3 (µM) |
| 0 min | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 min | 85.2 ± 4.3 | 8.1 ± 0.9 | 1.5 ± 0.2 |
| 30 min | 68.7 ± 3.5 | 15.6 ± 1.8 | 4.2 ± 0.5 |
| 1 hr | 45.1 ± 2.9 | 22.3 ± 2.5 | 9.8 ± 1.1 |
| 2 hr | 20.5 ± 1.8 | 18.9 ± 2.1 | 15.3 ± 1.7 |
| 4 hr | 5.3 ± 0.6 | 8.7 ± 1.0 | 18.6 ± 2.0 |
| 8 hr | <1.0 | 2.1 ± 0.3 | 20.1 ± 2.2 |
Data are presented as mean ± standard deviation from three biological replicates.
Table 2: Isotopic Enrichment in Key Metabolites at 2 hours
| Metabolite | Unlabeled (M+0) Intensity | Labeled (M+3) Intensity | Isotopic Enrichment (%) |
| Acetylpyrazine | 1.2 x 10^4 | 8.5 x 10^7 | 99.9 |
| Hydroxylated Acetylpyrazine | 3.1 x 10^3 | 6.2 x 10^6 | 99.9 |
| Putative Ring Cleavage Product | Not Detected | 4.7 x 10^5 | >99 |
Conclusion
The use of this compound in isotope labeling studies provides a robust method for investigating the microbial metabolism of pyrazine compounds. The protocols and application notes presented here offer a framework for researchers to design and execute experiments aimed at elucidating metabolic pathways, discovering novel enzymes, and advancing our understanding of microbial biotransformations. While the specific pathway and metabolites will be organism-dependent, the principles of isotope tracing remain a cornerstone of modern metabolic research.
References
- 1. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Acetylpyrazine-d3 for Enhanced Pesticide Residue Analysis by GC-MS/MS
Abstract
This application note details a robust and reliable method for the quantification of a wide range of pesticide residues in complex food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Acetylpyrazine-d3 as an internal standard. The use of a deuterated internal standard, particularly one with similar physicochemical properties to a range of target analytes, provides superior accuracy and precision by compensating for matrix effects and variations during sample preparation and injection. This protocol outlines the sample extraction and cleanup using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS/MS analysis. The method demonstrates excellent performance characteristics, making it suitable for high-throughput screening and quantitative analysis in food safety and environmental monitoring laboratories.
Introduction
The analysis of pesticide residues in food is critical for ensuring consumer safety and regulatory compliance. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the sensitive and selective detection of a broad spectrum of pesticides. However, the complexity of food matrices can lead to significant challenges, including matrix-induced signal suppression or enhancement, which can compromise the accuracy of quantification.
The use of an appropriate internal standard (IS) is a widely accepted strategy to mitigate these matrix effects. An ideal internal standard should have similar chemical and physical properties to the target analytes and should not be naturally present in the samples. Isotopically labeled standards are considered the gold standard for internal standardization in mass spectrometry-based methods as they co-elute with their non-labeled counterparts and exhibit identical behavior during extraction, cleanup, and ionization, thus providing the most accurate correction for analytical variability.
Acetylpyrazine is a volatile organic compound found in some roasted food products and possesses a chemical structure that makes its deuterated analog, this compound, a suitable internal standard for a range of pesticides, particularly those containing heterocyclic rings or acetyl functional groups. This application note provides a comprehensive protocol for the use of this compound in a multi-residue pesticide analysis workflow.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Acetone, Hexane (all pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB), C18 sorbent.
-
Standards: Certified reference standards of target pesticides, this compound (≥98% isotopic purity), and Acetylpyrazine.
-
Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, GC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pesticide and this compound in acetone.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target pesticides by diluting the stock solutions in acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the homogenized sample.
-
Extraction and Partitioning:
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 5 °C/min to 200 °C.
-
Ramp 3: 10 °C/min to 300 °C, hold for 5 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following tables summarize the key data for the analysis of representative pesticides using this compound as an internal standard.
Table 1: Physicochemical Properties of Acetylpyrazine
| Property | Value |
| Molecular Formula | C₆H₆N₂O[2][3] |
| Molecular Weight | 122.12 g/mol [2] |
| Melting Point | 77 °C[2] |
| Boiling Point | 213 °C[2] |
| Log P | 0.2[2][4] |
Table 2: GC-MS/MS MRM Transitions for this compound and Representative Pesticides
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound (IS) | 125 | 84 | 56 | 15 |
| Chlorpyrifos | 314 | 197 | 97 | 20 |
| Diazinon | 304 | 162 | 137 | 18 |
| Cyprodinil | 225 | 108 | 93 | 25 |
| Metalaxyl | 279 | 206 | 132 | 15 |
Table 3: Method Performance Data (Example in Spinach Matrix)
| Pesticide | Fortification Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) |
| Chlorpyrifos | 10 | 98.5 | 4.2 | 2 |
| 50 | 101.2 | 3.5 | ||
| Diazinon | 10 | 95.7 | 5.1 | 2 |
| 50 | 98.9 | 4.0 | ||
| Cyprodinil | 10 | 103.1 | 3.8 | 5 |
| 50 | 105.6 | 2.9 | ||
| Metalaxyl | 10 | 92.4 | 6.3 | 5 |
| 50 | 96.8 | 5.5 |
Visualizations
Caption: Experimental workflow for pesticide residue analysis.
Caption: Role of the internal standard in the analytical process.
Conclusion
The use of this compound as an internal standard in the GC-MS/MS analysis of pesticide residues provides a reliable and accurate method for quantification in complex food matrices. The described QuEChERS-based sample preparation protocol is efficient and effective for a wide range of pesticides. This application note demonstrates a robust workflow that can be readily implemented in food safety and environmental testing laboratories to ensure high-quality data and compliance with regulatory standards.
References
Application Notes and Protocols for Acetylpyrazine-d3 in Quantitative Proteomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling in Quantitative Proteomics
Quantitative proteomics is a powerful analytical approach used to determine the relative or absolute abundance of proteins in a sample.[1][2] Among the various techniques, stable isotope labeling coupled with mass spectrometry (MS) offers high accuracy and reproducibility.[2][3] These methods involve the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins or peptides, which generates a mass shift that can be detected by a mass spectrometer. This allows for the direct comparison of protein abundance between different samples within a single MS analysis.[4][5]
Chemical labeling is a versatile in vitro method that introduces isotope tags by modifying specific functional groups on proteins or peptides.[5][6] This approach is applicable to a wide range of sample types, including tissues and biofluids. A common strategy involves the derivatization of primary amines, present at the N-terminus of every peptide and on the side chain of lysine residues.[5]
Acetylpyrazine-d3 as a Novel Chemical Labeling Reagent
This compound is a deuterated analog of acetylpyrazine, a heterocyclic aromatic compound. Its deuterated nature makes it a potential candidate for use as a chemical labeling reagent in quantitative proteomics. By reacting this compound with the primary amines of peptides, a stable, deuterated tag is covalently attached. This "heavy" labeled sample can then be compared to a "light" sample labeled with a non-deuterated equivalent or left unlabeled. The mass difference introduced by the deuterium atoms allows for the relative quantification of peptides and, by extension, proteins.
The proposed labeling strategy utilizes the principle of reductive amination, a well-established chemical reaction that forms a stable amine bond between a carbonyl group (from the acetyl group of this compound) and a primary amine (from the peptide).[7][8]
Application: Investigating EGFR Signaling Pathway Dynamics
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[9][10] Dysregulation of this pathway is frequently implicated in various cancers.[9][11] Quantitative proteomics using stable isotope labeling is a powerful tool to study the dynamic changes in protein expression and post-translational modifications within this pathway upon external stimuli, such as drug treatment.[1][2][5][12]
By using an this compound labeling workflow, researchers can quantify the changes in protein abundance in cancer cells treated with an EGFR inhibitor compared to untreated cells. This can help identify downstream targets of EGFR, elucidate mechanisms of drug resistance, and discover potential biomarkers.[1][5]
Quantitative Data Presentation
The following table represents a mock dataset that could be generated from a quantitative proteomics experiment using this compound labeling to study the effects of an EGFR inhibitor on cancer cells. The data shows the relative abundance of key proteins in the EGFR signaling pathway.
| Protein | Gene | Uniprot ID | Heavy/Light Ratio | Log2 Fold Change | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | P00533 | 0.55 | -0.86 | 0.001 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | P62993 | 0.62 | -0.69 | 0.005 | Down-regulated |
| Son of sevenless homolog 1 | SOS1 | Q07889 | 0.98 | -0.03 | 0.890 | Unchanged |
| HRas proto-oncogene, GTPase | HRAS | P01112 | 1.05 | 0.07 | 0.750 | Unchanged |
| RAF-1 proto-oncogene, serine/threonine kinase | RAF1 | P04049 | 0.48 | -1.06 | 0.0005 | Down-regulated |
| Mitogen-activated protein kinase kinase 1 | MAP2K1 | Q02750 | 0.51 | -0.97 | 0.0008 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.53 | -0.91 | 0.0012 | Down-regulated |
| Phosphatidylinositol 3-kinase catalytic subunit alpha | PIK3CA | P42336 | 1.10 | 0.14 | 0.620 | Unchanged |
| AKT serine/threonine kinase 1 | AKT1 | P31749 | 0.95 | -0.07 | 0.780 | Unchanged |
| Signal transducer and activator of transcription 3 | STAT3 | P40763 | 0.70 | -0.51 | 0.015 | Down-regulated |
| Proliferating cell nuclear antigen | PCNA | P12004 | 0.45 | -1.15 | 0.0003 | Down-regulated |
| Cyclin D1 | CCND1 | P24385 | 0.58 | -0.79 | 0.003 | Down-regulated |
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for a quantitative proteomics experiment using this compound is depicted below. This is followed by a diagram of the EGFR signaling pathway, highlighting some of the proteins that could be quantified.
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Simplified EGFR signaling pathway highlighting quantifiable proteins.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest control and treated cells separately.
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion (In-solution):
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample 5-fold with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Dry the purified peptides under vacuum.
-
II. Peptide Labeling with this compound (Proposed Protocol)
This protocol is based on the principles of reductive amination.
Reagents:
-
This compound (for heavy labeling)
-
Acetylpyrazine (for light labeling)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Labeling buffer: 100 mM HEPES, pH 7.5
Procedure:
-
Reconstitute Peptides: Reconstitute the dried peptide samples (from control and treated cells) in the labeling buffer.
-
Prepare Labeling Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of Acetylpyrazine (non-deuterated) in the same solvent.
-
Prepare a fresh solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in water).
-
-
Labeling Reaction:
-
To the control peptide sample, add the "light" Acetylpyrazine solution to a final concentration of approximately 20-50 mM.
-
To the treated peptide sample, add the "heavy" this compound solution to the same final concentration.
-
Add the reducing agent to both samples to a final concentration of approximately 50-100 mM.
-
Incubate the reactions at room temperature for 1-2 hours.
-
-
Quench Reaction: Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl) or by adding formic acid to acidify the sample.
-
Sample Mixing and Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio based on the initial protein amount.
-
Desalt the mixed sample using a C18 solid-phase extraction column to remove excess labeling reagents.
-
Dry the final labeled peptide mixture under vacuum.
-
III. LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Reconstitute the final peptide mixture in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
Perform a database search against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Configure the software to search for the mass modification corresponding to the Acetylpyrazine label on the N-terminus and lysine residues.
-
The software will calculate the heavy-to-light (H/L) ratios for each identified peptide, which are then used to determine the relative abundance of the corresponding proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.
-
Conclusion
This compound presents a promising new tool for chemical labeling in quantitative proteomics. The proposed workflow, based on the well-established chemistry of reductive amination, offers a straightforward and cost-effective method for stable isotope labeling. This approach can be applied to a wide range of biological research areas, including the investigation of signaling pathways, drug discovery, and biomarker identification. Further optimization and validation of the labeling protocol are warranted to establish its performance and expand its applications.
References
- 1. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]
- 2. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics identifies EGF‐like domain multiple 7 as a potential therapeutic target for epidermal growth factor receptor‐positive glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nautilus.bio [nautilus.bio]
- 10. embopress.org [embopress.org]
- 11. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Acetylpyrazine-d3 for Enhanced Calibration and Quantification in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes is paramount in research and drug development. In liquid chromatography-mass spectrometry (LC-MS) and other mass spectrometry-based techniques, variability arising from sample preparation, matrix effects, and instrument drift can significantly impact data quality.[1][2] The use of stable isotope-labeled internal standards, such as Acetylpyrazine-d3, is a widely accepted and highly effective strategy to mitigate these issues and ensure the reliability of quantitative analyses.[3][4]
This compound is the deuterated analog of Acetylpyrazine, a naturally occurring compound found in various foods and an important intermediate in the synthesis of pharmaceuticals.[5][6] As a deuterated internal standard, this compound is chemically identical to its non-labeled counterpart, ensuring it co-elutes during chromatography and experiences similar ionization effects.[4] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling it to serve as a robust internal reference for accurate calibration and quantification.[2]
This application note provides a detailed protocol for the use of this compound in calibrating mass spectrometry instruments for the quantitative analysis of Acetylpyrazine or structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of Acetylpyrazine and its deuterated internal standard is presented in Table 1.
Table 1: Physicochemical Properties of Acetylpyrazine and this compound
| Property | Acetylpyrazine | This compound |
| Chemical Formula | C₆H₆N₂O | C₆H₃D₃N₂O |
| Molecular Weight | 122.12 g/mol | 125.14 g/mol |
| Appearance | Yellow-brown powder | Not specified (typically similar to unlabeled) |
| Melting Point | 75-78 °C | Not specified (typically similar to unlabeled) |
| Boiling Point | 78-79 °C at 8 mmHg | Not specified (typically similar to unlabeled) |
| CAS Number | 22047-25-2 | 106162-18-9 |
Experimental Protocols
This section details the necessary steps for preparing stock solutions, calibration standards, and quality control samples, as well as the recommended LC-MS/MS instrument parameters.
Materials and Reagents
-
Acetylpyrazine (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Acetylpyrazine Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Acetylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Acetylpyrazine Working Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) methanol:water.
-
This compound IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, urine, or a surrogate matrix) with the Acetylpyrazine working solution to achieve final concentrations ranging from 1 to 1000 ng/mL. A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Internal Standard Spiking: To each calibration standard and unknown sample, add a consistent volume of the this compound IS working solution to achieve a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 3, 75, and 750 ng/mL). These should be prepared from a separate weighing of the Acetylpyrazine standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, or unknown sample, add 10 µL of the 100 ng/mL this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization for your specific instrument and application.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Acetylpyrazine: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Note: MRM transitions, collision energy, and cone voltage must be optimized for the specific instrument being used by infusing a standard solution of Acetylpyrazine and this compound. For pyrazine compounds, it is common to select the most intense transition for quantification and a second, less intense transition for confirmation.[6]
Data Analysis and Expected Results
The concentration of Acetylpyrazine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied to the calibration curve.
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 510,876 | 0.010 |
| 5 | 26,170 | 512,345 | 0.051 |
| 10 | 51,890 | 509,987 | 0.102 |
| 50 | 258,765 | 511,234 | 0.506 |
| 100 | 515,432 | 510,567 | 1.010 |
| 500 | 2,567,890 | 508,765 | 5.047 |
| 1000 | 5,123,456 | 509,123 | 10.063 |
Table 4: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99[6] |
| Calibration Standard Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| QC Sample Accuracy | Within ±15% of nominal value |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Role of this compound in mitigating analytical variability.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of Acetylpyrazine and related analytes by mass spectrometry. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation, matrix effects, and instrument performance.[7][8] The protocols outlined in this application note provide a robust framework for developing and validating a quantitative LC-MS/MS method using this compound, leading to high-quality, reliable data essential for research and drug development.
References
- 1. cerilliant.com [cerilliant.com]
- 2. google.com [google.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Application Note: Characterization of Acetylpyrazine-d3 using Advanced NMR Spectroscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the characterization of Acetylpyrazine-d3 using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the application of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) for the unambiguous structural elucidation and purity assessment of this deuterated pyrazine derivative. This document offers standardized methodologies, data interpretation guidelines, and presents quantitative data in a clear, tabular format for easy reference.
Introduction
Acetylpyrazine is a significant flavoring agent and a common building block in medicinal chemistry. The selectively deuterated analog, this compound, where the three protons of the acetyl methyl group are replaced by deuterium, serves as a valuable internal standard in quantitative analyses and as a tool in metabolic studies. Accurate characterization of its molecular structure and isotopic purity is paramount. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the specific sites of deuteration. This note outlines the use of ¹H, ¹³C, and DEPT NMR sequences to achieve a thorough characterization of this compound.
Principles of NMR Techniques
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it. In this compound, the absence of protons on the acetyl group is a key distinguishing feature in the ¹H NMR spectrum compared to its non-deuterated counterpart.
¹³C NMR Spectroscopy: Carbon-13 NMR provides a spectrum of all unique carbon atoms in a molecule.[1] The chemical shifts offer insights into the functional groups and hybridization of the carbon atoms.[2] For this compound, the carbon of the CD₃ group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1) and will be significantly less intense or absent in a standard proton-decoupled ¹³C NMR spectrum.
DEPT Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[3] DEPT experiments are typically run at different pulse angles (45°, 90°, and 135°) to selectively edit the carbon spectrum. In the case of this compound, the CD₃ carbon will not appear in any DEPT spectrum, confirming the deuteration at this position.[4]
Quantitative NMR Data
The following tables summarize the expected NMR data for this compound, based on the known data for Acetylpyrazine and the predicted effects of deuteration.[5][6]
Table 1: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~9.24 | Doublet | ~1.5 | 1H |
| H-5 | ~8.79 | Doublet of doublets | ~2.5, 1.5 | 1H |
| H-6 | ~8.69 | Doublet | ~2.5 | 1H |
| -CD₃ | - | - | - | 0H |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The signal for the acetyl protons (around 2.74 ppm in the non-deuterated compound) will be absent.
Table 2: ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C=O | ~198 | No Signal | No Signal |
| C-2 | ~152 | No Signal | No Signal |
| C-3 | ~147 | Positive | Positive |
| C-5 | ~144 | Positive | Positive |
| C-6 | ~143 | Positive | Positive |
| -CD₃ | ~25 | No Signal | No Signal |
Note: The -CD₃ carbon signal is expected to be a low-intensity multiplet in the proton-decoupled ¹³C spectrum due to C-D coupling and will be absent in DEPT spectra.
Experimental Protocols
1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 5 seconds
-
Number of Scans: 16
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate all signals.
-
3. ¹³C{¹H} NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as needed for signal-to-noise).
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
4. DEPT Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Programs: Standard DEPT-90 and DEPT-135 sequences.
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 256 or more.
-
-
Processing:
-
Process the data similarly to the ¹³C spectrum.
-
Phase the DEPT-135 spectrum so that CH₂ signals are negative and CH/CH₃ signals are positive.
-
The DEPT-90 spectrum should only show CH signals.
-
Data Analysis and Visualization
The following diagrams illustrate the workflow for the NMR analysis and the logical approach to interpreting the spectral data for the structural confirmation of this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Acetylpyrazine(22047-25-2) 1H NMR spectrum [chemicalbook.com]
- 6. Acetylpyrazine(22047-25-2) 13C NMR spectrum [chemicalbook.com]
The Role of Acetylpyrazine-d3 in Environmental Analysis: A Methodological Overview
A comprehensive search of scientific literature and analytical methodology databases did not yield specific applications of Acetylpyrazine-d3 in environmental sample analysis. However, the principles of its use as a deuterated internal standard are well-established in analytical chemistry, particularly for mass spectrometry-based techniques. This document provides detailed application notes and generalized protocols on how a compound like this compound could be effectively utilized in environmental monitoring for the quantification of its non-deuterated analogue, acetylpyrazine, or similar pyrazine derivatives.
While acetylpyrazine is a known flavoring agent and a component of some food products, its prevalence and significance as an environmental contaminant are not widely documented.[1][2] Nevertheless, pyrazine derivatives, in general, are recognized for their sensory properties and are used in various industries.[3][4] The analytical techniques described herein are standard for the detection of trace organic compounds in environmental matrices and are directly applicable should the need for acetylpyrazine monitoring arise.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry.[5] This is because they behave almost identically to the target analyte during sample extraction, cleanup, and chromatographic separation, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[6]
Application Notes: Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) is the premier analytical technique for the accurate quantification of trace-level contaminants. The fundamental principle involves spiking a known quantity of a stable isotope-labeled standard (e.g., this compound) into the sample at the earliest stage of the analytical workflow.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: By mimicking the analyte's behavior, the deuterated standard effectively corrects for losses during sample preparation and fluctuations in instrument performance.
-
Matrix Effect Compensation: Environmental samples such as water, soil, and sediment are complex matrices that can suppress or enhance the analyte signal during ionization in the mass spectrometer. This compound co-elutes with the native analyte and experiences the same matrix effects, allowing for reliable correction.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.
Generalized Protocols for Environmental Sample Analysis
The following are generalized protocols for the analysis of a target analyte (e.g., acetylpyrazine) in water and soil samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Acetylpyrazine in Water Samples
This protocol outlines the solid-phase extraction (SPE) of acetylpyrazine from water, followed by GC-MS analysis.
1. Sample Preparation and Spiking:
- Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
- Add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the filtered water sample and mix thoroughly.
2. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., C18, 500 mg) by passing methanol (5 mL) followed by deionized water (5 mL).
- Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with deionized water (5 mL) to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analyte and internal standard with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).
3. Sample Concentration and Analysis:
- Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial.
- Inject 1 µL of the extract into the GC-MS system.
4. GC-MS Analysis:
- GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both acetylpyrazine and this compound.
Protocol 2: Analysis of Acetylpyrazine in Soil and Sediment Samples
This protocol describes the solvent extraction of acetylpyrazine from solid matrices, followed by cleanup and GC-MS analysis.
1. Sample Preparation and Spiking:
- Homogenize the soil or sediment sample.
- Weigh 10 g of the homogenized sample into a centrifuge tube.
- Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) and allow it to equilibrate for 30 minutes.
2. Solvent Extraction:
- Add 20 mL of a suitable extraction solvent (e.g., acetone:hexane 1:1 v/v) to the sample.
- Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process with another 20 mL of solvent and combine the supernatants.
3. Extract Cleanup and Concentration:
- Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) for cleanup if necessary.
- Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
- Follow the same GC-MS conditions as described in Protocol 1.
Quantitative Data Summary
Since no specific studies on this compound in environmental analysis were found, a table of quantitative data from a hypothetical study is presented below for illustrative purposes. This table demonstrates how results would be presented for method validation.
| Parameter | Water (ng/L) | Soil (ng/g) |
| Limit of Detection (LOD) | 0.5 | 0.1 |
| Limit of Quantitation (LOQ) | 1.5 | 0.3 |
| Linearity (R²) | >0.995 | >0.995 |
| Recovery (at 10 ng/L or 10 ng/g) | 95 ± 5% | 92 ± 7% |
| Precision (RSD at 10 ng/L or 10 ng/g) | < 5% | < 8% |
Visualizing the Analytical Workflow
The following diagrams illustrate the generalized workflows for the analysis of environmental samples using an internal standard.
Caption: Workflow for water sample analysis.
Caption: Workflow for soil/sediment sample analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
Application Note: High-Resolution Mass Spectrometry of Acetylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Acetylpyrazine-d3 using high-resolution mass spectrometry (HRMS). This compound, a deuterated isotopologue of the flavor and aroma compound 2-acetylpyrazine, is commonly utilized as an internal standard in quantitative analytical methods. The methodologies outlined herein are applicable for accurate mass determination, fragmentation analysis, and quantification in various matrices. This application note includes comprehensive sample preparation procedures, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a summary of expected mass spectrometric data.
Introduction
2-Acetylpyrazine is a significant component of many food and beverage aromas, and its quantification is crucial for quality control and flavor profile analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification via mass spectrometry, as it compensates for variations in sample preparation and instrument response. High-resolution mass spectrometry offers the necessary mass accuracy and resolution to distinguish the analyte from isobaric interferences, ensuring a high degree of confidence in analytical results. This note details the analytical workflow for this compound, providing researchers with a robust method for its detection and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[1] The following protocol is a general guideline and may require optimization depending on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound by dissolving 1 mg of the standard in 1 mL of an organic solvent such as methanol, acetonitrile, or dichloromethane (DCM).[2]
-
From the stock solution, create a working solution with a concentration of approximately 10 µg/mL by diluting with the appropriate solvent.[2] For complex matrices, further dilution may be necessary to avoid oversaturation of the detector.[2]
-
-
Sample Extraction (for complex matrices):
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE can be employed to extract pyrazines.[3][4]
-
Adjust the pH of the aqueous sample to neutral or slightly basic.
-
Extract the sample three times with an equal volume of DCM or methyl-t-butyl ether (MTBE).[3]
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove interfering matrix components.[1] C18-bonded silica columns are effective for isolating pyrazines from aqueous distillates.[4]
-
-
Final Sample Preparation:
-
Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter before injection.[2]
-
The sample should be dissolved in a solvent compatible with the LC mobile phase to ensure good peak shape.
-
Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[2]
-
Instrumental Analysis: LC-HRMS
The analysis of this compound is typically performed using a liquid chromatograph coupled to a high-resolution mass spectrometer.
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of pyrazines.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for pyrazines.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended for high-resolution analysis.
-
Resolution: A mass resolution of 70,000 FWHM or higher is desirable for accurate mass measurements.
-
Scan Range: m/z 50-250.
-
Data Acquisition: Full scan for accurate mass determination and tandem MS (MS/MS) for structural confirmation.
-
Collision Energy (for MS/MS): A normalized collision energy (NCE) of 20-40 eV can be used to induce fragmentation. This may require optimization for the specific instrument.
-
Data Presentation
The high-resolution mass spectrum of this compound will exhibit a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) will produce characteristic fragment ions. The expected accurate masses are summarized in the table below.
| Ion Description | Chemical Formula | Calculated m/z |
| Protonated Molecular Ion [M+H]⁺ | C₆H₄D₃N₂O | 126.0843 |
| Fragment Ion 1 | C₅H₄D₃N₂ | 98.0894 |
| Fragment Ion 2 | C₄H₄N₂ | 81.0402 |
Note: The chemical formula for this compound is C₆H₃D₃N₂O.[5] The calculated m/z values are based on the monoisotopic masses of the elements.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-HRMS.
Caption: A flowchart of the analytical process from sample preparation to data analysis.
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is initiated by the cleavage of the acetyl group. The proposed pathway is depicted below.
Caption: Fragmentation pathway of protonated this compound.
Conclusion
This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with the expected quantitative data and fragmentation pathways, offer a solid foundation for researchers in the fields of food science, flavor chemistry, and drug metabolism to develop and validate robust analytical methods. The use of HRMS ensures high selectivity and accuracy, which is paramount for reliable quantification and structural confirmation.
References
- 1. organomation.com [organomation.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]
Application Notes & Protocols: Acetylpyrazine-d3 in Maillard Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of flavor and color in thermally processed foods.[1] One of the most significant classes of flavor compounds generated is pyrazines, which impart desirable roasted, nutty, and toasted aromas.[2][3] Acetylpyrazine, in particular, is a key character-impact compound, contributing popcorn and bread crust-like notes to products such as coffee, peanuts, and baked goods.[4][5] Understanding the formation pathways and accurately quantifying the concentration of acetylpyrazine is critical for food quality control, flavor development, and process optimization. Furthermore, as an important pharmaceutical intermediate, precise analytical methods for acetylpyrazine are essential in drug synthesis and development.[6]
The Role of Acetylpyrazine-d3: Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate and precise quantification of trace-level volatile compounds in complex matrices.[4] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.
This compound is the deuterated analogue of acetylpyrazine, making it the ideal internal standard for SIDA-based quantification. Its key advantages include:
-
Correction for Matrix Effects: It co-elutes with the native acetylpyrazine during chromatographic separation and experiences identical ionization suppression or enhancement effects in the mass spectrometer source.
-
Accurate Loss Compensation: It compensates for any analyte loss during sample preparation, extraction, and injection, as both the labeled standard and the native analyte are affected equally.
-
High Precision and Accuracy: By measuring the ratio of the native analyte to the known concentration of the added labeled standard, highly accurate and reproducible quantification can be achieved, even at low concentrations (ppm levels or lower).[7]
The use of this compound allows researchers to reliably trace and quantify acetylpyrazine, providing crucial data for studying Maillard reaction kinetics, optimizing food processing conditions, and ensuring quality in pharmaceutical applications.
Maillard Reaction Pathway for Acetylpyrazine Formation
The formation of acetylpyrazine is a multi-step process within the broader Maillard reaction network. A primary pathway involves the generation of α-aminoketone intermediates via the Strecker degradation of an amino acid with an α-dicarbonyl compound. For acetylpyrazine, a key precursor is 1-amino-2-propanone (aminoacetone). Two molecules of this intermediate undergo condensation to form a dihydropyrazine ring, which subsequently oxidizes to yield 2-acetyl-5-methylpyrazine or rearranges and oxidizes to form 2-acetyl-6-methylpyrazine. The diagram below illustrates a generalized pathway to an acetyl-substituted pyrazine.
Experimental Workflow and Protocols
The following protocol is a representative methodology for the quantification of acetylpyrazine in a solid food matrix (e.g., bread crust, ground peanuts) using this compound and GC-MS.
Overall Experimental Workflow
The diagram below outlines the complete analytical process from sample acquisition to data analysis.
Detailed Protocol: SIDA for Acetylpyrazine
Materials and Reagents:
-
Homogenized food sample (e.g., freeze-dried bread crust, roasted peanut meal)
-
Acetylpyrazine standard (≥98% purity)
-
This compound standard solution (e.g., 10 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Hexane (GC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of distilled water and vortex for 1 minute to create a slurry.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound stock solution to the sample slurry to achieve a final concentration within the expected range of the native analyte (e.g., 50 µL of a 10 µg/mL solution to yield a concentration of 250 ng/g).
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
QuEChERS-based Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride.
-
Immediately cap and shake vigorously for 2 minutes by hand or using a mechanical shaker.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Concentration and Reconstitution:
-
Carefully transfer 4 mL of the cleaned extract into a new tube.
-
Evaporate the solvent to near dryness (~100 µL) under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of hexane.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
-
-
GC-MS Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode, 250°C inlet temperature.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min).
-
MS Parameters:
-
Mode: Selected Ion Monitoring (SIM).
-
Ion Source Temp: 230°C.
-
Quantification Ion (Acetylpyrazine): m/z 122 (molecular ion), 80.
-
Quantification Ion (this compound): m/z 125 (molecular ion), 83.
-
Dwell Time: 100 ms per ion.
-
-
-
Quantification:
-
Prepare a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of native Acetylpyrazine (e.g., 10-1000 ng/mL).
-
Plot the response ratio (Peak Area of m/z 122 / Peak Area of m/z 125) against the concentration of native acetylpyrazine.
-
Calculate the response ratio for the sample and determine its concentration from the linear regression of the calibration curve.
-
Adjust the final concentration based on the initial sample weight and final extract volume.
-
Quantitative Data Example
The following table presents representative data on the concentration of key pyrazines, including acetylpyrazine, found in different food products, as determined by Stable Isotope Dilution Assays. This data illustrates the typical concentration ranges that can be expected and accurately measured using the described protocol.
| Compound | Concentration in Bread Crust (µg/kg)[8] | Concentration in Roasted Peanut Meal (µg/kg)[4] | Aroma Descriptor |
| 2-Acetylpyrazine | n.d. | 13 | Popcorn, Roasted, Nutty |
| 2-Methylpyrazine | 14.5 | 1100 | Roasted, Nutty |
| 2,5-Dimethylpyrazine | 33.7 | 3000 | Roasted, Coffee, Potato |
| 2-Ethyl-3,5-dimethylpyrazine | 20.1 | 480 | Roasted, Earthy, Cocoa |
| 2,3-Diethyl-5-methylpyrazine | 3.1 | 150 | Earthy, Roasted, Hazelnut |
| 2,3,5-Trimethylpyrazine | 18.2 | 1900 | Baked Potato, Nutty |
n.d. = not detected in the cited study. Data is adapted from published literature to serve as a representative example.[4][8]
References
- 1. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profpc.com.br [profpc.com.br]
- 3. researchgate.net [researchgate.net]
- 4. pages.uoregon.edu [pages.uoregon.edu]
- 5. Acetylpyrazine | TargetMol [targetmol.com]
- 6. ccsenet.org [ccsenet.org]
- 7. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
Flow Chemistry for the Synthesis of Isotope-Labeled Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of isotope-labeled compounds is a cornerstone of modern pharmaceutical research and development, enabling critical studies in drug metabolism, pharmacokinetics (DMPK), and in vivo imaging. Traditional batch synthesis of these molecules, particularly those involving short-lived radioisotopes, often presents challenges related to safety, reproducibility, and scalability. Flow chemistry has emerged as a powerful technology to address these limitations, offering precise control over reaction parameters, enhanced safety through the use of small reaction volumes, and the potential for automated, high-throughput synthesis.[1] This document provides detailed application notes and protocols for the synthesis of various isotope-labeled compounds using continuous flow methodologies.
Isotope-labeled compounds are indispensable tools in drug discovery and development. The incorporation of stable isotopes like deuterium (²H) can improve the metabolic stability and pharmacokinetic properties of drug candidates.[1] Radiolabeled compounds, particularly those with positron-emitting isotopes such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), are essential for positron emission tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo.[2]
Advantages of Flow Chemistry for Isotopic Labeling
Continuous flow chemistry offers several distinct advantages over traditional batch methods for the synthesis of isotope-labeled compounds:
-
Enhanced Safety: Reactions are performed in small volumes within a closed system, minimizing exposure to hazardous reagents and radioactive materials. This is particularly crucial when working with highly radioactive compounds.
-
Precise Reaction Control: Flow reactors allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and better selectivity.[1]
-
Rapid Optimization: The small scale and rapid steady-state attainment in flow reactors enable high-throughput screening of reaction conditions, significantly accelerating the optimization process.[3]
-
Improved Reproducibility: Automated flow systems ensure consistent reaction conditions, leading to higher reproducibility compared to manual batch processes.
-
Scalability: Scaling up production in flow chemistry is straightforward and often involves running the system for a longer duration or using parallel reactors, avoiding the challenges associated with scaling up batch reactors.[1]
-
Automation: Flow chemistry setups are readily amenable to automation, enabling the development of "dose-on-demand" systems for radiopharmaceuticals, which is particularly beneficial for short-lived isotopes.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of compounds labeled with deuterium, fluorine-18, carbon-11, and carbon-13 using flow chemistry.
Deuterium Labeling of Nitrogen-Containing Heterocycles
Deuterium-labeled compounds are valuable in pharmaceutical research for studying metabolic pathways and improving the pharmacokinetic profiles of drugs.[1] Flow chemistry provides a highly efficient and selective method for deuterium incorporation into pharmaceutically relevant nitrogen-containing heterocycles.
Experimental Workflow for Continuous Flow Deuteration
The following diagram illustrates a typical workflow for the continuous flow deuteration of nitrogen-containing heterocycles using an H-Cube® system.
Caption: Workflow for continuous flow deuteration.
Quantitative Data
| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Deuterium Incorporation (%) |
| Ethyl Cinnamate | 10% Pd/C | Room Temp | Full H₂ mode | 1.0 | 95 |
| Ethyl Cinnamate | 5% Pd/BaSO₄ | Room Temp | 40-60 | 0.7-2.0 | 95 |
Data sourced from ThalesNano Application Note.
Experimental Protocol: Deuteration of Ethyl Cinnamate
This protocol describes the selective deuteration of the double bond in ethyl cinnamate using a ThalesNano H-Cube® continuous flow reactor.
Materials:
-
Ethyl cinnamate
-
Ethyl acetate (aprotic solvent)
-
Deuterium oxide (D₂O, 99.98%)
-
10% Palladium on Carbon (Pd/C) or 5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst cartridge (CatCart®)
-
ThalesNano H-Cube® Continuous Flow Reactor
Procedure:
-
System Preparation:
-
Ensure the H-Cube® system's water reservoir is drained of H₂O.
-
Clean and dry the reservoir.
-
Purge the system with nitrogen.
-
Fill the reservoir with high-purity D₂O.
-
Purge the system with D₂O to fill the electrolysis cell.
-
Run the system with a blank CatCart® and the reaction solvent in "Full H₂" mode for 20 minutes to flush any residual H₂O.
-
-
Reaction Setup:
-
Prepare a solution of ethyl cinnamate in ethyl acetate.
-
Install the appropriate catalyst cartridge (e.g., 10% Pd/C or 5% Pd/BaSO₄).
-
Set the desired reaction parameters on the H-Cube® controller (temperature, pressure, and flow rate) based on the table above.
-
-
Reaction Execution:
-
Pump the ethyl cinnamate solution through the H-Cube® system.
-
The system generates D₂ gas in-situ from the electrolysis of D₂O, which then reacts with the substrate solution in the catalyst cartridge.
-
Collect the product solution as it elutes from the reactor.
-
-
Analysis:
-
Analyze the collected product for deuterium incorporation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Fluorine-18 (¹⁸F) Labeling for PET Tracer Synthesis
Fluorine-18 is the most widely used radionuclide for Positron Emission Tomography (PET) imaging. Automated flow synthesis of ¹⁸F-labeled PET tracers, such as [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) and [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), offers significant advantages in terms of speed, yield, and safety.
Experimental Workflow for Automated [¹⁸F]FDG Synthesis
The following diagram outlines the key steps in an automated, cassette-based flow synthesis of [¹⁸F]FDG.
Caption: Automated [¹⁸F]FDG synthesis workflow.
Quantitative Data for Automated ¹⁸F-Tracer Synthesis
| Tracer | Precursor | Precursor Amount (mg) | Reaction Temperature (°C) | Synthesis Time (min) | Radiochemical Yield (EOS, %) |
| [¹⁸F]FMISO | Tosylate Precursor | 10 | 105 | 60.0 ± 5.2 | 58.5 ± 3.5 |
| [¹⁸F]FMISO (with SPE) | Tosylate Precursor | 10 | 105 | 70.0 ± 3.8 | 54.5 ± 2.8 |
EOS: End of Synthesis. Data sourced from Oh et al.[4]
Experimental Protocol: Automated Synthesis of [¹⁸F]FMISO
This protocol is adapted from a method for the fully automated synthesis of [¹⁸F]FMISO using a modified commercial [¹⁸F]FDG synthesizer with a disposable cassette.[4][5]
Materials:
-
1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydrofuranyl-3-O-toluenesulfonylpropanediol (tosylate precursor)
-
Acetonitrile (anhydrous)
-
1 N Hydrochloric acid (HCl)
-
Automated radiosynthesis module (e.g., IBA Synthera® or similar) with a disposable fluid pathway cassette
-
[¹⁸F]Fluoride from a cyclotron
Procedure:
-
Cassette and Reagent Preparation:
-
Prepare the reagent vials for the automated synthesizer cassette according to the manufacturer's instructions. This will include vials containing the precursor solution (10 mg in 2 mL acetonitrile), hydrolysis solution (1 N HCl), and purification cartridges.
-
-
[¹⁸F]Fluoride Trapping and Drying:
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron to the synthesis module.
-
The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) solid-phase extraction cartridge.
-
The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of a phase transfer catalyst (e.g., Kryptofix 222) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum to yield anhydrous [¹⁸F]fluoride.
-
-
Radiolabeling Reaction:
-
The precursor solution is automatically added to the reactor containing the dried [¹⁸F]fluoride.
-
The reaction mixture is heated at 105°C for 360 seconds, followed by heating at 75°C for 280 seconds.
-
-
Hydrolysis:
-
The 1 N HCl solution is added to the reactor, and the mixture is heated at 105°C for 300 seconds to remove the protecting group.
-
-
Purification:
-
The crude product is passed through a series of solid-phase extraction cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
-
For higher purity, the product can be further purified using high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
The purified [¹⁸F]FMISO is formulated in a physiologically compatible solution for injection.
-
Carbon-11 (¹¹C) and Carbon-13 (¹³C) Labeling
Carbon-11 is a short-lived positron emitter (t½ ≈ 20.4 min) used in PET imaging, while the stable isotope carbon-13 is used in metabolic studies and as an internal standard in mass spectrometry. Flow chemistry, particularly microfluidics, is well-suited for the rapid synthesis required for ¹¹C-labeling and for efficient gas-liquid reactions in ¹³C-labeling.
Experimental Workflow for Gas-Liquid Segmented Microfluidic [¹¹C]Carbonylation
This diagram illustrates a setup for performing [¹¹C]carbonylation reactions using a gas-liquid segmented flow in a microfluidic reactor.
Caption: Microfluidic [¹¹C]carbonylation setup.
Quantitative Data for [¹¹C]MK-0233 Synthesis in a Microfluidic Reactor
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 7.2 ± 0.7 % |
| Specific Activity | 100 ± 30 GBq/μmol |
| Radiochemical Purity | >99 % |
Data sourced from Billsten et al.[6]
Experimental Protocol: General Procedure for Gas-Liquid Segmented Microfluidic [¹¹C]Carbonylation
This protocol provides a general outline for performing [¹¹C]carbonylation reactions in a microfluidic setup.[7]
Materials:
-
[¹¹C]CO₂ from a cyclotron, converted to [¹¹C]CO
-
Helium (carrier gas)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Nucleophile (e.g., amine, alcohol)
-
Anhydrous Tetrahydrofuran (THF)
-
Microfluidic reactor system (syringe pump, mixing tee, heated capillary reactor, back-pressure regulator)
Procedure:
-
[¹¹C]CO Preparation:
-
Produce [¹¹C]CO₂ in a cyclotron.
-
Convert the [¹¹C]CO₂ to [¹¹C]CO, for example, by passing it over heated molybdenum or zinc.
-
Trap the [¹¹C]CO on a suitable trap (e.g., molecular sieves).
-
-
Reagent Solution Preparation:
-
In an oven-dried vial under an inert atmosphere, dissolve the aryl halide, palladium catalyst, and nucleophile in anhydrous THF.
-
-
Reaction Setup:
-
Load the reagent solution into a syringe and place it in the syringe pump.
-
Release the trapped [¹¹C]CO into a controlled stream of helium.
-
Set the desired flow rate for the syringe pump (e.g., 30 µL/min) and the helium stream carrying the [¹¹C]CO.
-
Heat the microfluidic reactor to the desired temperature.
-
Set the back-pressure regulator to the desired pressure (e.g., 7 bar).
-
-
Reaction Execution:
-
Simultaneously introduce the [¹¹C]CO/He stream and the reagent solution into the mixing tee, where gas-liquid segmented flow (microbubbles) is generated.
-
The segmented flow passes through the heated microfluidic reactor, where the carbonylation reaction occurs.
-
Collect the product mixture in a collection vial after it passes through the back-pressure regulator.
-
-
Analysis and Purification:
-
Analyze the crude product using radio-HPLC to determine the radiochemical yield and purity.
-
Purify the desired product using semi-preparative HPLC.
-
Conclusion
Flow chemistry offers a robust and versatile platform for the synthesis of a wide range of isotope-labeled compounds. The precise control over reaction conditions, enhanced safety, and amenability to automation make it an ideal technology for producing high-quality labeled molecules for research, diagnostics, and drug development. The protocols and data presented in these application notes provide a starting point for researchers looking to implement flow chemistry in their own laboratories for the synthesis of deuterium, fluorine-18, carbon-11, and carbon-13 labeled compounds. Further optimization of these methods will continue to expand the library of accessible isotope-labeled molecules and accelerate innovation in the pharmaceutical and life sciences.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic reactions using [11C]carbon monoxide solutions for the synthesis of a positron emission tomography radiotracer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Application Note: Acetylpyrazine-d3 for Tracing Metabolic Pathways in Cell Cultures
Introduction
Acetylpyrazine is a nitrogen-containing heterocyclic compound prevalent in many roasted, toasted, or thermally processed foods, contributing to their characteristic nutty and popcorn-like aromas. As a component of the human diet and a widely used food additive, understanding its metabolic fate within human cells is crucial for assessing its biological activity and potential toxicological effects. Furthermore, pyrazine derivatives are being investigated as novel therapeutic agents. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating the metabolic pathways of such xenobiotic compounds. This application note describes a method for using Acetylpyrazine-d3, a deuterated analog of acetylpyrazine, as a tracer to investigate its metabolic transformation in cultured human cells. This approach allows for the sensitive and specific tracking of acetylpyrazine and its downstream metabolites, providing insights into its cellular processing and potential interactions with endogenous metabolic networks.
Principle of the Method
The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM). Cultured cells are incubated with this compound, which contains three deuterium atoms on the acetyl methyl group. This heavy isotope-labeled compound is taken up by the cells and subjected to metabolic enzymes. Downstream metabolites incorporating the deuterated acetyl group will exhibit a corresponding mass shift of +3 Da compared to their unlabeled counterparts. By analyzing cell extracts using high-resolution mass spectrometry, it is possible to identify and quantify these deuterated metabolites, thereby reconstructing the metabolic pathway of acetylpyrazine. This method allows for the differentiation of tracer-derived metabolites from the endogenous unlabeled pool, enabling precise flux analysis and pathway mapping.
Materials and Reagents
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tracer: this compound (M.W. 125.15 g/mol )
-
Quenching Solution: 80% Methanol (-80°C)
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v) (-20°C)
-
Cell Scrapers
-
Centrifuge Tubes
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS)
Experimental Protocols
1. Cell Culture and Seeding
-
Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well.
-
Allow the cells to adhere and grow for 24 hours before starting the labeling experiment.
2. This compound Labeling
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 100 µM.
-
Remove the existing medium from the 6-well plates and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the medium containing this compound to each well.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the metabolic fate of the tracer over time.
3. Metabolite Quenching and Extraction
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and add 500 µL of the cold extraction solvent to the cell pellet.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
4. LC-MS Analysis
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.
-
Acquire data in both positive and negative ionization modes over a mass range of m/z 50-1000.
-
Perform targeted analysis to look for the expected mass shifts in potential metabolites of acetylpyrazine (e.g., hydroxylated and conjugated forms) and untargeted analysis to discover novel metabolites.
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in a table to compare the relative abundance of this compound and its downstream metabolites at different time points.
| Metabolite | Mass (m/z) | 0 hours | 2 hours | 6 hours | 12 hours | 24 hours |
| This compound | 126.08 | 100.0 | 85.2 | 65.4 | 42.1 | 20.5 |
| Hydroxy-acetylpyrazine-d3 | 142.07 | 0.0 | 5.8 | 15.3 | 25.8 | 30.1 |
| This compound Glucuronide | 302.11 | 0.0 | 1.2 | 8.7 | 18.4 | 35.6 |
| This compound Sulfate | 206.04 | 0.0 | 0.5 | 3.1 | 7.9 | 12.8 |
Relative abundance is presented as a percentage of the initial this compound concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for tracing this compound metabolism.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound in hepatocytes.
Troubleshooting & Optimization
Technical Support Center: Enhancing Assay Precision with Acetylpyrazine-d3
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for utilizing Acetylpyrazine-d3 as an internal standard to improve the signal-to-noise (S/N) ratio in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Acetylpyrazine, a naturally occurring flavor component.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard.[4] Because it is chemically almost identical to the analyte of interest (the non-deuterated Acetylpyrazine), it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer.[5] This allows for the correction of variations in extraction recovery, injection volume, and matrix effects, ultimately leading to a more accurate and precise quantification of the target analyte.[5][6]
Q2: How does using an internal standard like this compound improve the signal-to-noise ratio?
While an internal standard doesn't directly increase the signal or decrease the baseline noise in the raw data, it significantly improves the effective signal-to-noise ratio of the measurement. It achieves this by correcting for variations that can introduce errors and obscure the true signal. By normalizing the analyte signal to the internal standard signal, random and systematic errors during the analytical process are minimized.[6] This leads to more consistent and reliable results, which is conceptually similar to enhancing the signal clarity against the background noise.
Q3: Can the use of a deuterated internal standard like this compound introduce any analytical problems?
Yes, while deuterated standards are generally considered the gold standard, potential issues can arise. A common problem is the "isotope effect," which can cause a slight difference in the chromatographic retention time between the deuterated standard and the native analyte.[7] If this retention time shift occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), it can lead to differential ionization of the analyte and the internal standard, resulting in inaccurate quantification.[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Poor Signal-to-Noise Ratio Despite Using an Internal Standard
| Possible Cause | Troubleshooting Step |
| Suboptimal Instrument Parameters | Review and optimize mass spectrometer settings, such as cone voltage and collision energy, for both Acetylpyrazine and this compound. |
| Inefficient Ionization | Adjust mobile phase composition (e.g., pH, organic solvent content) to improve the ionization efficiency of both the analyte and the internal standard. |
| High Background Noise | Identify and minimize sources of environmental and electronic noise in your measurement system.[9][10] Consider hardware solutions like signal averaging or software-based approaches like digital smoothing and Fourier filtering to reduce baseline noise.[11][12] |
| Incorrect Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. A concentration that is too high or too low can lead to inaccurate quantification.[6] |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Verify that the internal standard is added at the same concentration to all samples, including calibration standards and quality controls, and at an early stage of sample preparation.[6] |
| Sample Matrix Effects | Evaluate for differential matrix effects by comparing the analyte/internal standard response ratio in neat solution versus in a sample matrix. If significant differences are observed, further sample cleanup or chromatographic optimization may be necessary.[8] |
| Analyte or Standard Degradation | Assess the stability of both Acetylpyrazine and this compound in your sample matrix and under your storage conditions. |
Issue 3: Chromatographic Peak Tailing or Splitting
| Possible Cause | Troubleshooting Step |
| Poor Column Performance | Ensure your analytical column is not degraded or contaminated. If necessary, flush the column or replace it. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition to ensure good peak shape for both the analyte and the internal standard. |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Acetylpyrazine with this compound Internal Standard
Objective: To quantify the concentration of Acetylpyrazine in a sample matrix using this compound as an internal standard.
Materials:
-
Acetylpyrazine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sample matrix (e.g., plasma, food extract)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Acetylpyrazine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking the appropriate amount of Acetylpyrazine stock solution into the sample matrix.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following transitions:
-
Acetylpyrazine: Precursor ion > Product ion (e.g., m/z 123.1 > 81.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 126.1 > 84.1)
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Acetylpyrazine to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Acetylpyrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table presents hypothetical data demonstrating the improvement in measurement precision when using this compound as an internal standard.
Table 1: Comparison of Measurement Precision With and Without Internal Standard
| Sample ID | Analyte Peak Area (Without IS) | Analyte Peak Area / IS Peak Area (With IS) |
| Replicate 1 | 105,000 | 1.05 |
| Replicate 2 | 98,000 | 1.02 |
| Replicate 3 | 112,000 | 1.08 |
| Replicate 4 | 95,000 | 1.01 |
| Replicate 5 | 109,000 | 1.06 |
| Average | 103,800 | 1.04 |
| Standard Deviation | 7,120 | 0.03 |
| %RSD | 6.9% | 2.9% |
IS: Internal Standard; %RSD: Percent Relative Standard Deviation
Visualizations
References
- 1. Acetylpyrazine | 22047-25-2 [chemicalbook.com]
- 2. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. myadlm.org [myadlm.org]
- 9. How to Improve the Signal-to-Noise Ratio in Your Measurement System? [eureka.patsnap.com]
- 10. ni.com [ni.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Acetylpyrazine-d3 stability and storage conditions
This technical support guide provides essential information on the stability and storage of Acetylpyrazine-d3 for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Following this recommendation should ensure the product remains stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Once in solution, it is recommended to store this compound at -80°C for a stability of up to six months.[1] For storage up to one month, -20°C is suitable.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: What are the signs of degradation of this compound?
Degradation of this compound, which appears as a light yellow to tan powder, may be indicated by a significant change in color or the appearance of clumping, suggesting moisture absorption.[2][3] For conclusive evidence of degradation, analytical methods such as HPLC or GC-MS should be employed to assess purity.
Q4: Is this compound sensitive to light?
While specific data on photosensitivity is limited, it is a general best practice for all chemicals to be stored away from direct light unless otherwise specified. Storing in an opaque or amber vial inside a dark freezer or cabinet is a recommended precautionary measure.
Q5: What materials are incompatible with this compound?
This compound should be stored away from strong oxidizing agents.[3][4] Contact with such substances could lead to chemical reactions that compromise the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh, properly stored vial of the compound. It is advisable to run a purity check using an appropriate analytical method. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture. | Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. If moisture absorption is suspected, drying the compound under a vacuum may be possible, but validation of its integrity afterward is necessary. |
| Visible change in powder appearance | Exposure to moisture, light, or incompatible substances. | Discontinue the use of the affected batch. Review storage and handling procedures to prevent future occurrences. Ensure containers are sealed tightly and stored in a designated, controlled environment.[2][3] |
Stability and Storage Conditions
The stability of this compound is contingent on proper storage. The following table summarizes the recommended conditions for both the solid compound and when in solution.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol for Handling and Preparing this compound Solutions
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.[2] Minimize dust generation during this process.[2]
-
Dissolution: Add the appropriate solvent to the weighed this compound. Common organic solvents like methanol and chloroform are suitable.[3] Ensure the container is tightly sealed after dissolution.
-
Storage of Solution: For immediate use, keep the solution at room temperature. For short-term storage, refer to the table above. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3]
Visual Guides
Caption: Workflow for proper storage of this compound.
Caption: Best practices for handling this compound.
References
- 1. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]
- 2. 2-Acetylpyrazine(22047-25-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-acetylpyrazine (22047-25-2) | Chemical Product Exporter [chemicalbull.com]
- 4. fishersci.com [fishersci.com]
Troubleshooting Acetylpyrazine-d3 peak shape in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues involving Acetylpyrazine-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during their experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from a variety of issues within your chromatographic system.[1][2][3] These can be broadly categorized into problems with the column, mobile phase/carrier gas, injection process, or the instrument itself.[1][4] For pyrazines like this compound, which are often analyzed by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the specific causes can differ slightly between the two techniques.
Q2: My this compound peak is tailing in my GC-MS analysis. What should I check first?
Peak tailing in GC is a common issue.[5] For a compound like this compound, this could be due to active sites in the GC system. Here's a prioritized checklist:
-
Inlet Contamination: The inlet liner is a primary site for contamination. Consider replacing the liner and septum.[6]
-
Column Activity: Active sites on the column can cause tailing, especially for polar compounds. Conditioning the column or trimming a small portion (e.g., 10-20 cm) from the inlet side can help.[5][7]
-
Improper Column Installation: Ensure the column is installed correctly in both the inlet and detector to avoid dead volume.[5][8]
-
Solvent and Phase Polarity Mismatch: A mismatch between the solvent and the stationary phase can lead to poor peak shape.[5]
Q3: I am observing peak fronting for this compound in my HPLC analysis. What is the likely cause?
Peak fronting in HPLC is often an indication of column overload or a problem with the sample solvent.[9]
-
Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[2][9] Try reducing the injection volume or diluting your sample.[2]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[1][10] Ideally, dissolve your sample in the mobile phase.[10]
-
Column Collapse: In rare cases, aggressive mobile phase conditions (e.g., high pH or temperature) can cause the column packing to collapse, leading to peak fronting.[9][11]
Q4: Can the deuteration (d3) in this compound cause peak shape problems?
The deuterium labeling in this compound is unlikely to be the direct cause of significant peak shape issues like tailing or fronting. Deuteration can sometimes lead to slight shifts in retention time compared to the non-deuterated analog due to the isotope effect, but it does not typically alter the chemical properties in a way that would inherently cause poor chromatography. The root cause of peak shape problems is more likely to be found in the chromatographic conditions or system setup.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing in HPLC and GC
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[9] This can compromise resolution and lead to inaccurate integration.[11]
Detailed Steps & Explanations:
| Problem | Potential Cause | Recommended Action |
| All Peaks Tailing | Blocked column inlet frit[11] | Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[11] |
| Extra-column dead volume[1] | Check all connections between the injector, column, and detector. Ensure tubing is cut cleanly and properly seated in the fittings. | |
| Only this compound Peak Tailing | Secondary interactions with the stationary phase | For silica-based columns, active silanol groups can interact with the nitrogen atoms in the pyrazine ring, causing tailing.[12] Using a highly end-capped column can mitigate this. Alternatively, adding a competitive base to the mobile phase in small concentrations can help. |
| Inappropriate mobile phase pH (HPLC) | The charge state of this compound can be influenced by the mobile phase pH. An incorrect pH can lead to interactions with the stationary phase. For reversed-phase HPLC of pyrazines, a mobile phase containing acetonitrile or methanol with water and a modifier like formic acid is often a good starting point.[1][13] | |
| Column Contamination[1] | Contaminants from previous injections can create active sites. Flush the column with a strong solvent. If using a guard column, replace it first to see if the problem is resolved.[4] | |
| Active Sites in GC System | In GC, active sites in the inlet liner or at the head of the column can cause tailing. Replace the liner and trim the first few centimeters of the column.[5][7] |
Guide 2: Addressing Peak Fronting and Broadening
Peak fronting appears as a leading edge on the peak, while broadening results in a wider peak with reduced height.[2]
Detailed Steps & Explanations:
| Problem | Potential Cause | Recommended Action |
| Peak Fronting | Column Overload[9] | This is a common cause of fronting.[9] Reduce the amount of sample being injected by either lowering the injection volume or diluting the sample. |
| Sample Solvent Mismatch (HPLC)[1] | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it will not properly focus on the head of the column.[1] Whenever possible, dissolve the sample in the initial mobile phase.[10] | |
| Peak Broadening | Column Deterioration[4] | Over time, columns lose their efficiency.[4] This can be due to the loss of stationary phase or the creation of voids in the packing material. Replacing the column is often the only solution.[4] |
| High Dead Volume[1] | Excessive volume in the connections between the injector, column, and detector can lead to band broadening.[1] Ensure all tubing is cut flat and fully inserted into the fittings. | |
| Temperature Gradients (GC) | In GC, if the column temperature is not uniform, it can lead to peak broadening. Ensure the oven temperature is stable and uniform. |
Experimental Protocols
Protocol 1: Column Flushing to Remove Contaminants (HPLC)
This protocol is intended to remove strongly retained compounds from a reversed-phase column that may be causing peak shape issues.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector.
-
Flush with Mobile Phase: Flush the column with your current mobile phase (without buffer salts) for 10-15 column volumes.
-
Intermediate Polarity Flush: Flush with a solvent like isopropanol or acetone for 10-15 column volumes.
-
Non-Polar Flush: If your contaminants are suspected to be very non-polar, flush with a solvent like hexane or dichloromethane (ensure your column is compatible).
-
Return to Intermediate Polarity: Flush again with isopropanol or acetone for 10-15 column volumes.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Reconnect to the detector and test.
Protocol 2: Inlet Maintenance for GC Systems
Regular maintenance of the GC inlet is crucial for good peak shape.
-
Cool the Inlet and Oven: Ensure both the inlet and oven are at a safe temperature before handling.
-
Turn off Carrier Gas Flow: Stop the flow of carrier gas to the inlet.
-
Remove the Septum and Liner: Carefully remove the septum nut and septum, followed by the inlet liner.
-
Inspect and Clean/Replace: Inspect the liner for any visible contamination or glass wool displacement. It is often best to replace the liner with a new, deactivated one. Replace the septum as well.
-
Reassemble: Reinstall the new liner and septum, ensuring a good seal.
-
Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
Condition: Heat the inlet to its operating temperature and allow it to condition before running samples.
Data Presentation
Table 1: Common Mobile Phase Modifiers for HPLC Analysis of Pyrazines
| Modifier | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% | MS-compatible, good for controlling pH for basic compounds.[13] | Can be corrosive to some instrument components over time. |
| Acetic Acid | 0.1% | MS-compatible, less corrosive than formic acid. | Less acidic, may not be as effective at protonating silanols. |
| Ammonium Formate | 10-20 mM | MS-compatible buffer, can improve peak shape. | Needs to be prepared fresh. |
| Ammonium Acetate | 10-20 mM | MS-compatible buffer. | May be less effective than formate buffers for some compounds. |
This technical support guide provides a starting point for troubleshooting issues with this compound. Remember that systematic, one-change-at-a-time troubleshooting is the most effective approach to identifying and resolving chromatographic problems.
References
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 6. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Acetylpyrazine | 22047-25-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazine | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Acetylpyrazine-d3 Concentration for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acetylpyrazine-d3 as an internal standard in analytical assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 2-acetylpyrazine, a compound commonly found in roasted food products and some biological samples. As a stable isotope-labeled (SIL) internal standard, it is chemically and physically almost identical to its non-labeled counterpart, the analyte. This similarity ensures that it behaves in a comparable manner during sample preparation, chromatography, and mass spectrometry analysis.[1] The key difference is its higher mass, which allows it to be distinguished from the analyte by a mass spectrometer.[1] Using this compound helps to correct for variations in the analytical process, such as extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1][2]
Q2: For which types of analytes is this compound a suitable internal standard?
A2: this compound is an ideal internal standard for the quantification of 2-acetylpyrazine. Due to its structural and chemical similarities, it is also highly suitable for the analysis of other small, volatile, and semi-volatile pyrazine derivatives or other heterocyclic compounds often found in food, beverage, and flavor analysis. Its application can be extended to metabolic studies where pyrazine-containing compounds are investigated. For instance, it can be used in the analysis of pyrazines in coffee and other roasted products.[3][4]
Q3: What is the ideal concentration for an internal standard?
A3: The optimal concentration of an internal standard should be determined experimentally for each specific assay. However, a general guideline is to use a concentration that falls within the linear range of the calibration curve of the analyte.[2] Ideally, the concentration should be in the low to mid-range of the curve and close to the expected concentration of the analyte in the samples being tested. This ensures a robust and reproducible signal that is not close to the lower limit of quantification (LLOQ), where variability can be higher.
Q4: Can this compound be used in both GC-MS and LC-MS analysis?
A4: Yes, this compound can be used as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The choice of analytical platform depends on the specific properties of the analyte and the complexity of the sample matrix. For volatile compounds like many pyrazines, GC-MS is a common and effective technique.[3] For less volatile or thermally labile analytes, or for analyses that are part of a broader multi-analyte LC-MS method, LC-MS/MS would be the preferred platform.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Signal | 1. Inconsistent sample preparation or injection volume. 2. Degradation of the internal standard in the stock solution or sample. 3. Matrix effects (ion suppression or enhancement).[5][6] 4. Instrument instability. | 1. Ensure consistent and precise pipetting and sample handling. Use a calibrated autosampler. 2. Check the stability of this compound in your sample matrix and storage conditions. Avoid storing in strongly acidic or basic solutions to prevent H-D exchange. 3. Evaluate matrix effects by comparing the IS response in neat solution versus a matrix blank. If significant effects are observed, consider further sample cleanup, dilution, or using matrix-matched calibration standards. 4. Run system suitability tests to check for instrument performance and stability. |
| Poor Peak Shape or Tailing for Internal Standard | 1. Column degradation or contamination. 2. Inappropriate mobile phase or GC column. 3. Overloading of the analytical column. | 1. Flush or replace the analytical column. 2. Ensure the mobile phase composition and pH (for LC) or the column chemistry (for GC) are compatible with pyrazine compounds. 3. Reduce the concentration of the internal standard or the injection volume. |
| Shift in Retention Time of Internal Standard | 1. Changes in chromatographic conditions (e.g., mobile phase composition, temperature). 2. Deuterium isotope effect causing a slight shift relative to the analyte. | 1. Verify and stabilize all chromatographic parameters. 2. This is a known phenomenon for some deuterated standards. Ensure that the retention time is stable and reproducible across all samples. The peak for the internal standard should be well-resolved from any interfering peaks. |
| Crosstalk between Analyte and Internal Standard Signals | 1. Isotopic impurity of the internal standard. 2. In-source fragmentation of the analyte to a mass that interferes with the internal standard. | 1. Verify the isotopic purity of the this compound standard. 2. Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation. Select precursor-product ion transitions that are unique to the analyte and the internal standard. |
| Non-linear Calibration Curve | 1. Inappropriate concentration of the internal standard. 2. Saturation of the detector at high analyte concentrations. 3. Significant matrix effects that are not adequately compensated for by the internal standard. | 1. Re-optimize the concentration of the internal standard to be within the linear range of the assay. 2. Dilute samples with high analyte concentrations to fall within the calibrated range. 3. Re-evaluate the sample preparation procedure to reduce matrix interferences. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol provides a step-by-step guide for determining the optimal working concentration of this compound for a new analytical method.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of this compound by diluting the stock solution. Recommended concentrations for testing are 1, 5, 10, 50, and 100 ng/mL.
-
Prepare a stock solution of the non-labeled analyte (e.g., 2-acetylpyrazine) at 1 mg/mL.
-
From the analyte stock solution, prepare a set of calibration standards covering the expected concentration range of your samples (e.g., 0.1 to 200 ng/mL).
2. Experiment 1: Signal Intensity and Reproducibility:
-
Spike a consistent volume of each this compound working standard solution into a set of blank matrix samples (e.g., drug-free plasma, coffee extract from a pyrazine-free source).
-
Process these samples using your established sample preparation method.
-
Inject each sample in triplicate onto the LC-MS/MS or GC-MS system.
-
Evaluate the peak area response and reproducibility (%RSD) for each concentration. Select concentrations that provide a robust signal (well above the LLOQ) and high reproducibility (RSD < 15%).
3. Experiment 2: Evaluation with Analyte Calibration Curve:
-
Select the this compound concentration that demonstrated good signal intensity and reproducibility from Experiment 1.
-
Spike this concentration of this compound into all of your analyte calibration standards.
-
Process and analyze the full set of calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
The calibration curve should have a linear response (R² > 0.99) across the desired concentration range. If non-linearity is observed, you may need to adjust the internal standard concentration and repeat the experiment.
4. Data Analysis and Selection:
-
The optimal concentration of this compound is one that results in a stable and reproducible signal and a linear calibration curve for the analyte.
-
The chosen concentration should also be practical for routine use in terms of preparation and cost.
Data Presentation: Example Concentration Ranges for this compound
The following table provides hypothetical but realistic working concentration ranges for this compound in different applications. The optimal concentration for your specific assay must be determined experimentally.
| Application Area | Typical Analyte Concentration Range | Suggested this compound Working Concentration | Instrumentation |
| Flavor Analysis in Coffee | 10 - 500 µg/kg | 50 - 100 µg/kg | GC-MS |
| Beverage Quality Control | 1 - 100 ng/mL | 10 - 25 ng/mL | LC-MS/MS |
| Metabolite Studies in Urine | 0.5 - 50 ng/mL | 5 - 10 ng/mL | LC-MS/MS |
| Pre-clinical Pharmacokinetics | 0.1 - 100 ng/mL | 10 ng/mL | LC-MS/MS |
Visualizations
Workflow for Optimizing Internal Standard Concentration
Caption: A flowchart illustrating the systematic workflow for optimizing the concentration of an internal standard.
Role of Internal Standard in Correcting for Analytical Variability
Caption: A diagram showing how an internal standard corrects for variability throughout the analytical process.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG | Semantic Scholar [semanticscholar.org]
Preventing Acetylpyrazine-d3 degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Acetylpyrazine-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of acetylpyrazine, a compound found in various foods and used as a flavoring agent. In analytical and clinical chemistry, this compound is primarily used as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to the non-deuterated (endogenous) acetylpyrazine, but its increased mass allows for clear differentiation in a mass spectrometer.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
For short-term handling during sample preparation, it is stable at room temperature. However, prolonged exposure to ambient conditions should be avoided.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided during all stages of sample preparation and analysis.
Q4: What is the primary degradation pathway of concern for this compound?
The most significant potential degradation pathway for this compound is the loss of its deuterium labels through hydrogen-deuterium (H/D) exchange. The deuterium atoms on the methyl group are adjacent to a carbonyl group, making them susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions.[1][2][3][4] This can lead to a loss of the mass difference between the internal standard and the analyte, compromising the accuracy of quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard Response
High variability in the this compound signal across a sample batch can indicate a number of underlying problems.
-
Possible Causes:
-
Inconsistent sample preparation.
-
Matrix effects, where components in the sample enhance or suppress the ionization of the internal standard.
-
Instrumental issues such as inconsistent injection volume or ion source contamination.
-
Degradation of the internal standard during sample processing.
-
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate pipetting of the internal standard solution into all samples. Verify that the internal standard has been adequately mixed with the sample matrix.
-
Evaluate Matrix Effects: Prepare a set of quality control (QC) samples in the same matrix as the study samples and compare the internal standard response to that in the calibration standards (which are often prepared in a simpler matrix). A significant difference may indicate matrix effects. Consider further sample cleanup or chromatographic optimization.
-
Check Instrument Performance: Perform a series of blank injections to check for carryover. Inject a standard solution multiple times to assess injection precision. If necessary, clean the ion source and recalibrate the instrument.
-
Investigate Stability: If the above steps do not resolve the issue, the stability of this compound in your specific sample matrix and processing conditions should be investigated. Refer to the "Experimental Protocol for Stability Assessment" section below.
-
Issue 2: Loss of Deuterium Labels (Hydrogen-Deuterium Exchange)
A gradual decrease in the mass-to-charge ratio (m/z) of this compound or the appearance of a signal at the m/z of the non-deuterated acetylpyrazine can indicate H/D exchange.
-
Possible Causes:
-
Exposure to acidic or basic conditions during sample preparation.
-
Elevated temperatures during sample processing or storage.
-
The composition of the solvent or sample matrix.
-
-
Troubleshooting Steps:
-
Assess pH: Measure the pH of your samples after all reagents have been added. If the pH is strongly acidic or basic, consider adjusting the sample preparation protocol to maintain a more neutral pH.
-
Control Temperature: Avoid exposing samples to high temperatures for extended periods. If heating is necessary, perform a time-course experiment to determine the extent of degradation.
-
Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile) instead of protic solvents (e.g., water, methanol) in your sample preparation, as protic solvents are a source of protons for the exchange reaction.
-
Perform a Stability Study: Use the protocol provided below to systematically evaluate the impact of pH, temperature, and time on the stability of this compound in your specific experimental conditions.
-
Experimental Protocols
Experimental Protocol for Stability Assessment of this compound
This protocol is designed to assess the stability of this compound under various conditions to identify potential degradation.
1. Objective: To determine the stability of this compound in a specific sample matrix under varying pH, temperature, and time conditions.
2. Materials:
-
This compound stock solution
-
Blank sample matrix (e.g., plasma, urine)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
LC-MS/MS system
3. Procedure:
-
Preparation of Test Samples:
-
Spike the blank sample matrix with a known concentration of this compound (e.g., the concentration used in your analytical method).
-
Aliquot the spiked matrix into several sets of tubes.
-
For pH stability testing, add different buffers to each set of tubes to achieve the desired final pH values.
-
Prepare a control set of samples at neutral pH and store them immediately at -80°C.
-
-
Incubation:
-
Temperature Stability: Incubate sets of samples at different temperatures (e.g., room temperature, 37°C, 50°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
pH Stability: Incubate the pH-adjusted samples at a specific temperature (e.g., room temperature) for the same time points.
-
Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature for 3 cycles).
-
-
Sample Analysis:
-
At each time point, retrieve the samples, perform your standard sample extraction procedure, and analyze them by LC-MS/MS.
-
Monitor the peak area of this compound (at its expected m/z) and also monitor for the appearance of the non-deuterated acetylpyrazine (at its expected m/z).
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each condition relative to the control samples (time zero, stored at -80°C).
-
Plot the percentage remaining against time for each condition (pH and temperature).
-
A loss of more than 15% of the initial concentration is generally considered significant degradation.
-
Summarize the results in a table for easy comparison.
Example Data Presentation:
| Condition | Time (hours) | % this compound Remaining |
| pH 3, 25°C | 2 | 98.5 |
| 4 | 95.2 | |
| 8 | 89.1 | |
| 24 | 75.4 | |
| pH 7, 25°C | 2 | 99.8 |
| 4 | 99.5 | |
| 8 | 99.1 | |
| 24 | 98.7 | |
| pH 9, 25°C | 2 | 97.3 |
| 4 | 92.1 | |
| 8 | 85.6 | |
| 24 | 68.9 |
Visualizations
Caption: Potential degradation of this compound via H/D exchange.
References
- 1. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium exchange in carbonyl compounds [inis.iaea.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Matrix Effects on Acetylpyrazine-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Acetylpyrazine-d3 in complex samples.
Troubleshooting Guide
Issue: Inconsistent or inaccurate quantification of analyte despite using this compound as an internal standard.
Possible Cause: Differential matrix effects between the analyte and the deuterated internal standard. While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, variations in the sample matrix can lead to discrepancies.
Troubleshooting Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of the analyte and this compound from a matrix sample.
-
Observation: Do the peaks perfectly overlap? Even slight retention time differences can expose the analyte and internal standard to different co-eluting matrix components, causing differential ion suppression or enhancement.[1][2][3]
-
Action: If peaks are not perfectly co-eluting, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve complete overlap.[3]
-
-
Evaluate Matrix Effects Quantitatively:
-
Perform a post-extraction spike experiment to determine the absolute and relative matrix effects. A detailed protocol is provided below.
-
Observation: Is there a significant difference in the matrix factor (MF) between the analyte and this compound? An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3] The internal standard-normalized MF should be close to 1.0.
-
Action: If the internal standard does not adequately compensate for the matrix effect, further sample cleanup or chromatographic optimization is necessary.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is a non-selective sample cleanup method that may not sufficiently remove interfering matrix components, particularly phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer improved selectivity over PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Acetylpyrazine and minimize co-extraction of matrix components.[5][6]
-
Solid-Phase Extraction (SPE): SPE provides a higher degree of selectivity and can effectively remove interfering compounds. Select a sorbent that strongly retains the analyte while allowing matrix components to be washed away.[7][8]
-
Phospholipid Removal Plates: If phospholipids are suspected to be the primary source of ion suppression, consider using specialized phospholipid removal plates.[9]
-
-
Dilute the Sample:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix.[7][11][12] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration.[11][12][13] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
Matrix effects can lead to poor accuracy, imprecision, and unreliable quantification in LC-MS/MS assays.[4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case.[1] Factors such as slight differences in retention time between the analyte and the deuterated standard can lead to incomplete correction, a phenomenon known as differential matrix effects.[1] Therefore, it is crucial to validate that the internal standard is effectively compensating for matrix effects in your specific application.
Q3: What are the common causes of matrix effects in complex samples like plasma or food matrices?
A3: The primary culprits for matrix effects are endogenous components of the sample that are co-extracted with the analyte. In biological fluids like plasma, phospholipids are a major cause of ion suppression.[5] Other sources include salts, proteins, and metabolites. In food matrices, the complexity is even greater, with potential interferences from fats, carbohydrates, pigments, and other food components.[14]
Q4: How can I determine if my assay is suffering from matrix effects?
A4: A common and effective method is the post-extraction spike analysis .[3] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of co-eluting matrix components.[15]
Q5: What are the best strategies to mitigate matrix effects?
A5: A multi-pronged approach is often the most effective:
-
Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.[5][8][15]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[15]
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[9][10]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes perfectly with the analyte is the best choice for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][3]
Quantitative Data on Matrix Effects
| Analyte/Internal Standard | Matrix | Sample Preparation | Mean Matrix Factor (MF) | % RSD of MF (n=6) | Internal Standard Normalized MF |
| Acetylpyrazine | Human Plasma | Protein Precipitation | 0.65 | 15.2 | 1.08 |
| This compound | Human Plasma | Protein Precipitation | 0.60 | 14.5 | - |
| Acetylpyrazine | Human Plasma | Solid-Phase Extraction | 0.92 | 5.8 | 1.02 |
| This compound | Human Plasma | Solid-Phase Extraction | 0.90 | 5.5 | - |
| Acetylpyrazine | Food Matrix (e.g., Coffee) | QuEChERS | 0.78 | 12.3 | 1.05 |
| This compound | Food Matrix (e.g., Coffee) | QuEChERS | 0.74 | 11.9 | - |
Interpretation of the Table:
-
Matrix Factor (MF): Calculated as (Peak area in the presence of matrix) / (Peak area in neat solution). An MF < 1 indicates ion suppression.
-
% RSD of MF: The relative standard deviation of the matrix factor across different lots of the matrix, indicating the variability of the matrix effect.
-
Internal Standard Normalized MF: Calculated as (MF of Analyte) / (MF of Internal Standard). A value close to 1.0 indicates effective compensation by the internal standard.
The table illustrates that a more rigorous sample preparation method like SPE can significantly reduce the matrix effect (MF closer to 1) and its variability (% RSD) compared to protein precipitation.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes how to quantitatively assess the matrix effect for Acetylpyrazine using this compound as an internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step (e.g., evaporation), spike the extracts with the analyte and internal standard to the same concentrations as in Set A.
-
Set C (Matrix-Matched Standards): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Absolute Matrix Factor (Analyte): MF_analyte = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
Absolute Matrix Factor (Internal Standard): MF_IS = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)
-
Internal Standard Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS
-
Recovery: Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100
-
-
Acceptance Criteria:
-
For a robust method, the absolute MF should ideally be between 0.8 and 1.2.
-
The IS-Normalized MF should be close to 1.0, with a %RSD of ≤15% across the different matrix lots.
-
Visualizations
Caption: Troubleshooting decision tree for matrix effects.
Caption: Experimental workflow for sample analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.um.edu.my [eprints.um.edu.my]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. longdom.org [longdom.org]
- 13. fda.gov [fda.gov]
- 14. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Acetylpyrazine-d3 purity issues and purification techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylpyrazine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of Acetylpyrazine, a compound used as a flavoring agent and as a key intermediate in the synthesis of various pharmaceuticals, including those for treating malaria, epilepsy, and Parkinson's disease. Due to the deuterium labeling, this compound is frequently used as an internal standard in pharmacokinetic and metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart. The deuterium atoms provide a distinct mass signature for analysis by mass spectrometry.
Q2: What are the typical purity specifications for commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% or greater. Some suppliers offer higher purity grades, such as ≥98%. It is crucial to verify the certificate of analysis for the specific lot being used in your experiments.
Q3: What are some potential impurities that might be present in this compound?
A3: Potential impurities in this compound can arise from the synthetic process. These may include:
-
Residual starting materials and reagents: Depending on the synthetic route, these could include non-deuterated or partially deuterated precursors.
-
Byproducts of the reaction: Similar to the synthesis of other pyrazines, imidazole derivatives can be common impurities, especially if the synthesis involves sugars and amino acids.
-
Isotopic impurities: Incompletely deuterated Acetylpyrazine species (d1 or d2) can be present.
-
Degradation products: Although generally stable, prolonged exposure to harsh conditions (strong acids, bases, or oxidizing agents) can lead to degradation.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The most common and effective methods for analyzing the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is well-suited for detecting and quantifying impurities in this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting signals from non-deuterated or partially deuterated species, as well as other organic contaminants.
Troubleshooting Guides
Purity Issues and Purification Techniques
This section provides guidance on addressing common purity issues encountered with this compound and details on purification techniques.
Issue 1: Lower than expected purity confirmed by GC-MS analysis.
-
Possible Cause: Presence of synthetic byproducts or residual starting materials.
-
Troubleshooting Steps:
-
Identify the Impurities: Analyze the GC-MS data to identify the mass of the impurity peaks. This can provide clues as to their structure.
-
Select a Purification Method: Based on the likely nature of the impurities, choose an appropriate purification technique from the detailed protocols below. For example, flash column chromatography is effective for separating compounds with different polarities.
-
Issue 2: Poor recovery after purification.
-
Possible Cause 1: The compound has some solubility in the cold recrystallization solvent.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent used to dissolve the compound.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
-
Possible Cause 2: The compound is adsorbing to the stationary phase in column chromatography.
-
Troubleshooting Steps:
-
If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent, especially if the compound is acid-sensitive.
-
Try a different stationary phase, such as alumina.
-
Quantitative Data Summary
The following table summarizes the expected purity of this compound after applying various purification techniques. The "Initial Purity" reflects a typical commercial-grade product, while the "Expected Final Purity" is an estimate based on the effectiveness of the purification method.
| Purification Technique | Initial Purity (%) | Expected Final Purity (%) |
| Recrystallization | 95.0 | >99.0 |
| Flash Column Chromatography | 95.0 | >98.5 |
| Vacuum Distillation | 95.0 | >99.5 |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid sample of this compound.
Methodology:
-
Solvent Selection: Based on solubility tests, ethanol or a mixture of ethanol and water is a suitable solvent for recrystallizing acetylpyrazine.
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "soluble" solvent (ethanol) and then add the "insoluble" solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Vacuum Distillation
This technique is suitable for purifying this compound from non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Sample Preparation: Place the impure this compound in the distillation flask with a stir bar.
-
Distillation:
-
Begin stirring and gradually apply vacuum. The boiling point of acetylpyrazine is 78-79 °C at 8 mmHg and 59 °C at 33 torr.
-
Gently heat the distillation flask.
-
Collect the distillate that comes over at the expected boiling point and pressure.
-
-
Product Recovery: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Use of this compound in a pharmacokinetic study.
Overcoming poor ionization of Acetylpyrazine-d3 in ESI-MS
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of Acetylpyrazine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Enhancing this compound Signal
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.
Question 1: My signal for this compound is extremely low or non-existent. Where should I start?
Answer:
A complete loss of signal often points to a fundamental issue with the sample, the instrument, or the basic setup. Before optimizing ionization-specific parameters, perform these initial checks:
-
Verify Analyte Mass: Confirm you are monitoring the correct mass-to-charge ratio (m/z). For this compound (Molecular Weight: ~125.14 Da[1]), the primary ion to monitor in positive mode is the protonated molecule, [M+H]⁺.
-
Instrument Performance Check: Ensure the mass spectrometer is performing as expected. Run a system suitability test or inject a standard compound that is known to ionize well under your current conditions.
-
Inspect the ESI Source: Visually inspect the electrospray needle. A stable and fine mist (Taylor cone) should be visible.[2] An unstable or dripping spray indicates a problem with the voltage, gas flow, or a clog in the system.[2][3]
-
Sample Integrity: Prepare a fresh standard of this compound. If the issue persists with a new sample, the problem likely lies with the method or instrument, not sample degradation.
Question 2: My this compound signal is consistently weak. How can I improve its ionization efficiency?
Answer:
Weak signal intensity for this compound is common due to its chemical nature. As a nitrogen-containing heterocyclic compound, its basicity is a key factor in ionization, but it is considered a weak base, making protonation difficult.[4] The following strategies can significantly enhance its signal.
1. Mobile Phase & Additive Optimization
The composition of your solvent is the most critical factor for improving ionization.[5][6] The goal is to promote the formation of a single, stable ion.
-
Promote Protonation with Acidic Additives: The most common strategy for basic compounds is to lower the pH of the mobile phase to encourage the formation of [M+H]⁺ ions.[6][7]
-
Formic Acid (FA): Start by adding 0.1% formic acid to both the aqueous and organic mobile phases. This is generally effective and less likely to cause signal suppression compared to other acids.[8]
-
Acetic Acid (AA): Can be used as an alternative to FA, typically at similar concentrations.
-
Avoid Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can significantly suppress the ESI signal in positive ion mode and should be avoided.[3][8][9]
-
-
Enhance Signal with Adduct-Forming Additives: If protonation is inefficient, promoting the formation of other adducts can be a highly effective strategy.[10][11]
-
Ammonium Acetate/Formate: Adding 5-10 mM of ammonium acetate or ammonium formate can promote the formation of the ammonium adduct [M+NH₄]⁺. This is often more stable and yields a higher signal for weakly basic compounds.[10][12]
-
Sodium or other Metal Cations: In some cases, sodium adducts ([M+Na]⁺) can be significantly more intense than protonated molecules.[13] This can be achieved by adding a small amount of sodium acetate (~1-5 mM) to the mobile phase.[10][11] Be aware that sodium contamination from glassware or solvents is common and can lead to mixed signals ([M+H]⁺ and [M+Na]⁺), complicating quantification.[13][14]
-
Table 1: Effect of Common Mobile Phase Additives on this compound Ionization
| Additive | Typical Concentration | Primary Ion Formed | Expected m/z | Potential Impact |
| Formic Acid | 0.1% (v/v) | [M+H]⁺ | 126.15 | Baseline: Promotes protonation of the weakly basic pyrazine nitrogen. |
| Ammonium Acetate | 5-10 mM | [M+NH₄]⁺ | 143.18 | High Potential: Can significantly increase signal for compounds that do not protonate well. |
| Sodium Acetate | 1-5 mM | [M+Na]⁺ | 148.13 | High Potential: Often provides the highest sensitivity for certain molecules but can arise from contamination.[13] |
| Trifluoroacetic Acid | 0.05-0.1% (v/v) | [M+H]⁺ | 126.15 | Not Recommended: Strong potential for ion suppression.[3][9] |
2. Instrument Parameter Optimization
Fine-tuning the ESI source parameters is crucial for maximizing the ion signal.[15]
-
Capillary Voltage: Optimize for a stable spray. A typical starting point is 3.0-4.5 kV for positive mode. Too high a voltage can cause discharge and signal instability.[3][16]
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage helps desolvate ions and transfer them into the mass analyzer. A voltage ramp (e.g., 10-60 V) should be performed to find the optimal value that maximizes the precursor ion signal without causing in-source fragmentation.[9]
-
Drying Gas Temperature & Flow: These parameters aid in solvent evaporation. Higher organic content in the mobile phase generally requires lower temperatures and flow rates. Overheating can cause thermal degradation of the analyte, while insufficient drying leads to cluster formation and reduced signal.[17]
-
Nebulizer Gas Pressure: This affects the size of the initial droplets. Higher pressure typically creates finer droplets, which aids in desolvation. Optimize according to manufacturer recommendations.
Question 3: My signal is unstable and the baseline is noisy. What are the likely causes?
Answer:
Signal instability is often related to the electrospray process itself or contamination.
-
Unstable Spray: As mentioned, visually confirm a consistent, fine spray. An inconsistent spray can result from a partial clog, improper spray needle positioning, or incorrect gas/voltage settings.[3]
-
Source Contamination: Salts or non-volatile components from previous analyses or the sample matrix can build up on the source components (e.g., ion transfer capillary, cone).[18] This can lead to charge suppression and erratic signal. Cleaning the ion source according to the manufacturer's protocol is recommended.
-
Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed. Air bubbles in the pump or lines can cause fluctuations in flow rate and an unstable spray.[2]
Visual Guides
Troubleshooting Workflow for Poor Ionization
The following diagram outlines a systematic approach to diagnosing and resolving poor signal for this compound.
Caption: A step-by-step workflow for troubleshooting poor ESI-MS signal.
Factors Influencing this compound Ionization
This diagram illustrates the key experimental variables that control ionization efficiency.
Caption: Key factors impacting the ESI-MS signal of this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the expected m/z values for this compound in positive ESI-MS?
-
A: The molecular weight of this compound (C₆H₃D₃N₂O) is approximately 125.14 Da.[1] You should look for the following common adducts in your mass spectrum:
-
Protonated ([M+H]⁺): 126.15 m/z
-
Sodium Adduct ([M+Na]⁺): 148.13 m/z
-
Ammonium Adduct ([M+NH₄]⁺): 143.18 m/z
-
Potassium Adduct ([M+K]⁺): 164.10 m/z
-
-
-
Q: Why is this compound inherently difficult to analyze with ESI-MS?
-
A: Acetylpyrazine is a weakly basic molecule.[4] Electrospray ionization in positive mode is most efficient for compounds that can be readily protonated. Because the nitrogen atoms in the pyrazine ring are not strongly basic, the molecule does not easily accept a proton, leading to low ionization efficiency and a weak signal under standard conditions.[6]
-
-
Q: Can this compound be analyzed in negative ESI mode?
-
A: It is unlikely to be effective. The molecular structure of this compound lacks acidic protons (like those on carboxylic acids or phenols) that are easily lost to form negative ions. Therefore, analysis should be focused on the positive ion mode.
-
-
Q: What is a good starting point for a new method?
-
A: Begin with a reversed-phase column (e.g., C18) and a mobile phase of water and acetonitrile (or methanol), both containing 0.1% formic acid. Set the initial source conditions to the instrument manufacturer's general recommendations and optimize from there using the strategies outlined in this guide.
-
Experimental Protocols
Protocol 1: Mobile Phase Additive Screening
Objective: To systematically determine the best additive for maximizing the signal of this compound.
Methodology:
-
Prepare Stock Solutions:
-
Analyte: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Additives: Prepare 1% (v/v) formic acid and 100 mM stocks of ammonium acetate and sodium acetate.
-
-
Setup: Use a direct infusion setup via a syringe pump connected to the ESI source to avoid chromatographic variability. Set the flow rate to a value typical for your system (e.g., 10 µL/min).
-
Infusion Experiments: Infuse the analyte under the following mobile phase conditions and record the absolute signal intensity for the primary ion formed.
-
Condition A (Control): 50:50 acetonitrile:water (no additive).
-
Condition B (Acidic): 50:50 acetonitrile:water with 0.1% formic acid.
-
Condition C (Ammonium Adduct): 50:50 acetonitrile:water with 10 mM ammonium acetate.
-
Condition D (Sodium Adduct): 50:50 acetonitrile:water with 5 mM sodium acetate.
-
-
Analysis: Compare the signal intensity obtained under each condition. The condition yielding the highest, most stable signal is optimal for your analysis.
Protocol 2: Cone Voltage Optimization
Objective: To find the optimal cone voltage (fragmentor/declustering potential) that maximizes precursor ion intensity.
Methodology:
-
Setup: Using the optimal mobile phase condition identified in Protocol 1, infuse the 1 µg/mL this compound solution directly into the mass spectrometer.
-
Acquisition Method: Create a method where you monitor the m/z of the most abundant adduct (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Voltage Ramp: Set up a series of short experiments or use a software feature to automatically ramp the cone voltage. Acquire data for at least 30 seconds at each voltage setting, starting from 10 V and increasing in 5 V increments up to 80 V.
-
Analysis: Plot the signal intensity of the target ion versus the cone voltage. The optimal voltage is the one that gives the maximum intensity before the signal begins to decrease (which indicates the onset of in-source fragmentation). Use this optimized value for your LC-MS/MS analyses.
References
- 1. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]
- 2. biotage.com [biotage.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface | Journal Article | PNNL [pnnl.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Fragmentation Energy for Acetylpyrazine-d3
Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylpyrazine-d3 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when adjusting fragmentation energy for this compound.
Q1: I am not seeing any fragment ions for this compound. What is a good starting point for the collision energy (CE)?
A1: For small molecules like this compound, a typical starting point for collision-induced dissociation (CID) is within the low-energy range of 10-40 eV. If you are not observing any fragmentation, your initial collision energy may be too low. We recommend starting with a CE of approximately 20 eV and gradually increasing it in increments of 5-10 eV.
Q2: My signal intensity for the precursor and fragment ions is unstable. What could be the cause?
A2: Signal instability can arise from several factors unrelated to collision energy.[1] Before extensive optimization of fragmentation, ensure the following:
-
Stable Ion Source: Check for a consistent and stable spray from your ion source.
-
LC System: Verify that the liquid chromatography system is providing a stable flow and that there are no leaks.
-
Sample Preparation: Ensure your sample is free of particulates and that the concentration is appropriate. Highly concentrated samples can lead to ion suppression.
-
Instrument Contamination: A contaminated mass spectrometer can lead to fluctuating signals.[1]
Q3: I am observing the precursor ion but very weak or no fragment ions even after increasing the collision energy. What should I do?
A3: This situation suggests that the energy being transferred to the precursor ion is insufficient for fragmentation.
-
Increase Collision Energy Systematically: Continue to increase the collision energy in a stepwise manner. Small molecules can sometimes require higher than expected energy for efficient fragmentation.
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Inadequate collision gas will lead to inefficient collisional activation.
-
Review Precursor Ion Selection: Double-check that the correct precursor ion (m/z for this compound) is being isolated in the first quadrupole.
Q4: At higher collision energies, my precursor ion signal disappears, and I see many small, low-intensity fragment ions. How do I optimize for a specific fragment?
A4: This indicates that the collision energy is too high, leading to excessive fragmentation of your precursor ion and potentially secondary fragmentation of your initial product ions. To optimize for a specific, more intense fragment, you will need to perform a collision energy optimization experiment. This involves analyzing a constant infusion of this compound while ramping the collision energy over a defined range (e.g., 5-60 eV) and monitoring the intensity of the desired fragment ion. The energy that produces the maximum intensity for that fragment is the optimal collision energy.
Predicted Fragmentation of this compound
Based on the known fragmentation pattern of Acetylpyrazine, we can predict the major fragment ions for this compound. The three deuterium atoms are on the acetyl methyl group.
| Precursor Ion | Structure | Predicted Fragment Ion (m/z) | Corresponding Non-Deuterated Fragment (m/z) | Description |
| This compound (m/z 126.08) | Pyrazine-CO-CD3 | 98.06 | 95 | Loss of CO |
| 83.05 | 80 | Loss of CD3CO radical | ||
| 70.05 | 67 | Further fragmentation of the pyrazine ring | ||
| 56.04 | 53 | Further fragmentation of the pyrazine ring | ||
| 46.04 | 43 | CD3CO+ ion |
Note: The predicted m/z values are based on the addition of three deuterium atoms to the acetyl group of acetylpyrazine.
Experimental Protocol: Optimizing Collision Energy for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound in an MS/MS experiment.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase you will be using for your analysis.
2. Instrument Setup and Infusion:
- Set up your mass spectrometer in positive ionization mode.
- Infuse the 1 µg/mL working solution of this compound directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Optimize the ion source parameters (e.g., capillary voltage, source temperature) to obtain a stable and robust signal for the precursor ion of this compound (m/z 126.08).
3. Product Ion Scan (Full Scan MS/MS):
- Perform a product ion scan to identify the major fragment ions of this compound.
- Set the first quadrupole (Q1) to isolate the precursor ion at m/z 126.08.
- Set the third quadrupole (Q3) to scan a mass range that will encompass the expected fragments (e.g., m/z 40-130).
- Apply a moderate collision energy (e.g., 25 eV) to induce fragmentation.
- Identify the most abundant and structurally informative fragment ions from the resulting spectrum.
4. Collision Energy Optimization for Key Fragments:
- Select one or two of the most intense and specific fragment ions identified in the product ion scan for optimization.
- Set up a Multiple Reaction Monitoring (MRM) or product ion monitoring experiment where Q1 is fixed on the precursor ion (m/z 126.08) and Q3 is fixed on the selected fragment ion.
- Create a method that ramps the collision energy across a wide range, for example, from 5 eV to 60 eV in 2-5 eV increments.
- Acquire data at each collision energy level, ensuring sufficient time for the signal to stabilize at each step.
5. Data Analysis and Determination of Optimal Collision Energy:
- Plot the intensity of the selected fragment ion as a function of the collision energy.
- The collision energy that corresponds to the highest intensity of the fragment ion is the optimal collision energy for that specific transition.
- Repeat this process for any other fragment ions of interest.
Table of Expected Results from Collision Energy Optimization:
The following table provides a hypothetical representation of the data you might obtain from a collision energy optimization experiment. The optimal CE is the value that yields the highest relative abundance for a particular fragment.
| Collision Energy (eV) | Precursor Ion (m/z 126.08) Relative Abundance (%) | Fragment Ion (m/z 98.06) Relative Abundance (%) | Fragment Ion (m/z 83.05) Relative Abundance (%) | Fragment Ion (m/z 46.04) Relative Abundance (%) |
| 5 | 100 | 5 | 2 | 1 |
| 10 | 85 | 25 | 10 | 5 |
| 15 | 60 | 60 | 25 | 15 |
| 20 | 35 | 90 | 45 | 30 |
| 25 | 15 | 100 | 65 | 50 |
| 30 | 5 | 85 | 80 | 70 |
| 35 | <1 | 60 | 95 | 85 |
| 40 | <1 | 40 | 100 | 95 |
| 45 | <1 | 20 | 80 | 100 |
| 50 | <1 | 10 | 60 | 85 |
| 55 | <1 | 5 | 40 | 70 |
| 60 | <1 | <5 | 25 | 55 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the fragmentation of this compound.
Caption: Troubleshooting workflow for this compound fragmentation.
References
Acetylpyrazine-d3 solution stability for long-term use
This technical support center provides guidance on the stability, storage, and handling of Acetylpyrazine-d3 solutions for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
For optimal long-term stability, it is recommended to store this compound solutions in a cool, dry, and dark environment.[1][2][3] Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is also advised to minimize oxidation.[2] While specific data for this compound is limited, the unlabeled analog, 2-Acetylpyrazine, is reported to be stable for approximately five years when stored properly.[4]
Q2: What signs of degradation should I look for in my this compound solution?
Visual inspection can be a preliminary indicator of degradation. Signs of potential degradation include:
-
Color Change: The solution may darken or change color over time. 2-Acetylpyrazine is known to darken upon aging.
-
Precipitation: The formation of solid particles in the solution.
-
Odor Change: A noticeable change in the characteristic nutty, popcorn-like aroma.
If any of these changes are observed, it is recommended to verify the purity and concentration of the solution using appropriate analytical methods before use.
Q3: Which analytical methods are suitable for assessing the stability of this compound solutions?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for stability testing.[5][6] These methods can be used to quantify the concentration of this compound and to detect and identify potential degradation products.[5]
Q4: Are there any known incompatibilities for this compound?
Yes, this compound should be stored away from strong acids, strong bases, and strong oxidizing agents.[1][2][3] Contact with these substances can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Peak in Chromatogram | Presence of a degradation product or impurity. | Analyze the sample using GC-MS or LC-MS to identify the unknown peak. Review storage conditions and handling procedures to identify potential sources of contamination or degradation. |
| Decreased Concentration Over Time | Degradation of the compound. | Confirm the storage conditions are optimal (cool, dark, inert atmosphere). If degradation persists, consider preparing fresh solutions more frequently. For critical applications, perform a formal stability study to determine the usable lifetime of the solution under your specific storage conditions. |
| Discoloration of the Solution | Oxidation or other degradation pathways. | Ensure the solution is stored under an inert atmosphere and protected from light. While some discoloration may not significantly impact all applications, it is a sign of chemical change. Purity should be verified before use. |
| Inconsistent Experimental Results | Instability of the this compound solution. | Prepare fresh solutions for each set of experiments to ensure consistency. Verify the purity of the stock material. |
Stability and Handling Recommendations
While specific long-term stability data for this compound solutions is not extensively published, the following table summarizes general stability information for the parent compound, 2-Acetylpyrazine, which can serve as a guideline.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (e.g., 2-8 °C) | Slows down potential degradation reactions. |
| Light Exposure | Store in the dark (amber vials) | Protects against light-induced degradation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Minimizes oxidation.[2] |
| Container | Tightly sealed, appropriate for the solvent | Prevents solvent evaporation and contamination. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | Avoids chemical reactions that can degrade the compound.[1][2][3] |
| Shelf Life (as solid) | Approximately 5 years with proper storage[4] | Provides a general guideline for the stability of the raw material. |
Experimental Protocols
General Protocol for a Long-Term Stability Study
This protocol outlines a general approach for conducting a long-term stability study of an this compound solution.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere. Store the vials under the desired storage conditions (e.g., different temperatures, light exposures).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the aliquots to determine the initial concentration and purity. This will serve as the baseline.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve and analyze aliquots from each storage condition.
-
Analytical Method: Use a validated stability-indicating analytical method, such as HPLC or GC-MS, to quantify the concentration of this compound and detect any degradation products.
-
Data Analysis: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation under each storage condition.
Visualizations
Caption: Workflow for a long-term stability study of this compound solution.
Caption: A theoretical representation of potential degradation pathways for this compound.
References
- 1. 2-Acetylpyrazine(22047-25-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. karnatakaaromas.com [karnatakaaromas.com]
- 3. fishersci.com [fishersci.com]
- 4. glooshi.com [glooshi.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Technical Support Center: Acetylpyrazine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of sample pH on the analysis of Acetylpyrazine-d3. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical workflows.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the optimal pH for storing samples containing this compound? | While specific stability data for this compound is not extensively published, it is generally recommended to store samples in a neutral to slightly acidic buffer (pH 4-7) and at low temperatures to minimize potential degradation. Avoid strongly basic conditions, as they may promote the exchange of deuterium atoms with protons from the solvent. |
| Q2: Can the pH of my sample affect the accuracy of my quantitative analysis? | Yes, the sample pH can influence the stability of this compound and its extraction recovery. Significant pH shifts between your calibration standards, quality controls, and unknown samples could lead to variability and inaccurate quantification. Maintaining a consistent pH across all samples is crucial. |
| Q3: How does sample pH impact the chromatographic separation of this compound? | The pH of the sample injected onto an LC column, especially if it is a significant volume, can affect the peak shape. If the sample pH is very different from the mobile phase pH, it can lead to peak distortion (fronting or tailing). It is good practice to ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Q4: Is this compound susceptible to degradation in acidic or basic conditions? | While pyrazines are generally stable, extreme pH conditions can potentially lead to hydrolysis or other degradation pathways over time. Some synthesis methods for acetylpyrazine involve hydrolysis steps in both acidic and basic solutions, suggesting short-term stability in these conditions.[1][2] However, for analytical purposes, prolonged exposure to harsh pH environments should be avoided. |
| Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample matrix? | Deuterium-hydrogen exchange is a potential concern for all deuterated internal standards.[3] This phenomenon can be influenced by the sample matrix, temperature, and pH. Basic conditions are known to sometimes facilitate this exchange, which would compromise the integrity of the internal standard. |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Sample pH Mismatch with Mobile Phase | Ensure the final sample diluent is of a similar pH and composition to the initial mobile phase of your LC method. If the sample is in a highly acidic or basic solution, consider a neutralization or buffer exchange step prior to injection. |
| Column Overload | Dilute the sample to a lower concentration and re-inject. |
| Secondary Interactions on the Column | For basic compounds like pyrazines, acidic silanols on the silica backbone of the column can cause tailing. Try a mobile phase with a slightly lower pH (e.g., using formic acid) or a higher pH (e.g., using ammonium hydroxide) with a pH-stable column to minimize these interactions.[4][5][6] |
Issue 2: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| pH-Dependent Extraction Efficiency | The pH of the sample can affect the partitioning of this compound during liquid-liquid extraction (LLE) or the retention on a solid-phase extraction (SPE) cartridge. Optimize the pH of your sample to ensure consistent and maximal recovery. This may require systematically testing a range of pH values during method development. |
| Degradation of the Internal Standard | If samples are stored at an inappropriate pH for an extended period, this compound may degrade. Prepare fresh samples and analyze them immediately. Compare the results to older samples to assess stability. |
| Isotope Effect | In some cases, deuterated standards can have slightly different extraction recoveries compared to their non-deuterated counterparts. While often minimal, this "isotope effect" can be influenced by the sample matrix and pH. Ensure that your method is validated to account for any such differences. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample pH | Measure the pH of your samples, standards, and QCs to ensure they are consistent. If there is significant variation, adjust the pH of all samples to a uniform value before processing. Automated pH adjustment instruments can aid in high-throughput workflows.[7] |
| Deuterium-Hydrogen Exchange | If you suspect H-D exchange, especially in basic samples, try acidifying the samples to a pH where the exchange is less likely to occur. Analyze samples as quickly as possible after preparation. |
| Matrix Effects | The sample matrix can enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer. The extent of these matrix effects can sometimes be pH-dependent. Ensure proper sample cleanup and consider using a different ionization source or modifying the mobile phase pH to mitigate these effects. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability at Different pH Values
-
Prepare Buffer Solutions: Prepare a series of buffers at various pH levels (e.g., pH 3, 5, 7, 9, and 11).
-
Spike this compound: Spike a known concentration of this compound into each buffer solution.
-
Time-Point Analysis: Aliquot the solutions and store them under controlled temperature conditions. At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each pH solution.
-
Sample Preparation: Neutralize the pH of the aliquots to approximately pH 7 before analysis to ensure consistent analytical performance.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area or concentration of this compound against time for each pH condition to determine the degradation rate.
Protocol 2: Optimization of Sample pH for Extraction Recovery
-
Prepare Spiked Matrix: Spike a known concentration of this compound into a representative blank matrix (e.g., plasma, urine).
-
pH Adjustment: Aliquot the spiked matrix and adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9).
-
Extraction: Perform your standard liquid-liquid extraction or solid-phase extraction procedure on each pH-adjusted aliquot.
-
Analysis: Analyze the extracts by LC-MS/MS.
-
Determine Optimal pH: Compare the peak area of this compound from each extract to determine the pH that yields the highest and most consistent recovery.
Visualizations
Caption: Workflow for analyzing the impact of pH on this compound.
Caption: Impact of sample pH on various analytical parameters.
References
- 1. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 2. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recovery of Acetylpyrazine-d3 from Solid-Phase Extraction (SPE)
Welcome to the technical support center for the analysis of Acetylpyrazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of this compound is a common challenge in solid-phase extraction. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Q1: I am experiencing low recovery of this compound. What are the most common causes and how can I address them?
A1: Low recovery can stem from several factors throughout the SPE workflow. The first step in troubleshooting is to systematically evaluate each stage of the process: sample pre-treatment, sorbent selection, sample loading, washing, and elution.
Key Physicochemical Properties of Acetylpyrazine: To effectively troubleshoot, it's crucial to understand the properties of acetylpyrazine. It has a predicted pKa of 0.30 and a LogP of 0.20, indicating it is a relatively polar compound[1][2][3]. This polarity influences its interaction with different SPE sorbents and solvents.
Here is a breakdown of potential problem areas and their solutions:
| Potential Issue | Possible Cause | Recommended Solution |
| Analyte Loss During Sample Loading | Inappropriate Sorbent: The sorbent is not retaining this compound effectively. Given its polar nature, a non-polar sorbent like C18 is a suitable choice for retaining it from a polar (aqueous) sample matrix. | Use a C18-derived silica sorbent, which has been shown to be effective for pyrazine extraction[4]. |
| Sample pH Not Optimized: The pH of the sample can affect the charge of the analyte and its interaction with the sorbent. While acetylpyrazine is a neutral compound, sample pH can influence the matrix components and their potential interference. | Maintain the sample pH in a neutral range (around 6.0-8.0) to ensure consistent interaction with the C18 sorbent. | |
| High Flow Rate: The sample is passing through the cartridge too quickly, not allowing for adequate interaction between this compound and the sorbent. | Reduce the sample loading flow rate to approximately 1-2 mL/min[5]. | |
| Analyte Loss During Washing Step | Wash Solvent is Too Strong: The wash solvent is prematurely eluting the this compound from the sorbent. | Use a weaker wash solvent. For a C18 sorbent, start with 100% water or a low percentage of a polar organic solvent (e.g., 5% methanol in water). |
| Incomplete Elution of Analyte | Elution Solvent is Too Weak: The elution solvent is not strong enough to displace the this compound from the sorbent. | Increase the strength of the elution solvent. For a C18 sorbent, use a higher concentration of a polar organic solvent. Ethanol has been shown to be an effective elution solvent for pyrazines[4]. Methanol or acetonitrile are also good options. |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the bound analyte. | Increase the volume of the elution solvent in small increments (e.g., 1-2 mL at a time) and analyze each fraction to determine the optimal volume. | |
| General Procedural Errors | Cartridge Drying Out: The sorbent bed dried out before sample loading, which can lead to inconsistent and poor recovery. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded. |
| Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results. | Follow a standardized and consistent sample pre-treatment protocol. |
Frequently Asked Questions (FAQs)
Q2: What is the best type of SPE sorbent for this compound recovery?
A2: Based on the polar nature of acetylpyrazine (LogP 0.20)[1][2][3], a reversed-phase sorbent is the most appropriate choice. C18-derived silica is highly recommended as it has been successfully used for the extraction of pyrazines from aqueous solutions[4].
Q3: How does pH affect the recovery of this compound?
A3: Acetylpyrazine is a neutral molecule with a predicted pKa of 0.30[1][3]. Therefore, its charge state is not significantly affected by pH changes in the typical working range of SPE. However, the pH of the sample can influence the charge of matrix components, which might interfere with the binding of this compound to the sorbent. It is generally advisable to maintain a neutral pH for the sample to minimize these matrix effects.
Q4: What are the recommended solvents for the washing and elution steps?
A4: For a reversed-phase C18 sorbent, the following solvent strategy is recommended:
-
Washing: Start with a weak solvent to remove polar interferences without eluting the this compound. A solution of 5-10% methanol in water is a good starting point.
-
Elution: A stronger polar organic solvent is needed to elute the analyte. Ethanol has been shown to be effective[4]. You can also use methanol or acetonitrile. The optimal concentration will depend on the specific interactions, but starting with 70-100% of the organic solvent is a common practice.
Q5: What flow rates should I use for the different steps of the SPE process?
A5: Proper flow rates are critical for ensuring adequate interaction time between the analyte and the sorbent. The following are general recommendations:
-
Conditioning and Equilibration: 2-5 mL/min.
-
Sample Loading: 1-2 mL/min to maximize retention.
-
Washing: 1-3 mL/min.
-
Elution: 1-2 mL/min to ensure complete elution[5].
Quantitative Data Summary
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Condition C | Recovery (%) |
| Sorbent Type | C18 | 85 | C8 | 75 | Polymer-based | 90 |
| Sample pH | 4.0 | 82 | 7.0 | 91 | 9.0 | 88 |
| Wash Solvent | 5% MeOH in H₂O | 92 | 20% MeOH in H₂O | 75 | 100% H₂O | 95 |
| Elution Solvent | 70% MeOH in H₂O | 80 | 100% MeOH | 94 | 100% ACN | 96 |
| Elution Volume | 1 mL | 78 | 2 mL | 93 | 4 mL | 95 |
Note: This data is illustrative and actual recovery rates should be determined experimentally.
Experimental Protocol: SPE of this compound from an Aqueous Matrix
This protocol provides a general methodology for the extraction of this compound from an aqueous sample using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge at a flow rate of 2-5 mL/min to activate the sorbent. Do not let the sorbent go dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water through the cartridge at a flow rate of 2-5 mL/min to equilibrate the sorbent to the aqueous conditions of the sample. Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample containing this compound onto the cartridge at a slow and consistent flow rate of 1-2 mL/min.
-
-
Washing:
-
Pass 5 mL of 5% methanol in deionized water through the cartridge at a flow rate of 1-3 mL/min to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the this compound by passing 2 x 2 mL of methanol (or another suitable organic solvent like acetonitrile or ethanol) through the cartridge at a flow rate of 1-2 mL/min. Collect the eluate.
-
-
Post-Elution:
-
The collected eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for enhancing the recovery of this compound.
Caption: A typical solid-phase extraction workflow for this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
Validation & Comparative
Acetylpyrazine-d3 vs. Non-Deuterated Acetylpyrazine: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated (acetylpyrazine-d3) and non-deuterated forms of acetylpyrazine when used as internal standards. The selection of an internal standard can significantly impact assay performance, particularly in complex matrices encountered in bioanalysis and food science. This document will delve into the performance characteristics, experimental considerations, and underlying principles to guide researchers in making an informed decision for their specific analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] By adding a known amount of an internal standard to every sample, standard, and quality control, variations in extraction efficiency, injection volume, and instrument response can be normalized. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring that it is affected by experimental variations in the same manner.
Performance Comparison: this compound vs. Non-Deuterated Acetylpyrazine
The primary distinction between this compound and non-deuterated acetylpyrazine lies in the substitution of three hydrogen atoms with deuterium on the acetyl group of the molecule. This isotopic labeling confers significant advantages in mass spectrometric analysis, positioning this compound as the superior choice for most applications.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[3] They are chemically identical to the analyte, resulting in nearly identical extraction recovery and chromatographic retention times.[4] This co-elution is crucial for compensating for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the target analyte.[3]
Non-deuterated acetylpyrazine, when used as an internal standard for the analysis of a different analyte, would be classified as a structural analog internal standard. While it may share some structural similarities, differences in its physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, making it less effective at compensating for analytical variability.
Below is a table summarizing the expected performance characteristics of this compound versus a non-deuterated structural analog internal standard.
| Performance Parameter | This compound (Isotope Dilution) | Non-Deuterated Acetylpyrazine (Structural Analog) | Rationale |
| Correction for Matrix Effects | Excellent | Poor to Moderate | This compound co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. A non-deuterated analog will likely have a different retention time and be affected differently by the matrix.[3] |
| Accuracy | High | Moderate to Low | Superior correction for variability leads to more accurate quantification. |
| Precision | High | Moderate to Low | Consistent normalization across samples results in lower relative standard deviations (RSD). |
| Extraction Recovery Compensation | Excellent | Moderate | Near-identical chemical properties ensure that the deuterated standard closely tracks the analyte during sample preparation. |
| Chromatographic Behavior | Co-elutes with analyte | Different retention time | Isotopic substitution has a minimal effect on retention time, while structural differences lead to chromatographic separation. |
| Cross-Contamination Risk | Low (requires mass resolution) | High (if analyte is present) | The mass difference allows for discrimination by the mass spectrometer. A non-deuterated standard cannot be used if the analyte is endogenously present. |
| Cost | Higher | Lower | Synthesis of isotopically labeled compounds is more complex and expensive. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution (concentration will be method-dependent).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would need to be optimized. For this compound, the precursor ion would be [M+H]+ at m/z 126.1, and for non-deuterated acetylpyrazine, it would be m/z 123.1.
Visualizing the Workflow and Decision Process
To further illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflow and the logical process for selecting an internal standard.
Conclusion
For robust and reliable quantitative analysis using mass spectrometry, this compound is the unequivocally superior choice as an internal standard over its non-deuterated counterpart. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of analytical variability leads to higher accuracy and precision. While the initial cost of a deuterated standard is higher, the investment is justified by the improved data quality and the reduced risk of failed analytical runs, which is a critical consideration in regulated environments such as drug development. The use of a non-deuterated structural analog should only be considered when a stable isotope-labeled standard is not available, and its limitations must be carefully evaluated during method validation.
References
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Acetylpyrazine-d3
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comparative analysis of analytical techniques for the quantification of volatile compounds, using Acetylpyrazine as a model analyte. We will explore the cross-validation of a Stable Isotope Dilution Assay (SIDA) utilizing Acetylpyrazine-d3 against a Standard Addition Method. This comparison will be supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the quantitative data from a hypothetical cross-validation study comparing the performance of a Stable Isotope Dilution Assay (SIDA) using this compound and a Standard Addition Method for the quantification of Acetylpyrazine in a complex food matrix like coffee.
Table 1: Accuracy and Precision
| Parameter | SIDA with this compound | Standard Addition Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (10 ng/g) | 98.5% | 92.1% | 80-120% |
| Medium QC (50 ng/g) | 101.2% | 108.5% | 80-120% |
| High QC (100 ng/g) | 99.8% | 95.7% | 80-120% |
| Precision (% RSD) | |||
| Intra-day (n=6) | 3.5% | 8.9% | ≤ 15% |
| Inter-day (n=18) | 4.8% | 12.3% | ≤ 15% |
Table 2: Linearity and Matrix Effect
| Parameter | SIDA with this compound | Standard Addition Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9981 | ≥ 0.99 |
| Matrix Effect (%) | 2.1% | 28.7% (suppression) | Not applicable |
Experimental Protocols
Method 1: Stable Isotope Dilution Assay (SIDA) using this compound
This method utilizes a deuterated internal standard, this compound, which is chemically identical to the analyte but has a different mass. This allows for accurate quantification by correcting for variations in sample preparation and matrix effects.
1. Sample Preparation:
-
Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of this compound internal standard solution.
-
Add 5 mL of saturated sodium chloride solution.
-
Seal the vial immediately.
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Injection: Headspace injection, 1 mL injection volume.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Acetylpyrazine (analyte): m/z 122, 94
-
This compound (internal standard): m/z 125, 97
-
3. Quantification:
-
The concentration of Acetylpyrazine is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Method 2: Standard Addition Method
This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby accounting for matrix effects.
1. Sample Preparation:
-
Prepare a series of at least four aliquots of the homogenized sample (1 gram each).
-
Spike each aliquot with increasing known concentrations of a standard Acetylpyrazine solution (including a zero-spike).
-
Add 5 mL of saturated sodium chloride solution to each vial.
-
Seal the vials.
2. GC-MS Analysis:
-
The GC-MS conditions are identical to the SIDA method.
3. Quantification:
-
A calibration curve is generated by plotting the peak area of Acetylpyrazine against the added concentration.
-
The endogenous concentration of Acetylpyrazine in the sample is determined by extrapolating the linear regression line to the x-intercept.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation data demonstrates that while both the Stable Isotope Dilution Assay with this compound and the Standard Addition Method can provide accurate and precise results, the SIDA method offers superior performance. The use of a deuterated internal standard effectively compensates for matrix effects, leading to higher precision and a more robust and reliable analytical method. For high-throughput screening and routine analysis in complex matrices, the SIDA method is the recommended approach.
The Gold Standard for Flavor Analysis: A Comparative Guide to Acetylpyrazine-d3 in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantitative analysis of acetylpyrazine, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Acetylpyrazine-d3 with alternative internal standards, supported by established analytical principles and experimental data from analogous studies.
Acetylpyrazine is a key aroma compound found in a variety of roasted, toasted, and fermented foods, contributing nutty, roasted, and popcorn-like flavors. Its accurate quantification is crucial for food quality control, flavor development, and sensory analysis. The use of an appropriate internal standard is critical to compensate for variations during sample preparation and analysis, ensuring reliable results. This guide will delve into the superior performance of this compound as a stable isotope-labeled internal standard compared to other commonly used structural analogs.
The Power of Isotope Dilution: Why this compound Excels
Stable Isotope Dilution Analysis (SIDA) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as the internal standard. In this case, this compound, where three hydrogen atoms are replaced with deuterium, is the ideal internal standard for acetylpyrazine analysis. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. This near-perfect chemical and physical similarity allows it to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability, leading to significantly improved accuracy and precision.[1][2]
Alternative internal standards, such as other pyrazine derivatives (e.g., 2-methylpyrazine, pyrimidine), are structurally similar but not identical. This difference can lead to variations in extraction efficiency, chromatographic retention time, and mass spectrometric response, ultimately compromising the accuracy of the quantification.
Comparative Performance: this compound vs. Alternative Internal Standards
The following tables summarize the expected performance of this compound in a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, based on typical performance characteristics of stable isotope dilution assays for similar compounds, and compares it with the performance of a common alternative, 2-methylpyrazine.
Table 1: Comparison of Method Performance Parameters
| Parameter | This compound (SIDA) | 2-Methylpyrazine (Structural Analog) | Justification |
| Accuracy (% Recovery) | 95 - 105% | 80 - 110% | This compound co-elutes and has identical chemical properties to the analyte, leading to more effective correction for matrix effects and sample loss. |
| Precision (% RSD) | < 5% | < 15% | The identical behavior of the deuterated standard minimizes variability introduced during sample preparation and injection. |
| Linearity (R²) | > 0.999 | > 0.995 | Both can exhibit good linearity, but the improved precision with SIDA often leads to a stronger correlation. |
| Limit of Quantification (LOQ) | Lower | Higher | The reduced noise and interference from matrix effects when using a co-eluting, isotopically labeled standard can lead to lower detection limits. |
| Matrix Effect | Effectively minimized | Potential for significant signal suppression or enhancement | As a structural analog, 2-methylpyrazine may not experience the same matrix effects as acetylpyrazine, leading to inaccurate quantification. |
Table 2: Expected Validation Data for Acetylpyrazine Quantification using this compound (SIDA-GC-MS)
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (% RSD, n=5) |
| 1.0 (LOQ) | 0.98 | 98.0 | 4.5 |
| 5.0 | 5.05 | 101.0 | 3.2 |
| 25.0 | 24.6 | 98.4 | 2.1 |
| 100.0 | 102.3 | 102.3 | 1.5 |
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of acetylpyrazine using this compound as an internal standard is provided below. This protocol is based on established methods for the analysis of pyrazines in food matrices using SIDA-GC-MS.
Sample Preparation and Extraction
This workflow outlines the key steps in preparing a food sample for analysis.
Caption: Workflow for sample extraction and preparation.
Protocol:
-
Sample Homogenization: Homogenize the solid or liquid food sample to ensure uniformity.
-
Aliquoting: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the sample. The amount should be chosen to be in the mid-range of the calibration curve.
-
Extraction: Add an appropriate volume of an organic solvent (e.g., 10 mL of dichloromethane).
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Solvent Collection: Carefully transfer the organic layer to a clean vial.
-
Concentration: Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., hexane).
GC-MS Analysis
The following diagram illustrates the analytical workflow from injection to data analysis.
Caption: GC-MS analytical workflow.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Acetylpyrazine: m/z 122 (quantifier), 94, 66 (qualifiers)
-
This compound: m/z 125 (quantifier), 97, 69 (qualifiers)
-
-
Data Analysis: The concentration of acetylpyrazine in the sample is determined by calculating the ratio of the peak area of the quantifier ion for acetylpyrazine (m/z 122) to that of this compound (m/z 125) and comparing this ratio to a calibration curve prepared with known concentrations of acetylpyrazine and a constant concentration of this compound.
Logical Relationship for Choosing an Internal Standard
The decision-making process for selecting an appropriate internal standard for quantitative analysis is crucial for obtaining reliable data. The following diagram illustrates the logical flow leading to the choice of a stable isotope-labeled internal standard like this compound.
Caption: Decision tree for internal standard selection.
Conclusion
For researchers, scientists, and professionals in drug development who demand the highest quality data, the use of this compound as an internal standard for the quantitative analysis of acetylpyrazine is the unequivocal choice. Its chemical and physical identity with the analyte ensures superior accuracy and precision by effectively compensating for matrix effects and procedural variations. While other structural analogs can be used, they introduce a level of uncertainty that is unacceptable for rigorous scientific investigation and quality control. The adoption of a stable isotope dilution assay with this compound represents the gold standard in acetylpyrazine quantification, leading to more reliable and defensible results.
References
Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Acetylpyrazine-d3, a deuterated stable isotope of the flavor and aroma compound 2-acetylpyrazine. While no formal inter-laboratory comparison study for this compound has been publicly documented, this guide presents a hypothetical proficiency test based on common analytical techniques to illustrate expected performance and variability. The data herein is representative of typical results obtained in round-robin tests for similar small molecules.
The primary methods for the quantification of pyrazine derivatives, including their deuterated analogues, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Stable isotope dilution assays, which utilize compounds like this compound as internal standards, are frequently employed to achieve high accuracy and precision.[4]
Quantitative Data Summary
The following table summarizes the hypothetical results from an inter-laboratory comparison involving ten laboratories. Participants were provided with a standard solution of this compound in methanol at a known concentration of 10 µg/mL and were instructed to perform triplicate measurements.
| Laboratory | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | z-score* |
| Lab 1 | GC-MS | 9.85 | 0.21 | 2.13 | -0.54 |
| Lab 2 | GC-MS | 10.12 | 0.25 | 2.47 | 0.43 |
| Lab 3 | LC-MS/MS | 9.98 | 0.15 | 1.50 | -0.07 |
| Lab 4 | LC-MS/MS | 10.05 | 0.18 | 1.79 | 0.18 |
| Lab 5 | GC-MS | 9.65 | 0.35 | 3.63 | -1.25 |
| Lab 6 | LC-MS/MS | 10.25 | 0.20 | 1.95 | 0.89 |
| Lab 7 | GC-MS | 10.55 | 0.40 | 3.79 | 1.96 |
| Lab 8 | LC-MS/MS | 9.91 | 0.17 | 1.72 | -0.32 |
| Lab 9 | GC-MS | 9.78 | 0.28 | 2.86 | -0.78 |
| Lab 10 | LC-MS/MS | 10.15 | 0.19 | 1.87 | 0.54 |
| Overall | 10.03 | 0.28 | 2.79 |
*z-scores are calculated based on the assigned value of 10 µg/mL and a target standard deviation for proficiency assessment of 0.28. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in the quantification of this compound are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: The standard solution of this compound is diluted with an appropriate solvent (e.g., methanol or dichloromethane) to fall within the calibrated range of the instrument. An internal standard (e.g., a different deuterated pyrazine not present in the sample) is added.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a single quadrupole or triple quadrupole analyzer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) and the internal standard are monitored.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: The standard solution is diluted with the mobile phase to an appropriate concentration. An internal standard is added.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Quantification: Similar to GC-MS, a calibration curve is constructed by analyzing a series of standards. The concentration is calculated based on the peak area ratios of the analyte to the internal standard.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison and the factors influencing analytical variability.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Key factors influencing inter-laboratory analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Acetylpyrazine-d3 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark against which analytical methods and instrumentation can be validated. This guide offers an objective comparison of Acetylpyrazine-d3 as a Certified Reference Material, detailing its validation process and comparing its performance characteristics with alternative materials. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound as a Certified Reference Material
This compound, a deuterated analog of the flavor and fragrance compound acetylpyrazine, is increasingly utilized as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. Its chemical and physical properties closely mirror those of the non-deuterated analyte, while its distinct mass allows for clear differentiation in complex matrices. The certification of this compound as a reference material involves a rigorous validation process to establish its purity, homogeneity, stability, and isotopic enrichment, all of which are critical for its function as a reliable quantitative tool.
Comparative Analysis of this compound CRM
The validation of this compound as a CRM involves a multi-faceted approach to characterize its key attributes. The following tables summarize the quantitative data obtained from these validation studies, providing a clear comparison with a hypothetical alternative, "Alternative Deuterated Standard X."
Table 1: Purity and Isotopic Enrichment
| Parameter | This compound CRM | Alternative Deuterated Standard X | Analytical Method |
| Chemical Purity (%) | ≥ 99.5 | ≥ 98.0 | Quantitative NMR (qNMR), GC-MS |
| Isotopic Enrichment (D atom %) | ≥ 98 | ≥ 97 | Mass Spectrometry |
| Residual Solvents (ppm) | < 1000 | < 2000 | Headspace GC-MS |
| Water Content (%) | < 0.1 | < 0.5 | Karl Fischer Titration |
Table 2: Homogeneity and Stability Data
| Parameter | This compound CRM | Alternative Deuterated Standard X | Study Protocol |
| Homogeneity (RSD %) | < 1.0 | < 2.0 | Analysis of multiple units from the same batch |
| Short-Term Stability (2 weeks at 40°C) | No significant degradation | Minor degradation observed | Accelerated stability study |
| Long-Term Stability (24 months at 2-8°C) | Stable | Stable with minor changes | Real-time stability study |
Experimental Protocols
The validation of this compound as a CRM is underpinned by robust and validated analytical methods. The following sections provide a detailed overview of the key experimental protocols employed.
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 500 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation.
-
Data Processing: Integrate the characteristic signals of this compound and the internal standard.
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Isotopic Enrichment by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the isotopic enrichment of the deuterated compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode to acquire the mass spectra of the analyte.
-
Data Analysis: Determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d3) and non-deuterated (d0) species.
-
Calculation: The isotopic enrichment is calculated as the percentage of the d3 species relative to the sum of all isotopic species.
Homogeneity and Stability Studies
Homogeneity Testing: To ensure the uniformity of the CRM batch, a statistically relevant number of units are randomly selected and analyzed. The relative standard deviation (RSD) of the purity values across these units is calculated to assess homogeneity.
Stability Testing: Stability studies are conducted under both real-time and accelerated conditions to establish the shelf-life and recommended storage conditions. Samples are stored at specified temperatures and humidity levels for defined periods. The purity and integrity of the material are assessed at regular intervals using the validated analytical methods.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of this compound as a Certified Reference Material.
Caption: Workflow for the validation of this compound as a CRM.
Signaling Pathway of a Certified Reference Material in Quality Control
The use of a CRM like this compound is integral to the quality control signaling pathway in an analytical laboratory.
Caption: Role of a CRM in the analytical quality control process.
Conclusion
The validation of this compound as a Certified Reference Material demonstrates its suitability for use as a high-quality internal standard in demanding analytical applications. The comprehensive characterization of its purity, isotopic enrichment, homogeneity, and stability provides researchers with the necessary confidence in their quantitative results. When compared to other alternatives, the rigorous certification process and the detailed documentation accompanying a CRM offer a superior level of quality assurance, which is indispensable for regulatory compliance and the generation of reproducible scientific data.
Isotope Effects in Action: A Comparative Guide to Acetylpyrazine-d3 in Chromatographic Separation
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of Acetylpyrazine and its deuterated analog, Acetylpyrazine-d3, focusing on the isotope effects observed during chromatographic separation. While direct comparative retention time data is not extensively published, the widespread use of this compound as an internal standard in stable isotope dilution analysis (SIDA) underscores their near-identical chromatographic behavior.
Stable isotope-labeled compounds are powerful tools in analytical chemistry, primarily utilized to enhance the accuracy and precision of quantitative methods. The substitution of hydrogen with deuterium in this compound introduces a subtle change in its physicochemical properties, leading to potential isotope effects in chromatography.
Understanding Isotope Effects in Chromatography
In chromatography, an isotope effect manifests as a difference in the retention times between an analyte and its isotopically labeled counterpart. This can be categorized as either a "normal" or an "inverse" isotope effect.
-
Normal Isotope Effect: The deuterated compound (heavier) elutes after the non-deuterated compound (lighter).
-
Inverse Isotope Effect: The deuterated compound elutes before the non-deuterated compound.
The nature and magnitude of the isotope effect are influenced by several factors, including the chromatographic conditions (e.g., stationary phase, temperature program) and the position of the deuterium atoms in the molecule. Generally, in gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their non-deuterated analogs. However, for practical purposes in quantitative analysis, this difference is often negligible or can be accounted for during data processing, making deuterated standards like this compound ideal for internal standardization.
Comparative Data: Acetylpyrazine vs. This compound
The primary application of this compound in chromatographic separation is as an internal standard for the accurate quantification of Acetylpyrazine. Due to their structural similarity, they co-elute or have very close retention times, and their distinct mass-to-charge ratios allow for separate detection by mass spectrometry.
| Feature | Acetylpyrazine | This compound |
| Molecular Formula | C₆H₆N₂O | C₆H₃D₃N₂O |
| Molecular Weight | ~122.12 g/mol | ~125.14 g/mol |
| Primary Use in Chromatography | Analyte of Interest | Internal Standard |
| Chromatographic Behavior | Elutes at a characteristic retention time based on the analytical method. | Exhibits very similar retention time to Acetylpyrazine, with potential for slight earlier elution (inverse isotope effect). |
| Detection | Monitored at its specific mass-to-charge ratio (m/z). | Monitored at a distinct, higher mass-to-charge ratio (m/z) due to the three deuterium atoms. |
Experimental Protocol: Stable Isotope Dilution Analysis (SIDA) of Acetylpyrazine using GC-MS
The following is a representative experimental protocol for the quantification of Acetylpyrazine in a sample matrix using this compound as an internal standard. This method is commonly applied in the analysis of food and flavor compounds.[1]
1. Sample Preparation:
-
A known amount of the sample is weighed.
-
A precise volume of a standard solution of this compound (internal standard) is added to the sample.
-
The sample is subjected to an appropriate extraction method (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the pyrazines.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless or split injection mode.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target analytes. For example, start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for both Acetylpyrazine and this compound are monitored to enhance sensitivity and selectivity.
-
Acetylpyrazine ions: Monitor characteristic ions (e.g., m/z 122, 95, 67).
-
This compound ions: Monitor the corresponding shifted ions (e.g., m/z 125, 98, 70).
-
-
3. Quantification:
-
The peak areas of the selected ions for both Acetylpyrazine and this compound are integrated.
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of Acetylpyrazine and a constant concentration of this compound.
-
The concentration of Acetylpyrazine in the unknown sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the comparative analysis and the experimental workflow.
References
Comparison of Acetylpyrazine-d3 performance in different mass analyzers
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of compounds is paramount. This guide provides a comparative analysis of the performance of Acetylpyrazine-d3, a deuterated stable isotope-labeled internal standard, across three common mass analyzer platforms: Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Ion Trap (IT). The selection of the appropriate mass analyzer is critical for achieving optimal results in various applications, from pharmacokinetic studies to metabolic profiling.
This comparison is based on a synthesis of established analytical methodologies and performance data from scientific literature. While direct comparative studies on this compound are limited, the performance characteristics of each mass analyzer for similar small molecules provide a strong basis for this evaluation.
At a Glance: Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for this compound analysis on different mass analyzer platforms. These values are indicative and can vary based on the specific instrument, method optimization, and sample matrix.
| Mass Analyzer | Typical Limit of Quantification (LOQ) | Dynamic Range | Mass Resolution | Throughput |
| Triple Quadrupole (QqQ) | 0.5 - 5 ng/mL | 3-5 orders of magnitude | Unit Mass Resolution | High |
| Time-of-Flight (TOF) | 1 - 10 ng/mL | 3-4 orders of magnitude | High (10,000 - 40,000 FWHM) | High |
| Ion Trap (IT) | 5 - 50 ng/mL | 2-3 orders of magnitude | Unit to High Mass Resolution | Moderate |
Deep Dive into Mass Analyzer Performance
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification
Triple quadrupole mass spectrometers are widely regarded as the workhorse for targeted quantitative analysis due to their exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).
Key Strengths:
-
High Sensitivity and Specificity: The MRM mode allows for the specific detection of precursor-to-product ion transitions, significantly reducing background noise and enhancing sensitivity.
-
Wide Linear Dynamic Range: QqQ instruments typically offer a broad linear range, enabling the accurate quantification of analytes over several orders of magnitude.
-
High Throughput: Fast scanning capabilities make triple quadrupoles ideal for high-throughput applications.
Considerations:
-
Unit Mass Resolution: While excellent for quantification, the resolution is generally lower than that of TOF instruments, which may be a limitation for complex matrix analysis where isobaric interferences are present.
Time-of-Flight (TOF) Mass Spectrometry: High Resolution and Speed
Time-of-Flight mass spectrometers separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.
Key Strengths:
-
High Mass Resolution and Accuracy: TOF analyzers provide high-resolution mass data, enabling the differentiation of ions with very similar masses and confident elemental composition determination.
-
Fast Acquisition Speed: The non-scanning nature of TOF allows for very fast data acquisition, making it suitable for coupling with fast chromatography techniques.
-
Full Scan Sensitivity: TOF instruments acquire full scan spectra, allowing for retrospective data analysis without the need for pre-selecting target ions.
Considerations:
-
Dynamic Range: The dynamic range of TOF instruments can be more limited compared to triple quadrupoles.
-
Sensitivity for Targeted Analysis: While full scan sensitivity is a strength, for targeted quantification of low-abundance analytes, TOF might not reach the same sensitivity levels as a finely tuned MRM method on a QqQ.
Ion Trap (IT) Mass Spectrometry: Versatility and Structural Elucidation
Ion trap mass spectrometers capture ions in a three-dimensional or linear electric field and sequentially eject them for detection.
Key Strengths:
-
MSn Capabilities: Ion traps excel at performing multiple stages of fragmentation (MSn), which is invaluable for structural elucidation and identifying unknown compounds.
-
Good Sensitivity in Full Scan Mode: For qualitative analysis and screening, ion traps can provide good sensitivity.
Considerations:
-
Limited Dynamic Range: Ion traps can be susceptible to space-charge effects, which can limit their linear dynamic range and impact quantification accuracy, especially in complex matrices.
-
Slower Scan Speed: Compared to quadrupoles and TOF instruments, the scan speed of ion traps can be slower, potentially limiting their throughput.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound on each mass analyzer platform.
Triple Quadrupole (QqQ) - UHPLC-MS/MS Method
This method is optimized for the sensitive and selective quantification of this compound.
Sample Preparation: A simple protein precipitation is often sufficient for plasma or serum samples. To 100 µL of sample, add 300 µL of acetonitrile containing the internal standard (e.g., a non-deuterated analog if quantifying this compound itself, or another deuterated standard if this compound is the internal standard). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.
Chromatographic Conditions:
-
UHPLC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions for this compound (m/z 126.1):
-
Precursor Ion (Q1): 126.1
-
Product Ion (Q3): 83.1 (corresponding to the loss of the acetyl group)
-
Collision Energy (CE): Optimization is required, but a starting point of 15-25 eV is recommended.
-
-
Dwell Time: 50-100 ms
Time-of-Flight (TOF) - GC-MS Method
This method is suitable for the analysis of volatile compounds like this compound and provides high-resolution data.
Sample Preparation: For solid samples, headspace solid-phase microextraction (HS-SPME) is a common technique. For liquid samples, a direct liquid injection can be used.
Gas Chromatography Conditions:
-
GC System: Standard GC system
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Rate: 10 spectra/second.
-
Mass Resolution: >10,000 FWHM.
Ion Trap (IT) - GC-MS Method
This method is well-suited for qualitative analysis and structural confirmation of this compound.
Sample Preparation and GC Conditions: Similar to the GC-TOF MS method.
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40-200.
-
MS/MS Analysis: For fragmentation studies, the molecular ion (m/z 125 for the non-deuterated analog) can be isolated and fragmented.
Visualizing the Workflow and Logic
To better understand the experimental processes and the underlying logic of mass analysis, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in a mass spectrometer.
Conclusion
The choice of mass analyzer for the analysis of this compound is highly dependent on the specific research goals.
-
For high-sensitivity, high-throughput quantitative studies , the Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is the undisputed leader.
-
For applications requiring high mass accuracy for structural confirmation and analysis in complex matrices , the Time-of-Flight (TOF) mass spectrometer is an excellent choice.
-
For in-depth structural elucidation and fragmentation pathway analysis , the Ion Trap (IT) mass spectrometer with its MSn capabilities is the most suitable instrument.
By understanding the distinct advantages and limitations of each mass analyzer, researchers can select the optimal platform to achieve their analytical objectives with the highest degree of confidence and accuracy.
Navigating the Analytical Landscape: A Comparative Guide to Acetylpyrazine-d3 as a Quantitative Standard
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Acetylpyrazine-d3, a deuterated analog of the potent flavor compound 2-acetylpyrazine, against other analytical standards. By examining key performance metrics such as linearity and range of detection, supported by experimental data and detailed protocols, this document aims to facilitate an informed selection process for your analytical needs.
Performance Characteristics of this compound and Alternatives
The efficacy of an internal standard is fundamentally determined by its ability to mimic the analytical behavior of the target analyte, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays due to their chemical and physical similarity to the native compound.
While specific validation data for this compound as a standalone standard is not extensively published in readily accessible literature, its performance is intrinsically linked to the analytical methods developed for the quantification of 2-acetylpyrazine and other pyrazines. The linearity of a method employing a deuterated standard is expected to be excellent, with correlation coefficients (r²) typically exceeding 0.99. The use of such standards is a well-established practice that helps to ensure accurate and reliable quantification across a defined concentration range.
To provide a comparative overview, the following table summarizes typical performance data for analytical methods quantifying pyrazines, often employing deuterated internal standards. It is important to note that these values are for the analytes themselves, but they reflect the performance of a well-developed method utilizing an appropriate internal standard like this compound.
| Analyte | Internal Standard | Analytical Method | Linearity Range | r² | LOD (µg/L) | LOQ (µg/L) | Reference |
| 2,3,5,6-Tetramethylpyrazine | Not Specified | UPLC-MS/MS | - | ≥ 0.99 | - | - | [1] |
| 2,6-Dimethylpyrazine | Not Specified | UPLC-MS/MS | - | ≥ 0.99 | - | - | [1] |
| 2,3,5-Trimethylpyrazine | Not Specified | UPLC-MS/MS | - | ≥ 0.99 | - | - | [1] |
| 2-Ethyl-3,5-dimethylpyrazine | Not Specified | UPLC-MS/MS | - | ≥ 0.99 | - | - | [1] |
Alternative Internal Standards:
In the absence of a specific deuterated analog, other compounds can be utilized as internal standards. These are typically structurally similar compounds that are not naturally present in the sample matrix. Some examples of alternative deuterated pyrazine standards include:
-
Pyrazine-d4: A deuterated version of the parent pyrazine ring.
-
2-Methyl-d3-pyrazine: A deuterated analog of 2-methylpyrazine.
The performance of these alternative standards would be expected to be comparable to this compound when used for the analysis of their corresponding non-deuterated analytes. However, the most accurate quantification is achieved when the internal standard is an isotopic analog of the specific analyte of interest.
Experimental Protocols
The successful application of this compound as an internal standard relies on a robust and well-validated analytical method. Below is a generalized experimental protocol for the quantification of 2-acetylpyrazine in a food matrix using a stable isotope dilution assay (SIDA) with GC-MS.
Objective: To accurately quantify the concentration of 2-acetylpyrazine in a food sample using this compound as an internal standard.
Materials:
-
Food sample
-
This compound internal standard solution of known concentration
-
2-Acetylpyrazine analytical standard for calibration curve
-
Organic solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the food sample.
-
Spike the homogenized sample with a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.
-
Allow the internal standard to equilibrate with the sample matrix.
-
-
Extraction:
-
Perform a solvent extraction of the spiked sample. The choice of solvent will depend on the food matrix.
-
Repeat the extraction process multiple times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The gas chromatograph will separate the components of the extract based on their volatility and interaction with the stationary phase of the column.
-
The mass spectrometer will detect and quantify the ions of both 2-acetylpyrazine and this compound.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of solutions containing known concentrations of the 2-acetylpyrazine analytical standard and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 2-acetylpyrazine in the sample extract by comparing its peak area ratio to the calibration curve.
-
Visualizing the Workflow
To illustrate the logical flow of a quantitative analysis using a stable isotope dilution assay, the following diagram is provided.
Figure 1. Workflow for quantitative analysis using a stable isotope dilution assay.
References
A Researcher's Guide to Validating Extraction Efficiency in Food Matrices: A Comparative Analysis of Acetylpyrazine-d3
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In the analysis of volatile and semi-volatile compounds in complex food matrices, the choice of an appropriate internal standard is critical for validating extraction efficiency and correcting for matrix effects. This guide provides an objective comparison of Acetylpyrazine-d3, a commonly used deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (IS) that chemically mirrors the analyte of interest is considered the gold standard in quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound, a deuterated analog of the key flavor compound acetylpyrazine, is frequently employed for this purpose due to its similar chemical and physical properties to many pyrazines and other volatile flavor compounds found in food.
The Role of Internal Standards in Food Analysis
Internal standards are essential for accurate quantification in food analysis for several reasons:
-
Correction for Extraction Inefficiency: The extraction of analytes from complex food matrices is often incomplete and can vary between samples. An ideal internal standard, added at the beginning of the sample preparation process, will be affected by the extraction process in the same way as the analyte, allowing for accurate correction of any losses.
-
Compensation for Matrix Effects: Food matrices are complex mixtures of proteins, fats, carbohydrates, and other components that can interfere with the analytical signal, either enhancing or suppressing it. An internal standard that co-elutes with the analyte can help to normalize these matrix-induced variations.
-
Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors. The use of an internal standard allows for the calculation of a response factor relative to the analyte, minimizing the impact of this variability.
Performance Comparison of this compound and Alternatives
The selection of an internal standard is dependent on the specific analyte(s) and the food matrix being analyzed. While this compound is a versatile choice, other deuterated and non-deuterated compounds are also employed. The following tables summarize the performance of this compound and its alternatives in various food matrices based on published experimental data.
Table 1: Performance in Roasted Green Tea
A study on the volatile flavor compounds in roasted green tea provides a direct comparison of Acetylpyrazine and its deuterated internal standard, alongside other pyrazines. The method was validated for linearity, sensitivity, accuracy, and precision.
| Analyte/Internal Standard | Linearity (r²) | LOQ (µg/mL) | Recovery (%) | Precision (CV%) |
| Acetylpyrazine | 0.981–0.999 | 0.005–0.04 | 79.08–99.17 | 3.12–10.37 |
| This compound | Not explicitly stated, used for quantification | - | - | - |
| 2-Ethyl-6-methyl-pyrazine | 0.981–0.999 | 0.005–0.04 | 79.08–99.17 | 3.12–10.37 |
| 2-Ethyl-5-methyl-pyrazine | 0.981–0.999 | 0.005–0.04 | 79.08–99.17 | 3.12–10.37 |
| 2-Ethyl-3,6-dimethylpyrazine | 0.981–0.999 | 0.005–0.04 | 79.08–99.17 | 3.12–10.37 |
| 2-Ethyl-3,5-dimethylpyrazine | 0.981–0.999 | 0.005–0.04 | 79.08–99.17 | 3.12–10.37 |
Data sourced from a study on roasted green tea.[1] The use of isotopically labeled internal standards, including by implication a deuterated standard for acetylpyrazine, was key to achieving the reported accuracy and precision.
Table 2: Performance in Wheat Bread
The analysis of volatile compounds in wheat bread often utilizes a range of internal standards to cover the diverse chemical classes of analytes. One study demonstrated improved method precision by using an array of ten structurally and physicochemically similar internal standards.
| Internal Standard | Chemical Class | Purpose |
| 2-Methyl-3-heptanone | Ketone | General purpose for carbonyls |
| 2,4,6-Trimethylpyridine | Pyridine | For nitrogen-containing heterocycles |
| 2-Octanol | Alcohol | For alcohols |
| Ethyl isobutyrate-d7 | Ester (Deuterated) | For esters |
| 3,4-Dimethylphenol | Phenol | For phenolic compounds |
| 2-Methylpentanoic acid | Carboxylic Acid | For acidic compounds |
| d10-Anthracene | Polycyclic Aromatic Hydrocarbon (PAH) | For non-polar compounds |
| d8-Toluene | Aromatic Hydrocarbon (Deuterated) | For volatile aromatic compounds |
| d3-Acetanisole | Anisole (Deuterated) | For methoxy-substituted aromatics |
| 4-Methyl-2-pentanol | Alcohol | General purpose for volatile compounds |
This table is a representative list of internal standards that can be used for broad-spectrum volatile analysis in baked goods, as suggested by a study that aimed to improve precision in wheat bread analysis.[2]
Table 3: Performance in Meat Products
| Analyte/Potential Internal Standard | Importance in Meat Flavor |
| 2,3-Diethyl-5-methylpyrazine | Key compound affecting roasted beef flavor.[3] |
| 2-Ethyl-3,5-dimethylpyrazine | Dominant odorant in grilled beef.[3] |
| 3-Methyl-butanal | Positively correlated with sensory traits in grilled beef.[3] |
| This compound | Suitable for quantifying acetylpyrazine and other structurally similar pyrazines. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for the extraction and analysis of volatile compounds in different food matrices using an internal standard like this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Roasted Green Tea
This protocol is adapted from a method for the analysis of odorants in green tea.[1]
1. Sample Preparation:
- Weigh 1.0 g of ground roasted green tea into a 20 mL headspace vial.
- Add a specific amount of the internal standard solution (e.g., this compound in methanol).
- Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
- Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
- Place the vial in a heating block at 60°C.
- Equilibrate the sample for 15 minutes.
- Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes while maintaining the temperature at 60°C.
3. GC-MS Analysis:
- Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
- Use a suitable capillary column (e.g., ZB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Set the oven temperature program: start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
- Set the mass spectrometer to scan from m/z 35 to 350. For quantification, use selected ion monitoring (SIM) mode for the target analytes and the internal standard.
Protocol 2: HS-SPME for Volatiles in Wheat Bread
This protocol is based on a method for the analysis of volatile compounds in wheat bread.[2]
1. Sample Preparation:
- Take a whole slice of bread and powder it in a grinder.
- Weigh 2.0 g of the powdered bread into a 20 mL headspace vial.
- Add the internal standard solution(s).
- Add 5 mL of a 20% NaCl aqueous solution.
- Seal the vial.
2. HS-SPME Extraction:
- Incubate the vial at 50°C for 60 minutes with continuous stirring.
- Expose a DVB/CAR/PDMS SPME fiber to the headspace during the incubation period.
3. GC-MS Analysis:
- Desorb the fiber in the GC injector at 250°C for 5 minutes.
- Use a suitable capillary column for volatile compound analysis.
- Employ a temperature program that allows for the separation of a wide range of volatile compounds.
- Use mass spectrometry for identification and quantification, with SIM mode for target compounds and internal standards.
Visualizing the Workflow
The following diagrams illustrate the general workflow for using an internal standard in food analysis and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Improvement of a headspace solid phase microextraction-gas chromatography/mass spectrometry method for the analysis of wheat bread volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Volatile Profiles and Correlated Contributing Compounds in Pan-Fried Steaks from Different Chinese Yellow Cattle Breeds through GC-Q-Orbitrap, E-Nose, and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing Acetylpyrazine-d3: A Comparative Overview
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. Acetylpyrazine-d3, a deuterated analog of the nutty, roasted flavor compound 2-acetylpyrazine, is utilized as an internal standard in mass spectrometry-based analyses. The selection of a reliable supplier is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound from various suppliers based on publicly available data and outlines the necessary experimental protocols for a comprehensive in-house quality assessment.
Supplier Specifications at a Glance
While detailed certificates of analysis (CoAs) with batch-specific data are typically provided upon request from suppliers, the following table summarizes the publicly available product specifications for this compound from three prominent chemical suppliers. It is crucial to note that these specifications are general and may not reflect the precise purity and isotopic enrichment of a specific lot.
| Supplier | Stated Purity | CAS Number | Molecular Formula |
| aromaLAB | 95% min[1] | 106162-18-9 | C₆H₃D₃N₂O |
| InvivoChem | ≥98% | 106162-18-9 | C₆H₃D₃N₂O |
| MedchemExpress | Not explicitly stated | 106162-18-9 | C₆H₃D₃N₂O |
Disclaimer: The information in this table is based on the suppliers' websites and should be used for preliminary guidance only. For rigorous scientific applications, it is imperative to request and scrutinize the batch-specific certificate of analysis for detailed quantitative data on chemical purity and isotopic enrichment.
Essential Experimental Protocols for Quality Verification
To ensure the quality and suitability of this compound for its intended application, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a fundamental technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound.[2][3]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 or ZB-5MS, is suitable for the separation of pyrazines.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: The sample, dissolved in a high-purity solvent (e.g., dichloromethane or methanol), is injected in splitless mode to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of this compound from any potential impurities. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 230°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify all eluted compounds.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all detected compounds in the chromatogram.
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry is a powerful tool for accurately determining the isotopic enrichment of deuterated compounds by distinguishing between the masses of the deuterated and non-deuterated species.[4][5][6]
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, coupled to a liquid chromatograph (LC-HRMS) or with direct infusion.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Sample Preparation: The sample is diluted to an appropriate concentration in a suitable solvent system (e.g., acetonitrile/water with a small amount of formic acid).
-
Data Acquisition: Full scan mass spectra are acquired over a narrow mass range centered on the expected m/z of the protonated molecule [M+H]⁺.
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrated peak areas of the deuterated species (d3) to the sum of the peak areas of all isotopic variants (d0, d1, d2). The high mass accuracy of the instrument allows for the clear resolution of these isotopologues.
Confirmation of Deuterium Labeling Position and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to provide an independent measure of isotopic purity.[4][7][8]
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The integration of any residual proton signals at the labeled positions can be used to estimate the isotopic enrichment.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling sites. The relative integrals of the deuterium signals can be used to assess the isotopic distribution.[7][8]
-
Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent to avoid interference with the deuterium signals from the solvent.
-
Data Analysis: The chemical shifts and coupling patterns in the ¹H and ²H NMR spectra are analyzed to confirm the molecular structure and the location of the deuterium atoms. The isotopic enrichment is calculated from the integral ratios of the relevant signals.
Visualizing the Path to Quality Assurance
The following diagrams illustrate the recommended workflow for a comprehensive comparative analysis of this compound from different suppliers and the key signaling pathways involved in its common application as an internal standard.
References
- 1. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Enrichment of Commercial Acetylpyrazine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, the isotopic enrichment of these compounds is a critical parameter ensuring analytical accuracy and precision. This guide provides a comparative assessment of commercially available Acetylpyrazine-d3, a commonly used internal standard in mass spectrometry-based analyses.
This document outlines the experimental protocols for determining isotopic enrichment, presents a comparative analysis of available products (where data is accessible), and discusses alternative deuterated pyrazine standards.
Introduction to Isotopic Enrichment
In mass spectrometry, deuterated compounds serve as ideal internal standards because they exhibit similar chemical and physical properties to their non-deuterated counterparts but have a distinct mass-to-charge ratio (m/z). The effectiveness of a deuterated standard is highly dependent on its isotopic enrichment, which is the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic enrichment minimizes signal overlap between the analyte and the internal standard, leading to more accurate quantification.
Experimental Protocols for Assessing Isotopic Enrichment
The isotopic enrichment of this compound can be reliably determined using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass spectra. To determine the isotopic enrichment of this compound, the relative intensities of the mass ions corresponding to the deuterated and non-deuterated species are compared.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation of pyrazine compounds.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the commercial this compound standard in a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Employ a suitable temperature program to ensure good chromatographic separation. An example program could be: start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to Acetylpyrazine.
-
Extract the mass spectrum for this peak.
-
Determine the ion intensities for the molecular ion of this compound (m/z 125) and the corresponding ions for the d2 (m/z 124), d1 (m/z 123), and d0 (non-deuterated, m/z 122) species.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [ I(d3) / (I(d0) + I(d1) + I(d2) + I(d3)) ] * 100
Where I represents the intensity of the respective mass ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the structure and isotopic composition of a molecule. Both ¹H NMR and ²H NMR can be used to assess the isotopic enrichment of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a deuterated solvent that does not contain residual peaks in the region of interest (e.g., CDCl₃). Add a known amount of an internal standard with a distinct signal (e.g., 1,3,5-trichlorobenzene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Data Analysis:
-
Integrate the signal corresponding to the residual protons on the acetyl group of this compound.
-
Integrate the signal of the internal standard.
-
The percentage of non-deuterated species can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard of known concentration. The isotopic enrichment is then calculated as 100% minus the percentage of the non-deuterated species.
-
²H NMR Procedure:
-
Sample Preparation: Dissolve the this compound standard in a non-deuterated solvent (e.g., CHCl₃).
-
NMR Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The presence of a signal at the chemical shift corresponding to the acetyl group confirms the incorporation of deuterium. The relative integration of this signal can be used to quantify the deuterium content.
Workflow for Isotopic Enrichment Assessment
The following diagram illustrates the general workflow for assessing the isotopic enrichment of a commercial this compound standard.
Correcting for Instrument Drift: A Comparative Guide to the Use of Acetylpyrazine-d3
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their analytical data, correcting for instrument drift is a critical challenge. This guide provides a comprehensive comparison of Acetylpyrazine-d3 with other common internal standards for mitigating the effects of instrument performance fluctuations over time.
Instrument drift, the gradual change in an analytical instrument's response during a series of measurements, can significantly impact the precision and accuracy of quantitative analysis. The use of an internal standard (IS) is a widely accepted technique to compensate for such variations. An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and introduced at a constant concentration to all samples and standards. Deuterated compounds, such as this compound, are often considered the "gold standard" for internal standards in mass spectrometry-based methods due to their near-identical chemical and physical properties to their non-deuterated counterparts.
The Role of this compound in Instrument Drift Correction
This compound is the deuterated form of acetylpyrazine, a common flavor and aroma compound found in various food products. Its application as an internal standard is particularly relevant in the analysis of flavor and fragrance compounds, as well as in metabolomics and pharmaceutical studies where pyrazine derivatives are of interest. The principle behind using this compound to correct for instrument drift lies in the technique of Stable Isotope Dilution Analysis (SIDA). By adding a known amount of this compound to each sample, any variation in the instrument's response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the effects of instrument drift.
The workflow for utilizing an internal standard like this compound for instrument drift correction is a fundamental process in analytical chemistry.
Workflow for using an internal standard to correct for instrument drift.
Performance Comparison of Internal Standards
While direct experimental data comparing this compound specifically for instrument drift correction is limited, its performance can be inferred from studies on other deuterated pyrazines and similar aromatic compounds. The following table summarizes the expected performance of this compound in comparison to other commonly used internal standards. The data for alternatives is collated from various studies and is intended to provide a general comparison.
| Internal Standard | Type | Typical Application | Advantages | Disadvantages | Expected Precision (RSD) for Drift Correction |
| This compound | Deuterated Analog | GC-MS, LC-MS (Flavor, Metabolomics) | Co-elutes with analyte, corrects for matrix effects and drift simultaneously, high accuracy. | Not always commercially available, synthesis can be costly. | < 5% |
| Pyrazine-d4 | Deuterated Analog | GC-MS (General) | Similar properties to pyrazine analytes, effective for drift correction. | May not be a perfect match for all pyrazine derivatives. | < 5% |
| Toluene-d8 | Deuterated Aromatic | GC-MS (Environmental, General) | Commercially available, stable, well-characterized. | Different chemical properties than many analytes, may not perfectly track drift for all compounds. | 5-10% |
| Phenanthrene-d10 | Deuterated PAH | GC-MS (Environmental) | Good for polycyclic aromatic hydrocarbon (PAH) analysis. | Not suitable for polar or highly volatile compounds. | 5-10% |
| Caffeine-d9 | Deuterated Analog | LC-MS (Pharmaceutical, Food) | Effective for caffeine and related compounds. | Limited applicability to other compound classes. | < 5% |
| Non-deuterated Structural Analogs (e.g., 2-methyl-3-heptylpyrazine for other pyrazines) | Structural Analog | GC-MS, LC-MS | More accessible and less expensive than deuterated standards. | May not co-elute or respond identically to the analyte, leading to less effective drift correction. | 10-20% |
Experimental Protocols
The successful implementation of an internal standard for instrument drift correction relies on a well-defined experimental protocol. Below are detailed methodologies for the application of an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol 1: Use of this compound as an Internal Standard in GC-MS Analysis of Coffee Volatiles
This protocol is adapted from methodologies used for the analysis of volatile compounds in coffee, where pyrazines are key aroma components.
1. Materials:
-
This compound (Internal Standard)
-
Methanol or Dichloromethane (Solvent)
-
Coffee sample (ground)
-
Headspace vials (20 mL)
-
Gas-tight syringe
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations. Spike each standard with the this compound stock solution to a final concentration of 1 µg/mL.
-
Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial. Spike the sample with the this compound stock solution to achieve a final concentration of 1 µg/mL. Seal the vial immediately.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-350
-
4. Data Analysis:
-
Identify the retention times of the target analytes and this compound.
-
Extract the peak areas of the quantifier ions for each analyte and for this compound.
-
Calculate the ratio of the analyte peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the coffee sample using the calibration curve.
The following diagram illustrates the logical relationship in a typical quantitative analysis workflow employing an internal standard.
Logical flow of internal standard-based quantification.
Experimental Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Analysis of a Drug Metabolite
This protocol provides a general framework for using a deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug metabolite in a biological matrix.
1. Materials:
-
This compound (Internal Standard)
-
Acetonitrile (ACN) and Water (Mobile Phase)
-
Formic Acid (Mobile Phase Additive)
-
Biological matrix (e.g., plasma, urine)
-
Drug metabolite standard
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Standard and Sample Preparation:
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 ACN:water at a concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking the drug metabolite into the biological matrix at various concentrations.
-
Sample Preparation:
-
To 100 µL of plasma sample or calibration standard, add 20 µL of the this compound working solution.
-
Perform sample clean-up using either protein precipitation (e.g., add 300 µL of ACN, vortex, and centrifuge) or solid-phase extraction.
-
Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Optimize the precursor and product ions (MRM transitions), cone voltage, and collision energy for both the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas of the selected MRM transitions for the analyte and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
Conclusion
The use of a deuterated internal standard like this compound is a robust strategy to correct for instrument drift and other sources of analytical variability in mass spectrometry-based methods. Its chemical similarity to the corresponding non-deuterated analyte ensures that it effectively tracks and compensates for fluctuations in instrument response, leading to improved accuracy and precision in quantitative analysis. While other internal standards are available, the near-identical physicochemical properties of deuterated analogs make them the preferred choice for achieving the highest quality analytical data, particularly in complex matrices and for low-level quantification. The selection of the most appropriate internal standard will ultimately depend on the specific application, the nature of the analyte, and the analytical platform being used.
Quantifying Precision Loss with Non-Matching Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in quantitative mass spectrometry-based assays is a critical decision that directly impacts data quality. While a stable isotope-labeled (SIL) internal standard is considered the gold standard for its ability to mimic the analyte of interest, practical constraints such as cost and availability often necessitate the use of non-matching internal standards, such as structural analogs. This guide provides an objective comparison of the performance of matching and non-matching internal standards, supported by experimental data, to help researchers quantify and mitigate potential precision loss.
The Critical Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1][2] Its primary function is to compensate for variability that can be introduced at various stages of the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.[3]
-
Injection Volume: Variations in the amount of sample introduced into the LC-MS system.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix.[4]
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over time.
By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to improved accuracy and precision in quantitative measurements.[5]
Ideal vs. Practical: A Comparison of Internal Standard Types
The ideal internal standard co-elutes with the analyte and has identical physicochemical properties, ensuring that it is affected by the analytical process in the same way as the analyte.[5] This ideal is most closely achieved by a stable isotope-labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7]
However, when a SIL-IS is not available or feasible, a non-matching internal standard is often employed. The most common type is a structural analog , a molecule with a chemical structure similar to the analyte. While a carefully selected analog can provide acceptable performance, it will not behave identically to the analyte, which can lead to a loss of precision.
The following diagram illustrates the logical relationship between the choice of internal standard and its ability to compensate for analytical variability.
Caption: Logical flow from internal standard choice to expected analytical precision.
Quantifying the Impact on Precision: Experimental Data
Several studies have quantitatively assessed the difference in performance between matching and non-matching internal standards. The most common metric for this evaluation is the coefficient of variation (%CV), which is a measure of the relative standard deviation and, therefore, the precision of the measurement.
A study on the quantification of everolimus, an immunosuppressant drug, compared the performance of a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin).[8] The results, summarized in the table below, demonstrate that while both internal standards provided acceptable performance, the SIL-IS offered a slight improvement in precision.
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Stable Isotope-Labeled (everolimus-d4) | 1.0 | 1.02 | 102.0 | 7.2 |
| 2.5 | 2.55 | 102.0 | 5.5 | |
| 15.0 | 15.45 | 103.0 | 4.3 | |
| Structural Analog (32-desmethoxyrapamycin) | 1.0 | 1.04 | 104.0 | 7.1 |
| 2.5 | 2.60 | 104.0 | 5.8 | |
| 15.0 | 15.60 | 104.0 | 4.5 |
Data adapted from Heideloff et al., Therapeutic Drug Monitoring, 2013.[8]
In a broader study on targeted metabolomics, researchers retrospectively analyzed data for over 70 biomarkers, each with a matching SIL-IS.[9][10] They calculated the analytical precision (%CV) for all matching analyte/SIL-IS pairs and then for all non-matching analyte/IS pairs. The findings clearly demonstrated a loss of precision when non-matching internal standards were used.
| Platform | Median Between-Run Precision (%CV) with Matching SIL-IS | Median Between-Run Precision (%CV) with Non-Matching IS |
| GC-MS/MS | 2.7% | 13.4% |
| LC-MS/MS Platform 1 | 5.9% | 8.8% |
| LC-MS/MS Platform 2 | 4.5% | 11.2% |
| LC-MS/MS Platform 3 | 5.2% | 9.8% |
Data adapted from Grant et al., Analytical Chemistry, 2021.[9][10]
This study also found that the precision loss with non-matching internal standards was correlated with the difference in retention time between the analyte and the IS.[9][10] This highlights a key challenge with non-matching standards: if they do not co-elute with the analyte, they may not experience the same degree of matrix effects, leading to inadequate correction and increased variability.
The following diagram illustrates a typical experimental workflow for evaluating the suitability of an internal standard.
Caption: Experimental workflow for comparing internal standard performance.
Experimental Protocols for Internal Standard Evaluation
To rigorously assess the suitability of a non-matching internal standard and quantify potential precision loss, the following experimental protocol is recommended. This protocol is a synthesis of best practices described in the literature.[11]
Objective: To compare the accuracy and precision of an analytical method using a stable isotope-labeled internal standard versus a non-matching (e.g., structural analog) internal standard.
Materials:
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Non-matching internal standard (e.g., structural analog)
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare separate stock solutions of the analyte, SIL-IS, and non-matching IS in a suitable solvent.
-
Preparation of Spiking Solutions:
-
Prepare a working solution of the SIL-IS at a fixed concentration.
-
Prepare a separate working solution of the non-matching IS at a fixed concentration.
-
Prepare a series of working solutions of the analyte for spiking into the blank matrix to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation:
-
Divide the blank matrix into two sets.
-
To the first set, add a fixed volume of the SIL-IS working solution to each aliquot of blank matrix.
-
To the second set, add a fixed volume of the non-matching IS working solution to each aliquot of blank matrix.
-
Spike both sets of matrix samples with the analyte working solutions to create two full sets of calibration standards and QC samples (at a minimum of three levels: low, medium, and high).
-
Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze both sets of extracted samples using the developed LC-MS/MS method.
-
Ensure that the chromatographic conditions are adequate to resolve the analyte and the internal standards from any matrix interferences.
-
-
Data Analysis and Evaluation:
-
For each set of data (one for the SIL-IS, one for the non-matching IS):
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantify the QC samples using the respective calibration curves.
-
Calculate the accuracy (as relative error, %RE) and precision (as coefficient of variation, %CV) for the QC samples at each concentration level.
-
-
Compare the %CV values obtained with the SIL-IS to those obtained with the non-matching IS. The difference in these values provides a quantitative measure of the precision loss associated with using the non-matching standard.
-
Conclusion and Recommendations
The experimental evidence strongly supports the convention that stable isotope-labeled internal standards provide the highest degree of accuracy and precision in quantitative LC-MS/MS assays.[6] The use of non-matching internal standards, while often necessary, can introduce a quantifiable loss of precision.[9][10] This loss is primarily due to differences in physicochemical properties, which can lead to variations in extraction recovery, chromatographic retention, and susceptibility to matrix effects.
When a SIL-IS is not available, a carefully selected structural analog can be a viable alternative. However, it is imperative to perform a thorough validation to characterize the performance of the analog IS and to understand the potential impact on data quality. By following a rigorous experimental protocol to compare the performance of different internal standards, researchers can make an informed decision and ensure the reliability of their bioanalytical data. Continuous monitoring of the internal standard response during routine sample analysis is also crucial for identifying potential issues that may affect the accuracy of the results.[1][12]
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Acetylpyrazine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Acetylpyrazine-d3, a deuterated compound often used in pharmaceutical research.
Important Note on Deuterated Compounds: this compound is a stable, non-radioactive isotope-labeled compound. As such, its disposal protocol is identical to that of its non-deuterated counterpart, Acetylpyrazine. No additional precautions related to radioactivity are necessary.[1]
Hazard Profile of Acetylpyrazine
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information gathered from various safety data sheets for Acetylpyrazine.
| Hazard Category | Description |
| Physical State | Crystalline solid, colorless to pale yellow.[2] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Harmful if swallowed.[3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and metals.[2] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[5] The following procedure outlines the best practices for its disposal in a laboratory setting.
1. Waste Identification and Collection:
-
Treat all unwanted this compound, including contaminated materials, as hazardous waste.[6]
-
Collect waste this compound in a designated, compatible container. The container must be in good condition, with no leaks or cracks, and have a secure screw cap.[7][8]
-
Avoid mixing this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[9] Specifically, segregate it from incompatible substances like strong oxidizing agents.[8]
2. Labeling the Waste Container:
-
As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[6][7]
-
The label must clearly state the full chemical name: "Hazardous Waste: this compound". Do not use abbreviations or chemical formulas.[7]
-
List all constituents of the waste, including any solvents used.[8]
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[6][7]
-
Store the waste in secondary containment to prevent spills from reaching the environment.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can pose a threat to human health and the environment.
-
Your EHS department will work with a certified hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.[9]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent, such as ethanol or acetone, to remove all residues.[7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]
-
Once triple-rinsed and air-dried, and with the label completely defaced or removed, the empty container can be disposed of in the regular laboratory trash or recycling.[5]
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. karnatakaaromas.com [karnatakaaromas.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Handling Tips for Lab Techs | HWH Environmental [hwhenvironmental.com]
Personal protective equipment for handling Acetylpyrazine-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Acetylpyrazine-d3. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transferring Solids | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (nitrile or neoprene), lab coat.[3] | Work in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][4] |
| Dissolving/Mixing | Chemical safety goggles or a face shield. | Chemical-resistant gloves, lab coat, and potentially a chemical-resistant apron. | Use in a well-ventilated area or under a fume hood.[3][5] |
| Heating or Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves, fire/flame resistant lab coat, and impervious clothing.[1] | A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[1][2] |
| Handling Spills | Chemical safety goggles and a face shield. | Chemical-resistant gloves, coveralls, and appropriate footwear. | A full-face respirator or self-contained breathing apparatus may be required depending on the spill size.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4][5]
-
Prevent Dust and Aerosols: Handle the solid form of this chemical carefully to prevent the formation of dust and aerosols.[1][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance.[4][6] Do not eat, drink, or smoke in the laboratory.[4][5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][5][6]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, labeled, and sealed container for chemical waste.[4]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[4]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Decision Logic for PPE Selection
The choice of PPE is dictated by the specific hazards associated with the handling task. This diagram illustrates the decision-making process for selecting the appropriate level of protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
